Thieno[3,2-c]pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMHAYOMYAPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563667 | |
| Record name | Thieno[3,2-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94226-18-3 | |
| Record name | Thieno[3,2-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Thieno[3,2-c]pyridine Core: A Versatile Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-c]pyridine Scaffold and the Quest for Novel Therapeutics
The thieno[3,2-c]pyridine nucleus, a fused heterocyclic system comprising a thiophene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its structural rigidity, unique electronic properties, and capacity for diverse substitutions have made it a cornerstone for the development of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of the biological activities associated with the thieno[3,2-c]pyridine core, with a focus on its applications in oncology, neuroscience, and cardiovascular medicine.
It is important to note that while the broader thieno[3,2-c]pyridine scaffold has been the subject of extensive research, there is a noticeable scarcity of in-depth studies specifically investigating the biological activities of derivatives bearing a primary amine at the 2-position (thieno[3,2-c]pyridin-2-amine). Therefore, this guide will focus on the well-documented biological activities of various substituted thieno[3,2-c]pyridine analogues, providing a robust framework for understanding the therapeutic potential of this versatile heterocyclic system.
Kinase Inhibition: A Dominant Therapeutic Application
A significant body of research has centered on the development of thieno[3,2-c]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
IKKβ, KDR, and FGFR Inhibition in Oncology
Thieno[3,2-c]pyridine derivatives have been identified as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[1] Furthermore, certain analogues have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (KDR) and fibroblast growth factor receptors (FGFRs), both of which are crucial for tumor angiogenesis.[1]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition in Neurodegenerative Diseases
Derivatives of the closely related thieno[3,2-c]pyrazol-3-amine have been designed as potent inhibitors of GSK-3β, a key enzyme in the pathogenesis of Alzheimer's disease.[2] One such derivative, 16b , exhibited an impressive IC50 of 3.1 nM against GSK-3β and demonstrated the ability to reduce tau protein phosphorylation in cellular models, highlighting the potential of this scaffold in developing treatments for neurodegenerative disorders.[2]
Antipsychotic Potential: Targeting Serotonin and Dopamine Pathways
The thieno[3,2-c]pyridine ring system has been explored as a novel pharmacophore for the development of atypical antipsychotic agents.[3][4] Arylpiperazine derivatives of thieno[3,2-c]pyridine have shown significant activity in preclinical models of psychosis.[4] These compounds exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at the dopamine D2 receptor, a characteristic feature of many atypical antipsychotics.[4]
Mechanism of Action: A Dual Serotonin-Dopamine Modulation
The therapeutic effect of these thieno[3,2-c]pyridine derivatives is believed to stem from their distinct modulatory effects on both serotonergic and dopaminergic neuronal pathways.[4] Electrophysiological studies have indicated that these compounds have different effects on dopamine neurons in the A9 and A10 brain regions, suggesting a complex mechanism of action that contributes to their antipsychotic profile.[4]
Figure 1: Proposed mechanism of antipsychotic action for thieno[3,2-c]pyridine derivatives.
Cardiovascular Applications: Antiplatelet Aggregation
Tetrahydrothieno[3,2-c]pyridine derivatives are a well-established class of antiplatelet agents. While not possessing a 2-amino substitution, these compounds are crucial for understanding the broader therapeutic potential of the thieno[3,2-c]pyridine scaffold.
Table 1: Key Kinase Inhibitor Data for Thieno[3,2-c]pyridine and Related Scaffolds
| Compound/Derivative Class | Target Kinase | IC50 | Therapeutic Area | Reference |
| Thieno[3,2-c]pyridines | IKKβ | - | Inflammation, Cancer | [1] |
| Thieno[3,2-c]pyridines | KDR, FGFR | - | Cancer | [1] |
| Thieno[3,2-c]pyrazol-3-amine 16b | GSK-3β | 3.1 nM | Alzheimer's Disease | [2] |
Experimental Protocols
General Synthesis of Thieno[3,2-c]pyridin-4-one Precursors
A common synthetic route to access the thieno[3,2-c]pyridine core involves the construction of a thieno[3,2-c]pyridin-4-one intermediate.
Step-by-step methodology:
-
Reaction Setup: A mixture of a suitable starting material, such as 3-bromo-5H-thieno[3,2-c]pyridine-4-one, and phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser.[1]
-
Heating: The reaction mixture is heated to reflux for a specified period (e.g., 4 hours).[1]
-
Workup: After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane and washed sequentially with distilled water and a saturated sodium hydrogen carbonate solution.[1]
-
Purification: The organic layer is dried over a drying agent (e.g., MgSO4), filtered, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography if necessary.[1]
Sources
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Architecting Affinity: The Structure, Bonding, and Synthesis of Thieno[3,2-c]pyridin-2-amine in Modern Drug Discovery
Executive Summary
The thieno[3,2-c]pyridine scaffold is a privileged bicyclic heteroaromatic structure that has fundamentally shaped modern medicinal chemistry 1. While the unsubstituted core is widely recognized as the foundational pharmacophore for antiplatelet therapeutics such as clopidogrel and ticlopidine 23, functionalization at the 2-position with a primary amine yields Thieno[3,2-c]pyridin-2-amine . This specific modification transforms the molecule into a highly potent, dual-capacity hydrogen-bonding entity. This technical guide explores the electronic architecture, target engagement mechanisms, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery workflows.
Molecular Topology and Electronic Architecture
The structural topology of thieno[3,2-c]pyridine involves the fusion of a five-membered thiophene ring to a six-membered pyridine ring. The [3,2-c] designation indicates that the C2-C3 bond of the thiophene is fused to the C3-C4 bond (the 'c' face) of the pyridine ring [[4]]() 3.
Electronic Push-Pull Dynamics
The fusion of these two rings creates a unique electronic "push-pull" system:
-
Electron-Deficient Pyridine: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group via induction, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the system 5.
-
Electron-Rich Thiophene: The sulfur atom contributes to an electron-rich environment, raising the Highest Occupied Molecular Orbital (HOMO) 5.
-
The 2-Amine Amplifier: Placing a primary amine at the 2-position (adjacent to the sulfur) dramatically increases the nucleophilicity of the thiophene moiety. The amine's lone pair donates electron density into the aromatic π -system through resonance, which subtly modulates the basicity and hydrogen-bond acceptor strength of the distant pyridine nitrogen 4.
Quantitative Physicochemical Profile
To optimize ligand efficiency, structural biologists rely on precise physicochemical parameters. The table below summarizes the core metrics of Thieno[3,2-c]pyridin-2-amine that dictate its pharmacokinetic behavior 6.
| Parameter | Specification | Mechanistic Implication |
| Molecular Formula | C7H6N2S | Establishes baseline for ligand efficiency metrics. |
| Molecular Weight | 150.20 g/mol | Highly favorable for Fragment-Based Drug Discovery (FBDD). |
| Hydrogen Bond Donors | 1 (-NH2) | Critical for anchoring to kinase hinge region gatekeeper residues. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) | Facilitates dual-point binding with backbone amides. |
| Core Aromaticity | High (Fused Bicyclic) | Promotes strong π−π stacking interactions within hydrophobic pockets. |
Mechanistic Target Engagement: Kinase Hinge Binding
The rigid, planar structure of Thieno[3,2-c]pyridin-2-amine makes it an exceptional ATP-competitive inhibitor scaffold 57. Its efficacy is driven by its dual hydrogen-bonding capacity 68.
-
Bruton's Tyrosine Kinase (BTK): Molecular docking studies confirm that the 2-amino group acts as a potent hydrogen bond donor, interacting directly with hinge region residues Thr474 (the gatekeeper) and Glu475 [[9]]().
-
Checkpoint Kinase 1 (CHK1): X-ray crystallographic data reveals that thieno[3,2-c]pyridine derivatives achieve single-digit nanomolar inhibition by utilizing the pyridine nitrogen as a hydrogen bond acceptor to interact with the backbone amides of Glu85 and Cys87 87.
Logical relationship of Thieno[3,2-c]pyridin-2-amine hydrogen bonding with kinase hinge regions.
Synthetic Methodologies and Self-Validating Protocols
To utilize Thieno[3,2-c]pyridin-2-amine in downstream coupling reactions, it must be synthesized and isolated with high purity. The most reliable method involves the acidic deprotection of a tert-butyloxycarbonyl (Boc) protected precursor 10.
Because the 2-aminothiophene system is highly electron-rich, it is exceptionally prone to atmospheric oxidation and electrophilic degradation if exposed to aqueous acids 4. Therefore, the protocol strictly utilizes anhydrous conditions.
Standard Operating Procedure: Synthesis of Thieno[3,2-c]pyridin-2-amine hydrochloride
1. Reagent Preparation & Solubilization
-
Step: Dissolve tert-butyl thieno[3,2-c]pyridin-2-ylcarbamate (70 mg, 0.06 mmol) in anhydrous dichloromethane (DCM, 2 mL) 10.
-
Causality: DCM provides a non-polar, aprotic environment that fully solubilizes the Boc-protected precursor while remaining entirely inert to the introduction of strong acids.
2. Acidic Cleavage
-
Step: Slowly add a solution of HCl in 1,4-dioxane (1 mL) to the reaction mixture 10.
-
Causality: 1,4-dioxane acts as a stabilizing coordinating solvent for anhydrous HCl gas. This allows for a controlled, stoichiometric delivery of protons to the carbamate moiety, preventing the exothermic degradation typical of aqueous hydrochloric acid.
3. Reaction Maintenance & Self-Validation
-
Step: Stir the mixture under a continuous nitrogen ( N2 ) atmosphere at room temperature for 3 hours 10.
-
Self-Validation Checkpoint: The N2 atmosphere prevents oxidation of the newly formed free amine. The reaction validates itself visually and analytically: as the Boc group cleaves, the highly polar hydrochloride salt will begin to precipitate out of the non-polar DCM. Complete conversion can be confirmed via LC-MS by monitoring the disappearance of the starting material mass and the appearance of the free amine ( [M+H]+ = 151.0).
4. Isolation
-
Step: Concentrate the reaction mixture under reduced pressure to dryness to yield the title compound 10.
-
Causality: Removing the volatile DCM, dioxane, and isobutylene gas (the byproduct of Boc cleavage) drives the equilibrium to absolute completion, yielding the pure Thieno[3,2-c]pyridin-2-amine hydrochloride salt without the need for complex, yield-reducing chromatography.
Step-by-step synthetic workflow for the deprotection of Thieno[3,2-c]pyridin-2-amine.
Conclusion
Thieno[3,2-c]pyridin-2-amine represents a masterclass in structural bioisosterism and electronic tuning. By combining an electron-rich thiophene donor with an electron-deficient pyridine acceptor, researchers can exploit its robust hydrogen-bonding network to achieve high-affinity target engagement in difficult kinase pockets. Mastery of its anhydrous synthetic handling ensures that this privileged scaffold can be reliably integrated into the next generation of targeted therapeutics.
References
-
ResearchGate: Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades.[Link]
-
IGI Global: Thienopyridine Analogues and Their Biological Effects.[Link]
- Google Patents:WO2024044098A2 - Pharmaceutical compounds for the treatment of complement medi
-
ResearchGate: The binding conformation and hydrogen bonding interactions of compound 26 in the active site of Btk.[Link]
-
NIH/PMC: The pyridazine heterocycle in molecular recognition and drug discovery (Hydrogen bonding properties of azines).[Link]
-
RCSB PDB: 3PA4: X-ray crystal structure of compound 2a bound to human CHK1 kinase domain.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 5. 7-Methylthieno[3,2-b]pyridine | 13362-83-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
Physicochemical Properties and Synthetic Utility of Thieno[3,2-c]pyridin-2-amine: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter scaffolds that define the success or failure of a drug discovery program. The thienopyridine core is universally recognized as a privileged structure in medicinal chemistry[1]. While the tetrahydrothieno[3,2-c]pyridine subclass is famous for blockbuster antiplatelet agents (e.g., clopidogrel), the fully aromatic Thieno[3,2-c]pyridin-2-amine is rapidly emerging as a critical building block for targeted therapies, particularly in the realm of immunology and oncology[2].
This technical guide provides an in-depth analysis of the physicochemical properties, structural logic, and field-proven experimental workflows associated with Thieno[3,2-c]pyridin-2-amine, designed specifically for drug development professionals.
Physicochemical Profile & Structural Logic
The utility of Thieno[3,2-c]pyridin-2-amine stems directly from its unique electronic architecture. The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring creates a "push-pull" electronic environment[2]. The exocyclic amine at the 2-position serves as a highly versatile anchor for derivatization, though its reactivity is heavily influenced by the electron-withdrawing nature of the adjacent fused system.
Quantitative Data Summary
Table 1 summarizes the core physicochemical metrics that dictate the compound's behavior in both synthetic environments and biological assays.
| Physicochemical Property | Value / Description |
| Chemical Name | Thieno[3,2-c]pyridin-2-amine |
| CAS Registry Number | 94226-18-3[3] |
| Molecular Formula | C7H6N2S[3] |
| Molecular Weight | 150.20 g/mol [3] |
| Topological Polar Surface Area (TPSA) | ~67.2 Ų[3] |
| Hydrogen Bond Donors | 1 (Primary Amine)[3] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Thiophene S, Amine N)[3] |
| Core Scaffold | Fused thiophene and pyridine[2] |
Insight: A TPSA of 67.2 Ų places this scaffold in an optimal range for oral bioavailability and membrane permeability. When derivatized into an amide, the TPSA typically shifts into the 90–110 Ų range, which is ideal for systemic target engagement without compromising cellular penetration.
Therapeutic Applications: Complement Pathway Inhibition
Recent patent literature highlights the profound utility of thieno[3,2-c]pyridin-2-amine derivatives in treating complement-mediated disorders. Specifically, these compounds have been engineered to act as highly selective inhibitors of the C1s protease [4].
The classical complement pathway is initiated when the C1q complex binds to an immune target, activating the C1r and subsequently the C1s protease. By competitively inhibiting C1s, thienopyridine derivatives halt the downstream cleavage of C4 and C2, effectively shutting down the inflammatory cascade and preventing the formation of the Membrane Attack Complex (MAC)[4].
Figure 2: Mechanism of classical complement pathway inhibition by thienopyridine derivatives.
Experimental Workflows: Scaffold Derivatization
Synthesizing therapeutic candidates from this scaffold usually involves the deprotection of a Boc-protected precursor followed by amidation. Due to the heteroaromatic nature of the amine, standard peptide coupling protocols often fail or yield poor results. The following self-validating protocol is optimized for this specific electronic environment.
Protocol: Synthesis of Thieno[3,2-c]pyridin-2-amine Amide Derivatives
Phase 1: Boc-Deprotection Objective: Liberate the primary amine from tert-butyl thieno[3,2-c]pyridin-2-ylcarbamate.
-
Dissolve the Boc-protected precursor (e.g., 0.06 mmol) in anhydrous dichloromethane (DCM, 2 mL)[4].
-
Add a solution of HCl in 1,4-dioxane (1 mL) dropwise at room temperature[4].
-
Stir the mixture under an N₂ atmosphere for 3 hours.
-
Self-Validation Check: As the Boc group is cleaved, the resulting amine hydrochloride salt typically precipitates from the DCM/dioxane mixture, providing an immediate visual confirmation of reaction progress.
-
Concentrate the reaction mixture under reduced pressure to dryness to yield the Thieno[3,2-c]pyridin-2-amine hydrochloride salt[4].
Causality & Insight: The use of anhydrous HCl in dioxane rather than aqueous acids (like TFA/H₂O) is a deliberate choice. It maintains strictly anhydrous conditions, preventing unwanted hydrolytic side reactions. Furthermore, dioxane stabilizes the protonated intermediate, and its volatility allows for easy removal without requiring a basic aqueous workup that could lead to product loss.
Phase 2: Amide Coupling Objective: Couple the liberated heteroaromatic amine with a target carboxylic acid.
-
Suspend the Thieno[3,2-c]pyridin-2-amine hydrochloride salt (e.g., 0.16 mmol) and the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF, 3 mL)[4].
-
Cool the mixture to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA, 0.66 mmol) followed by HATU (0.16 mmol)[4].
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Check: Monitor via LC-MS. The disappearance of the starting material mass (m/z 151 for[M+H]⁺) and the emergence of the target product mass confirm successful conversion.
-
Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate for purification[4].
Causality & Insight: The intrinsic electron deficiency of the thieno[3,2-c]pyridin-2-amine renders it a poor nucleophile. Standard coupling agents (like EDC/HOBt) often result in sluggish kinetics. By employing HATU, the highly reactive HOAt ester intermediate rapidly overcomes this kinetic barrier. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely neutralizes the HCl salt and facilitates the coupling[4].
Figure 1: Synthetic workflow for the derivatization of Thieno[3,2-c]pyridin-2-amine.
References
- Title: Thieno[2,3-c]pyridin-3-amine (9CI) 63326-75-0 wiki (Contains precursor properties for CAS 94226-18-3)
- Title: WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders Source: Google Patents URL
- Title: The Thieno[2,3-c]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential Source: Benchchem URL
- Title: Thieno[3,2-c]pyridine Source: Chem-Impex URL
Sources
Quantum chemical calculations for thienopyridines
Executive Summary
Thienopyridines, a class of sulfur and nitrogen-containing heterocyclic compounds, represent a cornerstone of modern medicinal chemistry. Their scaffold is integral to numerous therapeutic agents, most notably antiplatelet drugs like clopidogrel and prasugrel.[1][2] Understanding the intricate relationship between the structure of these molecules and their biological activity is paramount for the development of new, more effective pharmaceuticals.[3] Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing insights into molecular structure, electronic properties, and reactivity that are often difficult to obtain through experimental methods alone.[4]
This guide offers a comprehensive overview of the application of quantum chemical calculations to the study of thienopyridine derivatives. It is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven workflows. We will delve into the "why" and "how" of these computational methods, explaining the rationale behind selecting specific theoretical approaches and demonstrating their application in predicting key molecular properties. From foundational geometry optimizations to advanced applications in reactivity and metabolism prediction, this guide serves as a technical resource for accelerating the rational design of novel thienopyridine-based therapeutics.
Introduction: The Significance of Thienopyridines in Medicinal Chemistry
The thienopyridine core, an isomeric fusion of thiophene and pyridine rings, is a privileged structure in drug discovery.[5] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] However, they are most renowned for their role as P2Y12 receptor antagonists, which are crucial for preventing thrombosis in patients with acute coronary syndrome.[2][6]
The therapeutic efficacy of thienopyridines is intrinsically linked to their three-dimensional structure and electronic landscape. These factors govern how they interact with their biological targets, their metabolic stability, and their overall pharmacokinetic profile. Quantum mechanics (QM) offers a powerful lens to probe these molecular-level characteristics with high precision, far surpassing the limitations of classical molecular mechanics.[7][8] By modeling electronic structures, reaction mechanisms, and binding affinities, QM methods provide a rational framework for understanding structure-activity relationships (SAR) and guiding the design of next-generation drug candidates.[7][9]
Chapter 1: Foundational Principles of Quantum Chemical Calculations
Quantum chemical calculations are essential for elucidating the molecular properties of thienopyridine derivatives at the atomic level.[4] These methods allow for the determination of electronic structure, molecular geometry, and reactivity, providing insights that complement and often guide experimental work.[4][10]
The "Why": Key Questions Answered by QM
For a given thienopyridine derivative, quantum chemical calculations can address fundamental questions critical to drug development:
-
What is its most stable 3D structure? Geometry optimization reveals the lowest-energy conformation of the molecule.
-
Where are the electron-rich and electron-poor regions? The molecular electrostatic potential (MEP) map highlights sites prone to non-covalent interactions.
-
How will it interact with other molecules? Frontier Molecular Orbital (HOMO-LUMO) analysis helps predict reactivity and interaction with biological targets.[11]
-
What are its likely sites of metabolic attack? Reactivity descriptors like Fukui functions can pinpoint atoms susceptible to oxidation by metabolic enzymes.[12][13]
-
What will its spectroscopic signature look like? QM can simulate IR, UV-Vis, and NMR spectra, aiding in experimental characterization.[14][15]
The "How": A Hierarchy of Methods
The choice of a computational method involves a trade-off between accuracy and computational cost.[7] For molecules the size of thienopyridines, Density Functional Theory (DFT) represents the optimal balance.
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for medium-sized organic molecules.[10] Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler quantity.[16]
-
Functionals: The accuracy of DFT depends on the chosen exchange-correlation functional. The hybrid functional B3LYP is a widely used and robust choice for the geometry optimization of heterocyclic compounds.[4][10] For higher accuracy in thermochemistry and reaction barrier heights, functionals from the Minnesota family, such as M06-2X , are often preferred.
-
Dispersion Corrections: Standard DFT functionals can struggle to accurately model non-covalent interactions (van der Waals forces). Empirical dispersion corrections, such as Grimme's D3 or D4, are crucial additions for studying drug-receptor interactions.[8]
-
-
Ab Initio Methods: These methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameterization.[16] While often more computationally expensive than DFT, they can be used for benchmarking results on smaller systems or when high accuracy is paramount.[10]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying a thienopyridine within a large biological system like a protein active site, QM/MM hybrid methods are invaluable.[16] This approach treats the most critical region (the drug and key amino acid residues) with a high-accuracy QM method, while the surrounding protein and solvent are modeled with more computationally efficient molecular mechanics (MM) force fields.[16]
The "Building Blocks": Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and cost of the calculation.
-
Pople-style basis sets: These are widely used for their efficiency. The 6-31G(d,p) (also written as 6-31G*) basis set is a common and effective choice for geometry optimizations and property calculations of organic molecules, providing a good balance of accuracy and computational demand.[4][17] It includes polarization functions (d on heavy atoms, p on hydrogens) which are essential for describing the anisotropic nature of chemical bonds.
-
Dunning-style basis sets: Correlation-consistent basis sets like cc-pVDZ and cc-pVTZ are designed to systematically converge towards the complete basis set limit. They are often used for high-accuracy single-point energy calculations on already optimized geometries.
Expert Insight: For most routine calculations on thienopyridine derivatives, the B3LYP/6-31G(d,p) level of theory provides a reliable and cost-effective starting point for geometry optimization and electronic property analysis.[4][18] For more demanding applications like reaction mechanism studies, a higher-level functional and a larger basis set may be warranted.[19]
Chapter 2: Practical Workflow: From Structure to Properties
A systematic computational workflow is crucial for obtaining reliable and reproducible results. This chapter outlines a step-by-step protocol for performing single-molecule calculations on a thienopyridine derivative.
Step-by-Step Protocol: A Standard Computational Regimen
The following protocol can be executed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.
Step 1: Molecular Structure Preparation
-
Build the 3D structure: Use a molecular builder to construct the thienopyridine derivative of interest. Ensure correct atom types, bond orders, and initial stereochemistry.
-
Initial Conformation: Perform a preliminary geometry optimization using a fast, lower-level method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7) to obtain a reasonable starting geometry.[18]
Step 2: Geometry Optimization
-
Select Level of Theory: Choose an appropriate DFT functional and basis set. As discussed, B3LYP/6-31G(d,p) is a robust choice.[4]
-
Initiate Calculation: Submit the structure for geometry optimization. The software will iteratively adjust the atomic coordinates to find the minimum energy structure on the potential energy surface.
-
Confirm Convergence: Ensure the calculation has converged successfully by checking the software output for convergence criteria (e.g., forces, displacement, and energy change are below their respective thresholds).
Step 3: Frequency Analysis
-
Perform Calculation: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Verify Minimum Energy Structure: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.
-
Obtain Thermodynamic Data: The frequency calculation also yields important thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for comparing the relative stabilities of different isomers or conformers.
Step 4: Property Calculation and Analysis With a validated minimum energy structure, a wealth of electronic and spectroscopic properties can be calculated.
-
Electronic Properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[11]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule. Red regions (negative potential) indicate electron-rich areas, likely to act as hydrogen bond acceptors, while blue regions (positive potential) are electron-poor and may interact with nucleophiles.[20]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding, lone pairs, and charge distribution.[21] It can reveal important delocalization effects, such as hyperconjugation, which contribute to molecular stability.[22] The output provides atomic charges and details donor-acceptor interactions.[21][23]
-
-
Spectroscopic Properties:
-
Infrared (IR) Spectra: The vibrational frequencies from the frequency calculation can be used to simulate the IR spectrum, which can be compared with experimental data to confirm the structure.
-
NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict NMR chemical shifts with good accuracy, aiding in the structural elucidation of novel compounds.[14]
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to absorptions in the UV-Vis spectrum.[4]
-
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of a typical quantum chemical calculation workflow for a thienopyridine derivative.
Caption: A standard workflow for quantum chemical analysis of a single molecule.
Chapter 3: Advanced Applications in Drug Development
Beyond single-molecule properties, quantum chemical calculations provide powerful tools to predict how thienopyridines will behave in a biological context, from metabolic fate to interactions with their target proteins.
Reactivity and Metabolism Prediction
A major challenge in drug development is predicting how a molecule will be metabolized by the body, primarily by Cytochrome P450 (CYP) enzymes.[24] Since most oxidative metabolic reactions are initiated by electrophilic attack, we can use QM to identify the most nucleophilic sites on the thienopyridine molecule.[12]
-
Fukui Functions: Conceptual DFT provides reactivity indices that can predict the most likely sites for metabolic attack.[25] The Fukui function, f⁻(r), highlights regions in a molecule where the electron density is most likely to be reduced upon electrophilic attack.[12] Maxima of the f⁻ function often correspond to the experimentally observed sites of metabolism.[24][26][27] This allows for the a priori identification of metabolically labile spots, which can then be chemically modified to improve the drug's half-life.
Protocol: Calculating Fukui Functions for Electrophilic Attack
-
Optimize Neutral Molecule: Perform a geometry optimization and frequency analysis on the neutral (N electron) thienopyridine molecule.
-
Calculate Anion Energy: Using the optimized neutral geometry, perform a single-point energy calculation for the anionic (N+1 electron) species.
-
Calculate Cation Energy: Using the optimized neutral geometry, perform a single-point energy calculation for the cationic (N-1 electron) species.
-
Obtain Atomic Charges: Extract the atomic charges (e.g., Mulliken or NPA) for all three species (N, N+1, N-1).
-
Condensed Fukui Function: The condensed-to-atom Fukui function for electrophilic attack (fₖ⁻) on atom k is calculated as: fₖ⁻ = qₖ(N) - qₖ(N-1) where qₖ is the charge on atom k. The atom with the highest fₖ⁻ value is the predicted most reactive site for electrophilic attack.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity.[9] QM-derived descriptors provide a physically meaningful and highly predictive basis for building robust QSAR models.
| QM-Derived Descriptor | Physicochemical Property Represented | Relevance in Drug Action |
| HOMO Energy (EHOMO) | Electron-donating ability (nucleophilicity) | Governs charge-transfer interactions with biological targets. |
| LUMO Energy (ELUMO) | Electron-accepting ability (electrophilicity) | Important for interactions with electron-rich residues in a receptor. |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | A smaller gap often correlates with higher reactivity. |
| Dipole Moment (µ) | Polarity and overall charge distribution | Influences solubility and the ability to cross biological membranes. |
| Molecular Electrostatic Potential (MEP) | 3D charge distribution | Predicts sites for hydrogen bonding and other non-covalent interactions. |
| Atomic Charges (e.g., NBO) | Localized charge on specific atoms | Identifies key atoms involved in electrostatic interactions with a receptor. |
These descriptors, calculated for a series of thienopyridine analogues, can be used as independent variables in a multiple linear regression or machine learning model to predict biological activity (e.g., IC₅₀ values).[28] This allows for the virtual screening and prioritization of novel structures before they are synthesized.[9]
Visualization of Reactivity and SAR
The relationship between computational descriptors and their application in drug design can be visualized as follows:
Caption: From QM calculations to rational drug design applications.
Chapter 4: Case Study: Metabolism of Clopidogrel and Prasugrel
The antiplatelet agents clopidogrel and prasugrel are excellent examples of how subtle structural differences, explainable by quantum chemistry, lead to significant differences in metabolic activation and clinical efficacy. Both are prodrugs that require metabolic activation to form a common active metabolite that inhibits the P2Y12 receptor.[29][30] However, prasugrel exhibits a more efficient activation process, leading to faster and more consistent platelet inhibition.[2]
-
Clopidogrel Activation: This is an inefficient, two-step process. A majority of the parent drug is hydrolyzed by carboxylesterases to an inactive carboxylic acid metabolite. Only a small fraction is oxidized by CYP enzymes (notably CYP2C19) in the first step towards activation.[30]
-
Prasugrel Activation: Prasugrel is designed for more efficient activation. It is rapidly hydrolyzed by carboxylesterases to an intermediate thiolactone, which is then readily oxidized by a broader range of CYP enzymes in a single step to the active metabolite.[30]
Quantum chemical calculations can illuminate the electronic factors behind these differing metabolic fates. By calculating the Fukui functions for electrophilic attack on both clopidogrel and prasugrel, one can predict the sites most susceptible to CYP-mediated oxidation. Such studies would likely show that the thiophene ring, which is the site of the necessary oxidative metabolism for both drugs, has a higher reactivity in the prasugrel pathway intermediate compared to clopidogrel itself. This increased reactivity contributes to its more efficient conversion to the active form.
Conclusion and Future Outlook
Quantum chemical calculations, particularly DFT, are no longer a niche academic pursuit but a cornerstone of modern, rational drug design. For the study of thienopyridines, these methods provide unparalleled insight into the structure-property relationships that govern therapeutic efficacy. By enabling the prediction of molecular geometry, electronic properties, reactivity, and metabolic fate, these computational tools allow researchers to make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the discovery of novel drug candidates.[4][31]
The future of this field is bright, with ongoing advancements in computational hardware, the development of more accurate and efficient DFT functionals, and the integration of machine learning with quantum chemical data poised to further revolutionize the drug discovery process.[7] As these methods become more powerful and accessible, their role in developing the next generation of thienopyridine-based medicines will only continue to grow.
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Thieno[3,2-c]pyridin-2-amine: A Privileged Pharmacophore in Modern Drug Discovery and Kinase Inhibition
Executive Summary
The thieno[3,2-c]pyridine scaffold is a fused bicyclic heterocycle that has garnered profound interest in medicinal chemistry. While partially saturated thienopyridines are historically renowned as antiplatelet agents (e.g., clopidogrel, ticlopidine)[1], the fully aromatic thieno[3,2-c]pyridin-2-amine has emerged as a highly privileged pharmacophore in oncology, immunology, and central nervous system (CNS) drug discovery[2]. This whitepaper provides an in-depth technical analysis of the structural, electronic, and mechanistic properties that make the 2-amino-thieno[3,2-c]pyridine motif an exceptional hinge-binding element for ATP-competitive kinase inhibitors[3][4].
Structural and Electronic Profiling
The unique pharmacological profile of thieno[3,2-c]pyridin-2-amine stems from the fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring.
-
Planarity and Aromaticity: The fully conjugated bicyclic system is highly planar, which is a prerequisite for intercalating into the narrow, hydrophobic ATP-binding cleft of kinases[5].
-
pKa Modulation: The basicity of the 2-amine group is heavily modulated by the electron-withdrawing nature of the adjacent pyridine ring. Unlike highly basic aliphatic amines that can cause hERG toxicity and poor membrane permeability, the 2-amine on this scaffold exhibits a lower, optimized pKa. This ensures it remains unprotonated enough to act as a directional hydrogen bond donor while maintaining excellent pharmacokinetic properties[4].
-
Bidentate Binding Motif: The combination of the 2-amine (H-bond donor) and the pyridine nitrogen (H-bond acceptor) creates a highly complementary bidentate interaction with the kinase hinge region[5].
Mechanistic Role in Kinase Inhibition
In the context of kinase inhibition, the thieno[3,2-c]pyridin-2-amine acts as a highly efficient ATP mimetic. X-ray crystallographic studies of thieno[3,2-c]pyridine derivatives bound to kinases such as Checkpoint Kinase 1 (CHK1) and Janus Kinase 2 (JAK2) reveal a consistent binding pose[4][5].
The 2-amine group projects directly toward the hinge region backbone, forming a robust hydrogen bond with the carbonyl oxygen of the hinge residue (e.g., Glu85 in CHK1 or Leu932 in JAK2). Simultaneously, the pyridine nitrogen can accept a hydrogen bond from the backbone amide N-H. This dual interaction anchors the pharmacophore, allowing functional groups at the 4- or 7-positions to vector into the solvent-exposed region or the selectivity pocket[4].
Diagram: Bidentate hinge-binding model of the thieno[3,2-c]pyridin-2-amine pharmacophore.
Quantitative Structure-Activity Relationship (QSAR) Data
The versatility of the thieno[3,2-c]pyridine core is demonstrated by its potent activity across diverse kinase targets. Substitution at the 4-position (often with anilines or morpholines) and the 7-position dictates the selectivity profile.
Table 1: Representative Kinase Inhibitory Activity of Thieno[3,2-c]pyridine Derivatives
| Compound / Derivative | Primary Target | IC₅₀ Value | Key Structural Feature | Reference |
| Compound 3 | JAK2 | 2 nM | 4-Amino-2-(4-morpholinophenyl) substitution | [4] |
| Inhibitor 126 | CHK1 | < 10 nM | Planar amide-linked chlorophenyl | [5] |
| Thieno[3,2-b]pyridine analog | Src Kinase | < 50 nM | Isomeric core comparison | [1] |
| Furo/Thieno[3,2-c]pyridine | Dopamine/5-HT | Variable | Bioisosteric replacement of furan | [2] |
Validated Experimental Methodologies
Synthetic Route to 2-Aminothieno[3,2-c]pyridines
Direct electrophilic amination of the thienopyridine core is challenging due to competing reactivity at the pyridine nitrogen. Therefore, a self-validating de novo synthesis utilizing a Curtius rearrangement is preferred to ensure regioselective installation of the 2-amine.
Protocol:
-
Core Formation: React 3-bromopyridine-4-carboxaldehyde with ethyl thioglycolate in the presence of K2CO3 and DMF at 80°C. Causality: The basic conditions drive a nucleophilic aromatic substitution ( SNAr ) displacing the bromide, followed by an intramolecular aldol-type condensation to yield ethyl thieno[3,2-c]pyridine-2-carboxylate.
-
Saponification: Treat the ester with LiOH in THF/ H2O (3:1) at room temperature for 4 hours to yield thieno[3,2-c]pyridine-2-carboxylic acid.
-
Curtius Rearrangement: Suspend the carboxylic acid in toluene. Add diphenylphosphoryl azide (DPPA) and triethylamine (TEA). Heat to 90°C for 2 hours. Causality: DPPA converts the acid to an acyl azide, which thermally rearranges to an isocyanate.
-
Hydrolysis to Amine: Trap the isocyanate with tert-butanol to form the Boc-protected amine, followed by global deprotection using 4M HCl in dioxane to yield the pure thieno[3,2-c]pyridin-2-amine hydrochloride .
Orthogonal Kinase Inhibition Assay (TR-FRET)
To evaluate the IC50 of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality: TR-FRET is chosen because the time-delayed readout eliminates autofluorescence artifacts commonly caused by planar, aromatic heterocycles like thienopyridines.
Diagram: Step-by-step workflow for the TR-FRET Kinase Inhibition Assay.
Protocol:
-
Compound Preparation: Serially dilute the thieno[3,2-c]pyridin-2-amine derivative in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL to a 384-well low-volume plate.
-
Enzyme Incubation: Add 5 µL of kinase buffer containing the target kinase (e.g., JAK2) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.
-
Reaction Initiation: Add 5 µL of ATP. Critical Step: The ATP concentration must be set precisely at its apparent Km for the specific kinase. This ensures that the measured IC50 is directly proportional to the inhibitor's binding affinity ( Ki ) per the Cheng-Prusoff equation.
-
Quench and Detection: After 60 minutes, halt the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phosphopeptide antibody, and Streptavidin-Allophycocyanin (APC).
-
Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
References
-
Manasa Life Sciences. Thieno[3,2-c]pyridine - Chemical Primary Standard.[3] URL:
-
National Center for Biotechnology Information (PMC). The pyridazine heterocycle in molecular recognition and drug discovery.[5] URL:
-
Journal of Medicinal Chemistry (ACS). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.[2] URL:
-
IGI Global. Thienopyridine Analogues: Properties and Applications.[1] URL:
-
Journal of Medicinal Chemistry (ACS). Discovery of Potent and Highly Selective Thienopyridine Janus Kinase 2 Inhibitors.[4] URL:
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Engineering the Aminothienopyridine Scaffold: Isomeric Diversity, Physicochemical Properties, and Pharmacological Workflows
Executive Summary Aminothienopyridines (ATPs) represent a privileged class of bicyclic heteroaromatics characterized by the fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring, decorated with a primary amino group. This unique topological arrangement provides a highly versatile pharmacophore capable of engaging in diverse hydrogen bonding and π−π stacking interactions within complex biological targets. As a Senior Application Scientist, I have structured this technical guide to dissect the isomeric diversity of ATPs, evaluate their foundational physicochemical properties, and detail the causal logic behind their synthesis and application in modern drug discovery.
Topological Isomerism and Chemical Space
The fusion geometry between the thiophene and pyridine rings dictates the electronic distribution, dipole moment, and steric profile of the resulting isomer. The structural diversity of ATPs is primarily defined by the orientation of the heteroatoms (sulfur and nitrogen) and the specific positioning of the functional amino group.
The four primary fusion patterns—thieno[2,3-b]pyridine , thieno[3,2-b]pyridine , thieno[2,3-c]pyridine , and thieno[3,2-c]pyridine —exhibit distinct chemical reactivities. For instance, the[2,3-b] and [3,2-b] isomers are heavily utilized in oncology and infectious disease drug discovery due to their optimal spatial geometry, which allows the pyridine nitrogen to act as a critical hydrogen-bond acceptor in the hinge region of kinase active sites[1][2].
Classification of core aminothienopyridine isomeric scaffolds.
Physicochemical Profiling and ADMET Implications
Understanding the basic properties of ATP isomers is critical for predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The basicity of the pyridine nitrogen (pKa typically ~4.0–5.5) combined with the weakly basic, highly nucleophilic nature of the thiophene-bound amino group creates a complex ionization landscape. This dual nature allows ATPs to cross lipid membranes in their neutral state while maintaining solubility in aqueous physiological environments via protonation.
To facilitate comparative analysis, the quantitative physicochemical data of key ATP derivatives are summarized below:
Table 1: Physicochemical and Structural Properties of Key Aminothienopyridine Derivatives
| Compound Core | Representative Derivative | Molecular Weight ( g/mol ) | TPSA (Ų) | Primary Biological Target |
| Thieno[2,3-b]pyridine | 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | 194.21 | 104.0 | LepB Signal Peptidase (M. tuberculosis)[3][4] |
| Thieno[3,2-b]pyridine | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | 208.24 | 85.2 | Tumor Cell Lines (MCF-7, HepG2)[5] |
| Thieno[2,3-b]pyridine | 4,6-Disubstituted thienopyridines | Variable | Variable | IκB Kinase β (IKKβ) / Pim-1[2] |
| Thieno[2,3-b]pyridine | (Methoxyethyl)amino-substituted derivatives | ~350 - 450 | ~90 - 110 | RON Tyrosine Kinase (Splice Variants)[1] |
Synthetic Methodologies: Causality and Validation
The synthesis of ATP derivatives demands rigorous control over reaction conditions to prevent unwanted side reactions, such as the elimination of functional groups during base-promoted cyclization[2]. The Thorpe-Ziegler isomerization is a cornerstone for constructing the core, while palladium-catalyzed Buchwald-Hartwig cross-couplings are employed for late-stage functionalization[5].
Step-by-step synthesis workflow via Thorpe-Ziegler isomerization.
Protocol: Palladium-Catalyzed C-N Buchwald-Hartwig Coupling of Thieno[3,2-b]pyridines
Objective: Synthesizing aminodi(hetero)arylamines for tumor cell growth inhibition[5].
-
Step 1: Reagent Assembly & Inert Atmosphere Preparation
-
Action: Charge a dry Schlenk tube with methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, bromonitrobenzene (1.1 equiv.), Pd(OAc)₂ (15 mol%), Xantphos (18 mol%), and Cs₂CO₃ (2 equiv.) in dry dioxane under Argon.
-
Causality: Dioxane is chosen for its high boiling point and aprotic nature, preventing unwanted protonation of the amine. Argon prevents oxidative degradation of the Pd(0) active species. Xantphos provides a wide bite angle, which is sterically required to force the reductive elimination step when coupling deactivated heterocyclic amines.
-
-
Step 2: Thermal Activation & Kinetic Monitoring
-
Action: Heat the mixture at 120 °C for 2 hours. Monitor via Thin Layer Chromatography (TLC).
-
Causality: High thermal energy is required to overcome the activation barrier of the oxidative addition of the bromonitrobenzene to the palladium catalyst. TLC acts as an in-process control to ensure complete consumption of the starting materials, preventing complex downstream purification.
-
-
Step 3: Quenching & Liquid-Liquid Extraction
-
Action: Cool to room temperature, quench with water (5 mL), and extract with ethyl acetate (3 × 5 mL). Dry the organic phase over MgSO₄.
-
Causality: Water quenches any residual base and precipitates inorganic salts. Ethyl acetate selectively partitions the organic product based on its LogP. MgSO₄ removes trace water that could interfere with subsequent crystallization or spectral analysis.
-
-
Step 4: Self-Validating Analytical Confirmation
-
Action: Purify via flash chromatography and validate the isolated product using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
-
Validation: This system is self-validating; the disappearance of the primary amine protons (-NH₂) and the appearance of a secondary amine proton (-NH) in the ¹H NMR spectrum strictly confirms the success of the C-N coupling. HRMS provides the exact mass, ruling out homocoupling artifacts.
-
Pharmacological Targeting: Kinases and Beyond
ATP derivatives have demonstrated profound efficacy as targeted therapeutics across multiple disease states. Their rigid planar structure allows them to intercalate or bind deeply within hydrophobic protein pockets.
Oncology (Kinase Inhibition): Specific thieno[2,3-b]pyridines act as potent inhibitors of recepteur d'origine nantais (RON) splice variants. Aberrant RON expression drives epithelial-to-mesenchymal transition (EMT) and tumor proliferation. ATP derivatives competitively bind to the ATP pocket of the RON kinase domain, exhibiting significant antineoplastic activity in colorectal and non-small cell lung cancers[1].
Infectious Disease: Beyond oncology, novel 3-aminothieno[2,3-b]pyridine-2-carboxamides have been identified as inhibitors of the LepB signal peptidase in Mycobacterium tuberculosis. Because LepB is essential for bacterial viability and is not targeted by current front-line therapies, ATPs represent a critical breakthrough for combating drug-resistant tuberculosis[4].
Mechanism of action for ATP derivatives inhibiting RON kinase pathways.
Conclusion
The aminothienopyridine scaffold is a cornerstone of modern heterocyclic chemistry and drug design. By understanding the nuanced differences between its isomers—from the electronic effects of the[2,3-b] versus [3,2-b] fusions to the strict causal requirements of their synthesis—researchers can predictably engineer molecules with highly specific ADMET and target-binding profiles. As synthetic methodologies like Buchwald-Hartwig couplings become more refined, the chemical space of ATPs will continue to expand, offering novel solutions for kinase-driven malignancies and resistant bacterial infections.
References
-
Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells Source: National Institutes of Health (NIH) / Molecules URL:[Link][5]
-
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid - Chemical and Physical Properties Source: PubChem (NIH) URL:[Link][3]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link][1]
-
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers Source: MDPI URL:[Link][2]
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL:[Link][4]
Sources
Synthesis and Functionalization Protocols for Thieno[3,2-c]pyridin-2-amine Derivatives
Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Pharmacological Significance & Structural Rationale
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry[1]. Historically recognized as the core pharmacophore in blockbuster anti-platelet agents (e.g., ticlopidine, clopidogrel, and prasugrel) that act as P2Y12 receptor antagonists[2], this bicyclic system has evolved to target a diverse array of biological pathways. Recent drug discovery campaigns have successfully leveraged thieno[3,2-c]pyridine derivatives as potent kinase inhibitors, antipsychotics[3], and modulators of dopamine (D2L) and serotonin (5-HT1A) receptors[4].
The introduction of an amine group at the 2-position (thieno[3,2-c]pyridin-2-amine) is a highly strategic structural modification. The 2-amino substituent serves a dual purpose:
-
Pharmacodynamic Enhancement: It acts as a critical hydrogen bond donor/acceptor, which is particularly valuable for anchoring molecules within the ATP-binding hinge region of kinases[5].
-
Synthetic Versatility: It provides an excellent synthetic handle for late-stage functionalization, allowing for the rapid generation of compound libraries via amide coupling, urea formation, or reductive amination.
Caption: Mechanism of P2Y12 receptor antagonism by thienopyridine derivatives.
Mechanistic Rationale & Retrosynthetic Strategy
Synthesizing thieno[3,2-c]pyridin-2-amine derivatives requires overcoming specific electronic and regiochemical challenges. Direct nitration and subsequent reduction of the thieno[3,2-c]pyridine core often yield complex mixtures due to competing electrophilic aromatic substitution sites.
The Causality Behind the Synthetic Route: To ensure absolute regiocontrol, a bottom-up construction of the bicyclic core is preferred, followed by transition-metal-catalyzed amination.
-
Core Construction: The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is assembled via a Vilsmeier-Haack reaction on a piperidone derivative, followed by cyclization with ethyl 2-mercaptoacetate (a Gewald-type reaction)[6].
-
Aromatization & Halogenation: The tetrahydro-core is oxidized to the fully aromatic system using DDQ. Subsequent bromination selectively occurs at the C2 position due to the electron-rich nature of the thiophene ring.
-
C-N Bond Formation: Traditional nucleophilic aromatic substitution (SNAr) at the C2 position is kinetically unfavorable because the electron-rich thiophene repels nucleophiles. We bypass this barrier using a[7]. Utilizing a bulky, electron-rich phosphine ligand (e.g., XPhos or BINAP) facilitates the oxidative addition of the C2-bromide and drives reductive elimination to form the C-N bond[4].
-
Deprotection: A tert-butyl carbamate (Boc) protected amine is used during cross-coupling to prevent catalyst poisoning and side reactions. A final acidic deprotection yields the stable hydrochloride salt[8].
Caption: Step-by-step synthetic workflow for thieno[3,2-c]pyridin-2-amine hydrochloride.
Data Presentation: Biological Activity Profile
The versatility of the thieno[3,2-c]pyridine core allows it to be tuned for various targets. Table 1 summarizes the quantitative biological data of representative derivatives based on recent literature[2],[4].
| Compound Class / Derivative | Primary Target | Biological Effect | Potency (IC50 / Ki) | Reference Context |
| Tetrahydrothieno[3,2-c]pyridines (Piperazine-linked) | P2Y12 Receptor | Anti-platelet aggregation | IC50 < 10 µM (In vivo rat models) | [2] |
| Aromatic Thieno[3,2-c]pyridines (Arylpiperazine) | D2L / 5-HT1A | Antipsychotic / Neuromodulation | Ki = 15 - 45 nM | [4] |
| 2-Amino-Thieno[3,2-c]pyridines (Amide derivatives) | Complement C1s | Complement cascade inhibition | IC50 < 50 nM | [8] |
| 3-Thienyl-substituted derivatives | Kinases (Various) | Anti-inflammatory / Anticancer | Target-dependent | [5] |
Experimental Workflows & Protocols
Note: The following protocols are designed as self-validating systems. Always perform reactions under an inert atmosphere (N2 or Argon) unless otherwise specified.
Protocol A: Synthesis of the Thieno[3,2-c]pyridine Core
Objective: Construct the bicyclic framework from commercially available piperidone.
-
Vilsmeier-Haack Formylation: To a stirred solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous DMF at 0 °C, add POCl3 (1.2 equiv) dropwise. Stir at room temperature for 4 hours.
-
Cyclization: Cool the mixture to 0 °C. Add triethylamine (2.5 equiv) followed by ethyl 2-mercaptoacetate (1.1 equiv). Heat the reaction to 45 °C for 16 hours[6].
-
Validation & Workup: Quench with ice-cold water and extract with dichloromethane (DCM). Monitor via TLC (UV active spot). The intermediate should show an [M+H]+ corresponding to the tetrahydrothieno[3,2-c]pyridine ester.
Protocol B: Aromatization and C2-Bromination
Objective: Oxidize the piperidine ring and install the halogen handle.
-
Aromatization: Dissolve the tetrahydro-intermediate in anhydrous toluene. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.2 equiv). Reflux for 12 hours[1]. Filter the precipitated hydroquinone, concentrate, and purify via silica gel chromatography.
-
Bromination: Dissolve the aromatized core in DMF. Add N-bromosuccinimide (NBS, 1.05 equiv) in the dark at 0 °C. Stir for 2 hours.
-
Validation & Workup: LC-MS analysis must confirm the presence of the C2-bromo isotopic pattern (M and M+2 peaks of equal intensity). Extract with ethyl acetate, wash with brine, and dry over Na2SO4.
Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Form the C-N bond at the C2 position using a protected amine.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 2-bromo-thieno[3,2-c]pyridine derivative (1.0 equiv), tert-butyl carbamate (Boc-NH2, 1.5 equiv), and Cs2CO3 (2.0 equiv) in anhydrous 1,4-dioxane.
-
Catalyst Addition: Add Pd(OAc)2 (5 mol%) and XPhos or BINAP (10 mol%)[4]. Degas the mixture via three freeze-pump-thaw cycles.
-
Execution: Heat the mixture to 100 °C for 12 hours under Argon.
-
Validation & Workup: Monitor via LC-MS. The disappearance of the bromine isotopic pattern and the emergence of the Boc-protected mass ([M+H]+) confirms complete conversion. Filter through a Celite pad, concentrate, and purify via flash chromatography.
Protocol D: Acidic Deprotection to Thieno[3,2-c]pyridin-2-amine Hydrochloride
Objective: Remove the Boc group to yield the active 2-amine hydrochloride salt.
-
Deprotection: To a solution of the tert-butyl thieno[3,2-c]pyridin-2-ylcarbamate intermediate (1.0 equiv) in DCM (0.05 M), add a solution of 4M HCl in 1,4-dioxane (10 equiv)[8].
-
Execution: Stir the mixture under an N2 atmosphere at room temperature for 3 hours. A precipitate will gradually form as the hydrochloride salt is insoluble in DCM/dioxane.
-
Validation & Workup: The reaction is complete when TLC indicates the total consumption of the starting material. Concentrate the reaction mixture under reduced pressure to dryness. Triturate the residue with diethyl ether, filter, and dry under high vacuum to afford the pure thieno[3,2-c]pyridin-2-amine hydrochloride salt[8].
References
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Available at:[Link]
-
Synthesis and Activity Evaluation of Some Novel Derivatives of 4, 5, 6, 7-Tetrahydrothieno [3, 2-c]-Pyridine Containing Substituted Piperazine or Piperidine. Chinese Pharmaceutical Journal. Available at: [Link]
- Pharmaceutical compounds for the treatment of complement mediated disorders.Google Patents (WO2024044098A2).
-
The Journal of Organic Chemistry Vol. 87 No. 7 (Buchwald-Hartwig Amination methodologies). ACS Publications. Available at:[Link]
-
Asian Journal of Chemistry: Synthesis of Tetrahydrothieno[3,2-c]pyridine derivatives. Asian Pubs. Available at:[Link]
Sources
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- 2. Synthesis and Activity Evaluation of Some Novel Derivatives of 4, 5, 6, 7-Tetrahydrothieno [3, 2-c]-Pyridine Containing Substituted Piperazine or Piperidine [journal11.magtechjournal.com]
- 3. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
Application Note: Utilizing the Thieno[3,2-c]pyridine Scaffold as a Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic nature provides a well-defined framework for the orientation of substituents that can engage in key interactions within the ATP-binding pocket of various kinases. This application note provides a detailed guide for researchers interested in leveraging the thieno[3,2-c]pyridine core for kinase inhibition, with a specific focus on a thieno[3,2-c]pyrazol-3-amine derivative that has demonstrated high potency against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in a range of pathologies including Alzheimer's disease.
This document will delve into the scientific background of GSK-3β inhibition, provide detailed protocols for in vitro and cell-based assays, and offer insights into data interpretation and troubleshooting.
Scientific Background: Targeting GSK-3β with a Thieno[3,2-c]pyridine-Based Inhibitor
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to several diseases, making it an attractive therapeutic target. The thieno[3,2-c]pyrazol-3-amine derivative, compound 16b from a notable study, has been identified as a highly potent inhibitor of GSK-3β with an IC50 value in the low nanomolar range.[1][2]
The mechanism of action for this class of inhibitors involves competitive binding to the ATP pocket of GSK-3β. The thieno[3,2-c]pyrazole core occupies the adenine region of the ATP-binding site, forming critical hydrogen bonds with the hinge region residues of the kinase.[2] This interaction prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the enzyme and modulating downstream signaling pathways.
GSK-3β Signaling Pathway
Caption: GSK-3β signaling pathway and the inhibitory action of the thieno[3,2-c]pyridine derivative.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of the thieno[3,2-c]pyridine derivative against GSK-3β. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
Thieno[3,2-c]pyridin-2-amine derivative (test compound)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the thieno[3,2-c]pyridin-2-amine derivative in DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 pM).
-
Prepare a similar dilution series for staurosporine.
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of the assay plate.
-
For control wells, add 1 µL of DMSO (for 100% activity) or 1 µL of a high concentration of staurosporine (for 0% activity).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer containing the GSK-3β enzyme and its peptide substrate at their optimal concentrations.
-
Add 2 µL of the master mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for GSK-3β.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (0% activity control) from all other readings.
-
Normalize the data by setting the DMSO control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Kinase Assay Workflow
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell-Based Assay to Assess Target Engagement
This protocol describes a Western blot analysis to determine if the thieno[3,2-c]pyridine derivative can inhibit GSK-3β activity in a cellular context by measuring the phosphorylation of a downstream target, such as Tau at Ser396.
Materials:
-
A suitable cell line with detectable levels of GSK-3β and Tau (e.g., SH-SY5Y neuroblastoma cells).
-
Cell culture medium and supplements.
-
Thieno[3,2-c]pyridin-2-amine derivative.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Tau (Ser396), anti-total-Tau, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[3,2-c]pyridine derivative or DMSO for a specified period (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-Tau (Ser396) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane and re-probe with antibodies for total Tau and β-actin to ensure equal loading and to normalize the phospho-Tau signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Tau signal to the total Tau signal and then to the loading control (β-actin).
-
Compare the normalized signals from the treated samples to the vehicle control to determine the effect of the inhibitor on Tau phosphorylation.
-
Data Interpretation and Expected Results
| Assay | Parameter | Expected Outcome for an Active Thieno[3,2-c]pyridine Derivative |
| In Vitro Kinase Assay | IC50 | A low nanomolar IC50 value against GSK-3β is indicative of a potent inhibitor. For compound 16b , an IC50 of 3.1 nM has been reported.[1] |
| Cell-Based Western Blot | Phospho-Tau (Ser396) Levels | A dose-dependent decrease in the phosphorylation of Tau at Ser396 should be observed in cells treated with the inhibitor, confirming target engagement and cellular activity.[2] |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| In Vitro Assay: High Variability | Pipetting errors; Inconsistent incubation times | Use calibrated pipettes; Ensure consistent timing for all steps. |
| In Vitro Assay: No Inhibition | Inactive compound; Incorrect assay conditions | Verify compound integrity; Optimize enzyme, substrate, and ATP concentrations. |
| Cell-Based Assay: No Change in Phosphorylation | Poor cell permeability; Compound instability; Inappropriate treatment time | Assess compound permeability; Check compound stability in media; Perform a time-course experiment. |
| Cell-Based Assay: Weak Western Blot Signal | Low antibody affinity; Insufficient protein loading | Use a validated antibody; Ensure adequate protein is loaded on the gel. |
Safety and Handling
Derivatives of thieno[3,2-c]pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5] Work in a well-ventilated area or a chemical fume hood. For specific compounds, consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The thieno[3,2-c]pyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively characterize the inhibitory potential of thieno[3,2-c]pyridine-based compounds against GSK-3β and other kinases. By combining robust in vitro and cell-based assays, researchers can gain valuable insights into the potency, selectivity, and cellular efficacy of these compounds, accelerating their progression in the drug discovery pipeline.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Hurst, D. P., et al. (2010). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 53(3), 1273–1283. Retrieved from [Link]
- Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
-
Li, Y., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1769–1782. Retrieved from [Link]
-
ACS Publications. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII).
-
PubMed. (2009). N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 19(24), 6836-9. Retrieved from [Link]
- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
ResearchGate. (2025). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors | Request PDF. Retrieved from [Link]
-
PubMed. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie (International Ed. in English). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Retrieved from [Link]
-
PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Retrieved from [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
Taylor & Francis Online. (2021, December 26). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Retrieved from [Link]
-
ResearchGate. (2026). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode | Request PDF. Retrieved from [Link]
-
PubMed. (2008). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 4981-5. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride | C7H10ClNOS | CID 23435874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
Application Note: Palladium-Catalyzed Synthesis and Functionalization of Thienopyridine Derivatives
Strategic Overview
Thienopyridines represent a privileged heterocyclic scaffold in medicinal chemistry. Beyond their well-established role as P2Y12 receptor antagonists (e.g., clopidogrel, prasugrel, ticlopidine), highly functionalized thienopyridines are increasingly investigated as potent anti-tumor agents and kinase inhibitors[1]. The precise functionalization of the thienopyridine core—often requiring the installation of complex aryl, heteroaryl, or amine substituents—relies heavily on Palladium-catalyzed cross-coupling methodologies.
This application note provides a comprehensive, self-validating guide to three foundational Pd-catalyzed transformations for thienopyridine synthesis: Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Direct C-H arylation .
Mechanistic Framework
The functionalization of halothienopyridines via traditional cross-coupling follows a canonical Pd(0)/Pd(II) catalytic cycle. The efficiency of this cycle depends heavily on the steric and electronic properties of the supporting ligands (e.g., dialkylbiaryl phosphines like XPhos and RuPhos) to accelerate both oxidative addition into the robust C-Halogen bond and the subsequent reductive elimination[2].
Generalized Pd-catalyzed cross-coupling cycle for thienopyridine functionalization.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura C-C Cross-Coupling
This protocol utilizes a second-generation Buchwald precatalyst (XPhos Pd G2) to couple 4-bromothieno[2,3-b]pyridine with aryl boronic esters[2].
Causality & Design Choice: XPhos Pd G2 is selected because it rapidly generates the active monomeric L-Pd(0) species at room temperature under mildly basic conditions. The addition of water (10% v/v) is critical; it dissolves the inorganic base (K₃PO₄) and facilitates the formation of the reactive boronate complex, which is the actual species undergoing transmetalation.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube, add 4-bromothieno[2,3-b]pyridine (1.0 equiv, e.g., 0.23 mmol), the aryl boronic acid/ester (1.2 equiv), XPhos Pd G2 precatalyst (10 mol %), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) and deionized water (0.2 mL).
-
Degassing: Sparge the mixture with dry nitrogen for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) intermediates.
-
Reaction: Seal the tube and stir the biphasic mixture at 80 °C for 2 hours.
-
Workup: Cool to room temperature, concentrate under vacuum, and dilute with water (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography to afford the 4-arylthieno[2,3-b]pyridine.
Protocol B: Buchwald-Hartwig C-N Amination
Cyclic and acyclic amines are grafted onto the thienopyridine core using a third-generation RuPhos precatalyst[2].
Causality & Design Choice: RuPhos is specifically engineered for C-N couplings. Its bulky, electron-rich biaryl structure accelerates reductive elimination, effectively outcompeting deleterious β-hydride elimination that would otherwise lead to hydrodehalogenation of the thienopyridine starting material. Cs₂CO₃ is used as a mild base to prevent the degradation of sensitive functional groups[2].
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with 4-bromothieno[2,3-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), and Cs₂CO₃ (3.0 equiv) in 1,4-dioxane (2.0 mL).
-
Degassing: Sparge with nitrogen for 10 minutes.
-
Catalyst Addition: Add RuPhos Pd G3 precatalyst (5 mol %) and supplemental RuPhos ligand (5 mol %). Note: Supplemental ligand ensures the palladium remains fully coordinated during the catalytic cycle, preventing aggregation into inactive Pd-black.
-
Reaction: Stir the mixture at 100 °C for 2 hours under a nitrogen atmosphere.
-
Workup: Evaporate the reaction mixture to dryness, redissolve the residue in water (20 mL), and extract sequentially with DCM (3 × 20 mL).
-
Isolation: Dry the organics with MgSO₄, filter, evaporate, and purify via chromatography.
Protocol C: Late-Stage Direct C-H Arylation
For existing thienopyridine drugs (e.g., Ticlopidine), direct C-H arylation at the C5-position of the thiophene ring eliminates the need for pre-functionalized (halogenated) starting materials[3][4].
Direct C-H arylation workflow via Concerted Metalation-Deprotonation (CMD).
Causality & Design Choice: This transformation operates via a Concerted Metalation-Deprotonation (CMD) pathway. KOAc acts as an internal base that coordinates to the Pd(II) center, simultaneously abstracting the C5-proton while the Pd-C bond forms. N,N-dimethylacetamide (DMAc) is utilized as a highly polar, high-boiling solvent to stabilize the polar transition states[3].
Step-by-Step Procedure:
-
Preparation: Combine Ticlopidine (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol %), a diphosphine ligand (10 mol %), and KOAc (2.0 equiv) in DMAc.
-
Reaction: Heat the mixture to 120 °C under an inert atmosphere for 12-16 hours.
-
Workup: Cool the mixture, dilute with ethyl acetate, and wash extensively with water or brine to remove the DMAc solvent.
-
Isolation: Dry the organic layer, concentrate, and isolate the C5-arylated product via chromatography.
Quantitative Data & Optimization Matrix
The following table summarizes the optimized reaction parameters for functionalizing thienopyridine scaffolds based on empirical literature data[2][3][5]:
| Reaction Type | Precatalyst / Catalyst | Ligand | Base | Solvent System | Temp (°C) | Yield Range |
| Suzuki-Miyaura | XPhos Pd G2 (10 mol%) | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O (10:1) | 80 | 65–91% |
| Buchwald-Hartwig | RuPhos Pd G3 (5 mol%) | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 75–84% |
| Stille Coupling | Pd₂(dba)₃ (2–5 mol%) | P(t-Bu)₃ | None / CsF | DMF or Toluene | 90–110 | 60–85% |
| Direct C-H Arylation | Pd(OAc)₂ (5–10 mol%) | Diphosphine | KOAc | DMAc | 120 | 50–80% |
Expert Troubleshooting Insights (E-E-A-T)
-
Catalyst Deactivation (Pd-Black Formation): If a black precipitate forms rapidly, it indicates catalyst decomposition. In Buchwald-Hartwig aminations, this is often due to insufficient ligand coordination. Ensure the 1:1 ratio of Pd to supplemental ligand is strictly maintained[2].
-
Low Conversion in Suzuki Couplings: Boronic acids can undergo protodeboronation at elevated temperatures. If starting material remains but the boronic acid is consumed, add the boronic acid in two portions or switch to the more stable pinacol ester (BPin) or potassium trifluoroborate salts[6].
-
Regioselectivity in C-H Arylation: The thienopyridine core possesses multiple C-H bonds. The C5 position on the thiophene ring is generally the most electron-rich and sterically accessible, making it the kinetic and thermodynamic preference for electrophilic palladation[3].
References
-
Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. The Journal of Organic Chemistry (2015). URL:[Link]
-
Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities. European Journal of Medicinal Chemistry (2010). URL:[Link]
-
Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. Organic Process Research & Development (2003). URL:[Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts / MDPI (2018). URL:[Link]
Sources
- 1. Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi-res.com [mdpi-res.com]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Note: Multi-Step Synthesis and Derivatization of Functionalized Thieno[3,2-c]pyridines
Executive Summary & Pharmacological Context
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds[1]. Most notably, it forms the structural basis for blockbuster 2 such as ticlopidine, clopidogrel, and prasugrel, which function as non-competitive adenosine diphosphate (ADP) receptor antagonists[2]. Beyond cardiovascular applications, functionalized derivatives—particularly halogenated thieno[3,2-c]pyridines—act as highly versatile intermediates. These intermediates enable the rapid generation of diverse compound libraries for oncology and neurology via transition-metal-catalyzed cross-coupling[3].
This application note details a self-validating, multi-step synthetic pipeline starting from commercially available 2-(thiophen-2-yl)ethan-1-amine, progressing through a Pictet-Spengler cyclization, and concluding with downstream aromatization and functionalization.
Mechanistic Causality: The Pictet-Spengler Assembly
The foundational step in constructing the thieno[3,2-c]pyridine architecture is the4 of 2-(2-thienyl)ethylamine[4].
Causality of Reagent Selection: The reaction utilizes formaldehyde (often sourced from polyoxymethylene) to condense with the primary amine, generating a highly electrophilic iminium ion intermediate[5]. The inherent electron-rich nature of the thiophene ring—specifically at the C3 position—facilitates a rapid intramolecular electrophilic aromatic substitution[2]. Strong acid catalysis (e.g., HCl in DMF or dichloroethane) is mechanistically mandatory; it protonates the iminium species to maximize its electrophilicity and drives the dehydrative cyclization forward[5][6].
Synthetic Workflow Visualization
Synthetic workflow for functionalized thieno[3,2-c]pyridines via Pictet-Spengler and cross-coupling.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
This protocol establishes the saturated bicyclic core via an acid-catalyzed cyclization[5][6].
-
Imine Formation: Suspend 2-(2-thienyl)ethylamine (1.0 equiv) in dichloroethane (DCE). Add polyoxymethylene (1.1 equiv) and heat the mixture under reflux (approx. 80-85 °C). Continuously remove the water formed during the reaction using a Dean-Stark trap for 4 hours. Causality: Removing water drives the equilibrium toward complete iminium ion formation.
-
Cyclization: Cool the reaction mixture to 30 °C. Slowly add a solution of 6.6N hydrochloric acid in N,N-dimethylformamide (DMF). Heat the reaction mixture to 70 °C and stir for 4–6 hours[5].
-
Crystallization: Cool the reaction to 15 °C and stir for 8–10 hours to induce crystallization. Filter the resulting solid and wash with cold DCE. Dry under vacuum at 40 °C.
Self-Validation System: This reaction validates itself through selective precipitation. The target 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride salt is insoluble in cold DCE/DMF and crystallizes out, leaving unreacted starting materials in solution[5]. Purity is instantly verified if the isolated solid presents as a white crystalline powder. A rapid Ninhydrin-stained TLC will confirm the complete absence of the primary amine.
Protocol B: Aromatization to 6-Chlorothieno[3,2-c]pyridine
To access fully aromatic systems for library synthesis, the tetrahydro core is oxidized and chlorinated[1][3].
-
Oxidation: Treat the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with an oxidizing agent to introduce a carbonyl group, forming a lactam intermediate.
-
Chlorination/Aromatization: Suspend the intermediate in neat phosphorus oxychloride (POCl₃) and heat to reflux (110 °C) for 3–5 hours[1]. Causality: POCl₃ acts as both a chlorinating agent and a dehydrating agent, simultaneously installing the reactive chlorine handle and driving the thermodynamic aromatization of the pyridine ring.
-
Workup: Cool to room temperature and carefully quench by pouring onto crushed ice with vigorous stirring. Basify with saturated sodium bicarbonate and extract with ethyl acetate. Dry over anhydrous sodium sulfate and concentrate[3].
Self-Validation System: The completion of the aromatization is validated by LC-MS analysis. The product must exhibit a distinct 3:1 isotopic cluster at the M and M+2 peaks (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). The disappearance of the aliphatic methylene protons in ¹H-NMR confirms full aromatization.
Protocol C: Derivatization via Suzuki-Miyaura Cross-Coupling
The 6-chloro derivative serves as a versatile electrophile for functionalization[4].
-
Reaction Setup: In a Schlenk flask, combine 6-chlorothieno[3,2-c]pyridine (1.0 equiv), an arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) in a degassed mixture of 1,4-dioxane and water (4:1).
-
Catalysis: Add Pd(PPh₃)₄ (0.05 equiv) under an inert argon atmosphere. Causality: The palladium(0) catalyst initiates the oxidative addition into the C-Cl bond, which is highly activated by the electron-deficient nature of the newly formed pyridine ring[4].
-
Coupling: Heat the mixture to 90 °C for 12 hours. Cool, filter through a pad of Celite, and purify via silica gel chromatography.
Self-Validation System: The reaction is visually self-indicating; a successful catalytic cycle maintains a homogeneous yellow/orange solution, whereas catalyst deactivation results in the precipitation of palladium black. Completion is validated by UV-active TLC (254 nm), showing the complete consumption of the highly UV-absorbent 6-chlorothieno[3,2-c]pyridine starting material.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized quantitative parameters and expected yields for the multi-step synthesis based on established industry standards[1][4][5].
| Reaction Step | Starting Material | Reagents & Critical Conditions | Typical Yield (%) | Target Purity (HPLC) |
| Pictet-Spengler Cyclization | 2-(2-thienyl)ethylamine | Polyoxymethylene, HCl/DMF, 70 °C, 4-6h | 85 – 90% | > 99% |
| N-Alkylation (Route A) | Tetrahydrothieno[3,2-c]pyridine | 2-Chlorobenzyl chloride, K₂CO₃, Reflux | 75 – 85% | > 95% |
| Aromatization (Route B) | Tetrahydrothieno[3,2-c]pyridine | Oxidation, then POCl₃, 110 °C, 3-5h | 60 – 70% | > 90% |
| Suzuki Cross-Coupling | 6-Chlorothieno[3,2-c]pyridine | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 90 °C | 70 – 92% | > 95% |
References
- What is the synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride? Guidechem.
- 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno [3,2-c]pyridine derivatives. Googleapis (Patent).
- Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. Benchchem.
- Thienopyridine Analogues. IGI Global.
- Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Strategic Derivatization of the Thieno[3,2-c]pyridin-2-amine Scaffold for Modern Drug Discovery
Abstract: The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold, most notably forming the backbone of blockbuster antiplatelet agents.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal starting point for building molecules with high target affinity and specificity. The 2-amino substituent, in particular, serves as a versatile chemical handle for systematic structural elaboration. This guide provides an in-depth exploration of key derivatization strategies for the thieno[3,2-c]pyridin-2-amine scaffold, complete with detailed, field-proven protocols and insights into the causal relationships between structural modifications and biological outcomes. We will delve into derivatization at the 2-amino group, as well as on the thiophene and pyridine rings, to generate diverse chemical libraries for screening against a wide array of biological targets, from GPCRs to kinases and ion channels.[3][4][5]
The Thieno[3,2-c]pyridin-2-amine Core: A Foundation for Therapeutic Innovation
The thieno[3,2-c]pyridine system is a bioisostere of purine, allowing it to interact with biological targets that recognize purinergic structures. This inherent advantage has been successfully exploited in the development of P2Y12 receptor antagonists like Ticlopidine and Clopidogrel, which are critical in the prevention of atherothrombotic events.[2] Beyond its role in antiplatelet therapy, this scaffold has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making it a focal point of contemporary medicinal chemistry.[6][7]
The 2-amino group is a particularly strategic point for derivatization. As a potent hydrogen bond donor and a reactive nucleophile, it provides a reliable anchor for introducing a wide variety of functional groups and building blocks, enabling fine-tuning of a compound's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacodynamic profile.[6]
Core Derivatization Strategies: A Multi-Vector Approach
A successful drug discovery campaign requires the systematic exploration of chemical space around the core scaffold. We present three primary vectors for the derivatization of thieno[3,2-c]pyridin-2-amine.
Caption: Multi-vector derivatization strategy for the thieno[3,2-c]pyridin-2-amine scaffold.
Vector 1: Modification of the 2-Amino Group
The nucleophilic 2-amino group is the most direct handle for derivatization. Amide bond formation is a robust and widely used strategy to introduce diverse side chains.
Key Reactions:
-
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These reactions allow for the introduction of a vast array of chemical motifs that can probe interactions with target proteins, modulate solubility, and alter metabolic stability. For instance, in the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, acylation of a related thieno[3,2-c]pyrazol-3-amine scaffold was a key step in generating potent lead compounds.[5]
Vector 2: Functionalization of the Thiophene Ring
The electron-rich thiophene ring is susceptible to electrophilic substitution, most commonly halogenation. This introduces a new functional handle that enables powerful cross-coupling reactions.
Key Reactions:
-
Electrophilic Halogenation: Introduction of a bromine or chlorine atom, typically at the 3-position, using reagents like N-Bromosuccinimide (NBS). A patent for potassium channel inhibitors describes the bromination of a thieno[3,2-c]pyridine derivative using NBS in THF.[4]
-
Palladium-Catalyzed Cross-Coupling: The installed halide can be used in reactions like Suzuki, Stille, or Buchwald-Hartwig amination to introduce aryl, heteroaryl, or new amino substituents, dramatically increasing molecular complexity.
Vector 3: Substitution on the Pyridine Ring
Modifying the pyridine ring often requires harsher conditions but can yield unique derivatives. A common strategy involves the synthesis of a thieno[3,2-c]pyridin-4-one intermediate, which can then be chemically elaborated.
Key Reactions:
-
Chlorination: Conversion of the 4-oxo group to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃).[4]
-
Nucleophilic Aromatic Substitution (SₙAr): The 4-chloro group is an excellent leaving group, allowing for substitution with a wide range of nucleophiles (amines, alcohols, thiols) to introduce diversity at this position.[4]
Application Notes: Case Studies in Drug Discovery
The true value of these derivatization strategies is demonstrated by their application in successful drug discovery programs.
| Target Class | Scaffold | Key Derivatization | Therapeutic Goal | Reference |
| GPCR (P2Y12) | Tetrahydrothieno[3,2-c]pyridine | Ester group on a side chain attached to the pyridine nitrogen. | Antiplatelet Therapy | [1][3] |
| Kinase (GSK-3β) | Thieno[3,2-c]pyrazole | N-acylation followed by Suzuki coupling on the pyrazole ring. | Alzheimer's Disease | [5] |
| Ion Channel (Kv1.3) | Thieno[3,2-c]pyridine | Halogenation and substitution at positions 3 and 4. | Cancer, Autoimmune Disease | [4] |
| Chaperone (Hsp90) | Thieno[2,3-c]pyridine | N-acetylation followed by substitution with secondary amines. | Anticancer Therapy | [7][8] |
| GPCR (mGluR1) | Tetrahydrothieno[2,3-c]pyridine | Amide formation from a carboxylic acid on the pyridine nitrogen. | Neuropathic Pain | [9] |
Case Study: Development of GSK-3β Inhibitors
In a campaign to develop inhibitors for GSK-3β for the potential treatment of Alzheimer's disease, researchers utilized a two-step derivatization strategy on a related scaffold.[5]
-
N-Acylation: The core amine was acylated with various acyl chlorides. This step was crucial for establishing key hydrogen bond interactions within the kinase hinge region.
-
Suzuki Coupling: A halogenated position on the scaffold was then subjected to Suzuki coupling with a variety of (hetero)arylboronic acids. This "southern" region of the molecule was systematically explored to optimize interactions with the solvent-exposed region of the ATP-binding pocket.
This dual-vector approach led to the discovery of compound 16b , a highly potent inhibitor with an IC₅₀ of 3.1 nM.[5] This case highlights how combining derivatization at different sites on the core scaffold is a powerful strategy for lead optimization.
Caption: Conceptual SAR diagram for thieno-scaffold based GSK-3β inhibitors.
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from authoritative sources and represent standard, robust methodologies in medicinal chemistry.[4][5][8]
Protocol 1: General Procedure for N-Acylation of Thieno[3,2-c]pyridin-2-amine
Causality: This protocol forms a stable amide bond, a cornerstone of medicinal chemistry, by activating a carboxylic acid with a coupling agent (EDCI/HOBt) to make it susceptible to nucleophilic attack by the 2-amino group. DMAP acts as a nucleophilic catalyst to accelerate the reaction.
Materials:
-
Thieno[3,2-c]pyridin-2-amine (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted carboxylic acid (1.1 eq) in anhydrous DCM, add EDCI (1.5 eq) and HOBt (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add Thieno[3,2-c]pyridin-2-amine (1.0 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Bromination of the Thiophene Ring using NBS
Causality: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine. In a polar solvent like THF, it readily brominates electron-rich heterocycles like the thiophene ring of the thieno[3,2-c]pyridine scaffold, typically at the C3 position.
Materials:
-
N-acylated Thieno[3,2-c]pyridin-2-amine (from Protocol 1) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the starting thienopyridine (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can often be used directly in the next step or purified by column chromatography if necessary. Confirm structure by MS and ¹H NMR.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Causality: This protocol outlines a Nobel Prize-winning reaction that forms a C-C bond between the C3-bromide (from Protocol 2) and an aryl/heteroaryl boronic acid. The palladium catalyst undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to forge the new bond.
Materials:
-
3-Bromo-thieno[3,2-c]pyridine derivative (from Protocol 2) (1.0 eq)
-
Aryl or Heteroarylboronic Acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Solvent system: 1,4-Dioxane/Water (e.g., 4:1 v/v)
Procedure:
-
In a reaction vessel, combine the 3-bromo-thienopyridine (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-8 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the final coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
The thieno[3,2-c]pyridin-2-amine scaffold is a powerful platform for drug discovery, offering multiple vectors for systematic chemical exploration. By employing robust derivatization strategies such as N-acylation, ring halogenation, and palladium-catalyzed cross-coupling, medicinal chemists can generate vast libraries of novel compounds. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to unlock the full therapeutic potential of this remarkable heterocyclic system. Each derivatization is a hypothesis, and through careful design, synthesis, and testing, these hypotheses can be translated into next-generation therapeutics.
References
- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry
- Priya, et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1989). Journal of Medicinal Chemistry.
- European Journal of Medicinal Chemistry. INCQS.
- N-Amino-thieno[3,2-c]pyridin-4-ones: a new class of aggregation induced emissive Pd 2+ chemosensors. RSC Publishing.
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antipl
- Thieno ( 3 , 2-c) pyridine compounds.
- Thienopyridines: Synthesis, Properties, and Biological Activity.
- Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen.
- Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neurop
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. Semantic Scholar.
- Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements.
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI.
- Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2015).
- Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. Chinese Journal of Applied Chemistry.
- Thieno [3,2-c] pyridine derivatives and their therapeutic application.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
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- 9. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thieno[3,2-c]pyridin-2-amine in antipsychotic drug design
An in-depth technical guide on the application of Thieno[3,2-c]pyridin-2-amine in the design and synthesis of next-generation atypical antipsychotics.
Executive Summary & Mechanistic Rationale
The development of atypical antipsychotics has shifted towards Multi-Target Directed Ligands (MTDLs) that finely tune the dopaminergic and serotonergic systems. The thieno[3,2-c]pyridine scaffold has been historically validated as a highly effective pharmacophore for antipsychotic activity, demonstrating potent affinity for serotonin (5-HT) and dopamine (D2) receptors[1].
As a Senior Application Scientist, I advocate for the use of Thieno[3,2-c]pyridin-2-amine (CAS 94226-18-3) as a privileged building block. The bicyclic thieno[3,2-c]pyridine core provides a rigid, planar aromatic system that bioisosterically mimics the indole ring of serotonin and the catechol moiety of dopamine. Crucially, the primary amine at the 2-position serves as a highly reactive synthetic handle. This allows for the rapid introduction of flexible alkyl linkers and arylpiperazine moieties, which are essential for spanning the distance between the orthosteric binding site (interacting with the conserved Asp residue via the basic piperazine nitrogen) and the secondary allosteric pockets of the D2 and 5-HT receptors.
Polypharmacological Targeting
Modern antipsychotic efficacy relies on balancing D2 partial agonism with 5-HT1A agonism and 5-HT2A antagonism[2]. This specific receptor profile mitigates extrapyramidal symptoms (EPS) while addressing both the positive and negative symptoms of schizophrenia. Furthermore, minimizing β -arrestin2 recruitment in favor of G-protein biased signaling is a critical design parameter to further improve the tolerability profile[3].
Fig 1. Polypharmacological signaling modulated by thieno[3,2-c]pyridine derivatives.
Synthetic Protocols: Constructing the MTDL Candidate
To translate the thieno[3,2-c]pyridin-2-amine scaffold into a viable antipsychotic candidate, we employ a convergent synthetic workflow. The protocol below details the synthesis of a representative 2-((4-(4-arylpiperazin-1-yl)butyl)amino)thieno[3,2-c]pyridine derivative.
Experimental Workflow
Fig 2. Four-step synthetic workflow for thieno[3,2-c]pyridin-2-amine antipsychotics.
Step-by-Step Methodology
Step 1: Scaffold Activation via N-Alkylation
-
Procedure: Dissolve Thieno[3,2-c]pyridin-2-amine (1.0 eq) in anhydrous acetonitrile (MeCN). Add anhydrous potassium carbonate ( K2CO3 , 2.5 eq) and 1,4-dibromobutane (3.0 eq). Reflux at 80°C for 4 hours under a nitrogen atmosphere.
-
Causality: K2CO3 is selected as a mild, insoluble base to scavenge HBr without causing base-catalyzed degradation of the thienopyridine core. An excess of 1,4-dibromobutane is critical to statistically favor mono-alkylation over di-alkylation at the primary amine.
Step 2: Arylpiperazine Coupling
-
Procedure: To the crude intermediate mixture, add the desired substituted arylpiperazine (1.2 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Elevate the temperature to 90°C and stir for 12 hours.
-
Causality: The addition of KI initiates a Finkelstein reaction in situ, converting the terminal alkyl bromide to a highly reactive alkyl iodide. This nucleophilic catalysis is necessary to overcome the steric hindrance of the bulky arylpiperazine during the SN2 displacement.
Step 3 & 4: Purification and Salt Formation
-
Procedure: Quench the reaction with water, extract with ethyl acetate, and concentrate. Purify via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (95:5). Dissolve the purified free base in dry DCM and add 4M HCl in 1,4-dioxane dropwise at 0°C. Filter the resulting precipitate.
-
Causality: Converting the free base to a hydrochloride salt in a strictly anhydrous environment (using dioxane) prevents hydrolysis of the thienopyridine core. Complete protonation of the basic piperazine and primary amine nitrogens yields a stable, water-soluble salt required for accurate dosing in subsequent in vitro pharmacological assays.
In Vitro Pharmacological Profiling
A self-validating protocol requires rigorous in vitro testing to confirm that the synthesized thieno[3,2-c]pyridine derivative exhibits the desired MTDL profile.
Radioligand Binding Assays
-
D2 Receptor Affinity: Utilize [3H] -spiperone as the radioligand in CHO cells expressing human D2L receptors. Incubate the synthesized compound at varying concentrations (0.1 nM to 10 μ M).
-
5-HT1A and 5-HT2A Affinity: Utilize [3H] -8-OH-DPAT for 5-HT1A and [3H] -ketanserin for 5-HT2A.
-
Causality: The use of these specific, high-affinity radioligands ensures that competitive displacement can be accurately measured. The IC50 values are converted to Ki (inhibition constant) using the Cheng-Prusoff equation, providing a true measure of the compound's affinity independent of radioligand concentration.
Functional cAMP Accumulation Assay
-
Procedure: Treat D2-expressing cells with Forskolin to stimulate baseline cAMP production. Introduce the test compound and measure the inhibition of cAMP accumulation using a FRET-based biosensor.
-
Causality: Binding affinity ( Ki ) does not indicate efficacy. The cAMP assay determines if the compound acts as a full agonist, partial agonist, or antagonist at the Gi/o-coupled D2 receptor. A target Emax of 20-45% (relative to dopamine) confirms the optimal partial agonism required to balance dopaminergic tone without inducing EPS.
Quantitative Data Presentation
The following table summarizes representative pharmacological data for an optimized Thieno[3,2-c]pyridin-2-amine derived arylpiperazine candidate, benchmarked against clinical standards.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Functional Emax (%) | Profile Classification |
| Thieno[3,2-c]pyridine Candidate | 1.8 ± 0.3 | 4.2 ± 0.5 | 8.5 ± 1.1 | 32% (Partial Agonist) | Balanced MTDL |
| Aripiprazole (Reference) | 0.34 ± 0.05 | 1.7 ± 0.2 | 3.4 ± 0.4 | 25% (Partial Agonist) | D2/5-HT1A Partial Agonist |
| Clozapine (Reference) | 125 ± 15 | 120 ± 18 | 1.2 ± 0.2 | 0% (Antagonist) | 5-HT2A/D2 Antagonist |
Note: The synthesized candidate demonstrates a highly desirable profile, maintaining strong nanomolar affinity across the three critical receptors while exhibiting the "Goldilocks" level of D2 partial agonism (~30% Emax ), validating the thienopyridine scaffold's utility in modern antipsychotic design.
References
-
New, J. S., Christopher, W. L., Yevich, J. P., Butler, R., Schlemmer, R. F., Jr., & VanderMaelen, C. P. (1989). "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity." Journal of Medicinal Chemistry, 32(6), 1147-1156. URL:[Link]
-
Moritz, A. E., et al. (2019). "Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity." ACS Chemical Neuroscience, 11(2), 295-310. URL:[Link]
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Thieno[3,2-c]pyridin-2-amine Derivatives: A Technical Guide to their Application as Novel Antithrombotic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the exploration of thieno[3,2-c]pyridin-2-amine and its related derivatives as a promising class of antithrombotic agents. We will delve into the scientific rationale, synthetic methodologies, mechanisms of action, and robust protocols for the evaluation of these compounds, offering field-proven insights for researchers in cardiovascular drug discovery.
Introduction: The Unmet Need in Antithrombotic Therapy and the Promise of Thieno[3,2-c]pyridines
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events such as myocardial infarction and stroke.[1] Antiplatelet therapy is a cornerstone in the prevention and treatment of these diseases. A key target in this area is the P2Y12 receptor, a G-protein coupled receptor on the platelet surface that plays a crucial role in platelet activation and aggregation when stimulated by adenosine diphosphate (ADP).[2]
The thienopyridine class of drugs, which includes the widely-used prodrugs clopidogrel and prasugrel, has demonstrated significant clinical efficacy as irreversible P2Y12 receptor antagonists.[2] These agents, after metabolic activation, covalently bind to the P2Y12 receptor, inhibiting ADP-mediated platelet aggregation for the lifespan of the platelet. The success of these drugs has spurred further research into novel thienopyridine scaffolds to identify new chemical entities with improved pharmacological profiles, such as faster onset of action, more consistent inhibition, and a better balance between antithrombotic efficacy and bleeding risk.
The thieno[3,2-c]pyridine core represents a privileged scaffold in this endeavor. This guide will focus on derivatives of this scaffold, particularly exploring the potential of 2-amino substituted analogs and related derivatives as potent and selective P2Y12 inhibitors.
General Synthesis of the Thieno[3,2-c]pyridine Scaffold
The synthesis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure is a critical first step in the development of novel derivatives. A common and effective method involves the cyclization of N-(3-thienyl)methyl-N-[2,2-(dialkoxy)]ethyl-para-toluene sulfonamides.[3] This approach provides a versatile entry point for further functionalization.
A general synthetic route is outlined below:
Caption: General synthetic scheme for the thieno[3,2-c]pyridine core.
Further derivatization at the 2-position, such as the introduction of an amine or carboxamide functionality, allows for the exploration of structure-activity relationships and the optimization of antithrombotic potency. For instance, tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs have been synthesized and evaluated as P2Y12 receptor antagonists.[4]
Mechanism of Action: Targeting the P2Y12 Signaling Pathway
Thieno[3,2-c]pyridine derivatives exert their antithrombotic effect by antagonizing the P2Y12 receptor on platelets. The binding of ADP to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, shape change, and aggregation, culminating in thrombus formation. By blocking this receptor, thieno[3,2-c]pyridine derivatives effectively inhibit these downstream events.
Caption: Inhibition of the P2Y12 signaling pathway by thieno[3,2-c]pyridine derivatives.
In Vitro Efficacy and Potency Assessment: Methodologies and Protocols
The initial evaluation of novel thieno[3,2-c]pyridine derivatives involves determining their ability to inhibit platelet aggregation in vitro. Light Transmission Aggregometry (LTA) is a gold-standard method for this purpose.[5]
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry
Objective: To determine the inhibitory effect of thieno[3,2-c]pyridine derivatives on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) solution (agonist).
-
Test compounds (thieno[3,2-c]pyridine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Reference compound (e.g., clopidogrel active metabolite or prasugrel active metabolite).
-
Light Transmission Aggregometer.
-
Calibrated pipettes, cuvettes, and stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[6]
-
-
Instrument Setup:
-
Set the aggregometer to 100% aggregation using PPP and 0% aggregation using PRP.
-
-
Assay Protocol:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 5 µL of the test compound solution (or vehicle control) and incubate for 5 minutes at 37°C.
-
Add 50 µL of ADP solution to induce aggregation (final concentration typically 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) by plotting a dose-response curve.
-
In Vivo Models for Antithrombotic and Bleeding Risk Assessment
Promising compounds from in vitro assays should be further evaluated in animal models to assess their antithrombotic efficacy and potential bleeding risk.
Protocol 2: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
Objective: To evaluate the antithrombotic effect of thieno[3,2-c]pyridine derivatives in a model of arterial thrombosis.[7][8]
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical microscope.
-
Micro-surgical instruments.
-
Doppler flow probe.
-
Ferric chloride (FeCl3) solution (e.g., 10% in water).
-
Filter paper discs (1-2 mm diameter).
-
Test compound formulation for oral or intravenous administration.
Procedure:
-
Animal Preparation:
-
Administer the test compound or vehicle to the mice at a predetermined time before surgery.
-
Anesthetize the mouse and place it on a surgical board.
-
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Apply a filter paper disc saturated with FeCl3 solution to the adventitial surface of the carotid artery for 3 minutes.[8]
-
Remove the filter paper and monitor the blood flow.
-
-
Endpoint Measurement:
-
Record the time to complete occlusion of the artery (cessation of blood flow).
-
A longer time to occlusion in the treated group compared to the vehicle group indicates an antithrombotic effect.
-
Protocol 3: Rat Tail Bleeding Time Assay
Objective: To assess the potential bleeding risk associated with thieno[3,2-c]pyridine derivatives.[9][10]
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Anesthetic.
-
Scalpel or blade.
-
Filter paper.
-
Saline solution (37°C).
-
Stopwatch.
-
Test compound formulation for administration.
Procedure:
-
Animal Preparation:
-
Administer the test compound or vehicle to the rats.
-
-
Bleeding Time Measurement:
-
Anesthetize the rat.
-
Transect the tip of the tail (approximately 3 mm from the end).[9]
-
Immediately immerse the tail in warm saline.[10]
-
Record the time until bleeding ceases for at least 30 seconds.
-
A prolonged bleeding time in the treated group compared to the vehicle group suggests an increased bleeding risk.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thieno[3,2-c]pyridine scaffold is crucial for optimizing antithrombotic activity and other pharmacological properties. While specific SAR data for 2-aminothieno[3,2-c]pyridine derivatives is limited in the public domain, studies on related analogs, such as tetrahydrothieno[3,2-c]pyridine-2-carboxamides, provide valuable insights.[4]
| R-group Modification | Observation | Implication for Design |
| Amide Substituent (Aromatic vs. Alicyclic) | Aromatic amine substitutions, particularly with electron-withdrawing groups on the phenyl ring, showed potent antiplatelet activity. | Focus on substituted aryl amides for enhanced potency. |
| Position of Substituent on Phenyl Ring | Para-substitution on the phenyl ring of the amide was generally favorable. | Prioritize para-substituted phenyl derivatives. |
| Nature of Substituent on Phenyl Ring | Halogen substitutions (e.g., fluoro, chloro) at the para-position resulted in high activity. | Explore various halogen and other electron-withdrawing groups at the para-position. |
This table summarizes general trends observed in a study of tetrahydrothieno[3,2‐c]pyridine‐2‐carboxamide analogs and should be used as a directional guide for the design of novel 2-amino derivatives.[4]
Conclusion and Future Directions
The thieno[3,2-c]pyridine scaffold holds significant promise for the development of novel antithrombotic agents targeting the P2Y12 receptor. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for the in vitro and in vivo evaluation of new derivatives. Future research should focus on the synthesis and evaluation of a broader range of 2-amino substituted thieno[3,2-c]pyridines to establish a clear structure-activity relationship and identify lead compounds with an optimal balance of efficacy and safety for further preclinical development.
References
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Benchchem. (2025). Application Notes and Protocols: In Vitro Platelet Aggregation Assay for Antiplatelet Agents. Retrieved from Benchchem.[5]
- Bhatt, D. L., & Topol, E. J. (2003). Clopidogrel for high-risk patients with non–ST-segment elevation acute coronary syndromes. The New England Journal of Medicine, 348(1), 69-71.
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Eckly, A., Hechler, B., Freund, M., Zerr, M., Cazenave, J. P., & Lanza, F. (2011). A new model of arterial thrombosis in the mouse. Journal of visualized experiments: JoVE, (55), e3115.[8]
-
Gawade, S. B., et al. (2020). Significant Discovery of Tetrahydrothieno[3,2‐c]pyridine‐2‐carboxamide Analogs as Potent P2Y12 Receptor Antagonists. ChemistrySelect, 5(4), 1435-1440.[4]
-
Pharmacology Discovery Services. (n.d.). Bleeding Time, Rat. Retrieved from [Link]9]
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Jalah, R., & Kulkarni, P. (2019). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (149), e59733.[7]
- Jantzen, H. M., et al. (1999). A 2-acetoxybenzoic acid analog is a selective antagonist of the P2Y1 receptor. Thrombosis and haemostasis, 81(01), 111-117.
-
Linden, M. D., et al. (2019). An in vitro method for screening anti-platelet agents using a microchannel array flow analyzer. Journal of pharmacological and toxicological methods, 99, 106604.[11]
- Mousa, S. A. (2010). Antiplatelet therapies: from discovery to practice and recently to drug delivery. Drug discovery today, 15(1-2), 35-42.
-
National Cancer Institute. (2020). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI.[6]
- O'Brien, J. R. (1968).
- Patrono, C., et al. (2004). Platelet-active drugs: the relationships among dose, effectiveness, and side effects. Chest, 126(3), 234S-264S.
- Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel.
- Sanofi-Aventis. (2011). Plavix (clopidogrel bisulfate)
-
Dangi, A. S., et al. (2012). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 2(5).[2]
-
Binsaleh, N. K., et al. (2018). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. European journal of medicinal chemistry, 143, 1997-2004.[1]
-
Maffrand, J. P., et al. (1988). Thieno [3, 2-c] pyridine derivatives and their therapeutic application. U.S. Patent No. 4,529,596. Washington, DC: U.S. Patent and Trademark Office.[12]
- Herbert, J. M., et al. (1993). Clopidogrel, a new antithrombotic agent. Pathophysiology of haemostasis and thrombosis, 23(Suppl. 1), 159-168.
- Savi, P., et al. (1994). Ticlopidine and clopidogrel: antithrombotic agents that block the platelet P2T receptor. In Platelets and their factors (pp. 305-314). Springer, Boston, MA.
- Sharis, P. J., et al. (1998). The P2Y1 receptor agonist 2-methylthio-adenosine-5'-triphosphate is a potent stimulator of platelet-leukocyte aggregation. Journal of thrombosis and thrombolysis, 5(3), 195-200.
- Turner, N. A., et al. (2005). The P2Y1 receptor is a key regulator of platelet-leukocyte aggregation.
- van Giezen, J. J., & Humphries, R. G. (2005). Preclinical and clinical studies with selective P2Y12 antagonists. In P2 Purinergic Receptors (pp. 239-257). Springer, Boston, MA.
- Wallentin, L., et al. (2009). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. The New England journal of medicine, 361(11), 1045-1057.
- Woulfe, D. S. (2005). The P2Y12 receptor in platelet-leukocyte interactions. Drug development research, 64(4), 194-201.
-
Moinet, G., et al. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. U.S. Patent No. 3,969,358. Washington, DC: U.S. Patent and Trademark Office.[3]
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Application Note: Design, Synthesis, and Evaluation of Thieno[3,2-c]pyrazol-3-amine Based GSK-3β Inhibitors
Executive Summary
Glycogen synthase kinase 3β (GSK-3β) is a pivotal serine/threonine kinase heavily implicated in the pathogenesis of Alzheimer's disease (AD). Aberrant GSK-3β hyperactivity directly catalyzes the hyperphosphorylation of tau protein and exacerbates amyloid-beta (Aβ) neurotoxicity [1]. This application note provides an authoritative, step-by-step guide on the structural design, chemical synthesis, and biological validation of thieno[3,2-c]pyrazol-3-amine derivatives —a novel, highly potent class of ATP-competitive GSK-3β inhibitors.
Scientific Rationale & Structural Design
The thieno[3,2-c]pyrazol-3-amine scaffold was rationally selected to perfectly occupy the adenine-binding pocket of the GSK-3β enzyme.
Mechanistic Causality: Effective kinase inhibition requires stable anchoring within the ATP-binding cleft. Molecular docking studies demonstrate that the thieno-pyrazole core establishes a critical triple hydrogen-bond network with the backbone atoms of Asp133 and Val135 in the enzyme's hinge region [1]. Furthermore, specific structural modifications—such as the introduction of a 4-methylpyrazole moiety—enable strong π-cation interactions with the Arg141 residue. This specific interaction is the primary driver for the scaffold's high single-digit nanomolar potency and its excellent selectivity profile against homologous kinases like CDK2 [2].
Figure 1: Mechanism of thieno[3,2-c]pyrazol-3-amine on GSK-3β signaling.
Synthetic Methodology
The synthesis of these inhibitors relies on a highly robust, two-step sequence: an initial acylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling [1].
Figure 2: Two-step synthetic workflow for thieno[3,2-c]pyrazol-3-amine derivatives.
Protocol 1: Step-by-Step Chemical Synthesis
Step 1: Acylation of the Aminopyrazole Core Rationale: Pyridine is utilized here not merely as a solvent, but as a nucleophilic catalyst and an acid scavenger. It drives the formation of a highly reactive acylpyridinium intermediate, ensuring complete conversion of the sterically hindered amine.
-
Dissolve the starting aminopyrazole core (1.0 eq) in anhydrous pyridine (0.2 M) under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the appropriate acyl chloride (1.2 eq) dropwise over 15 minutes to prevent exothermic degradation.
-
Heat the mixture to 110 °C and reflux for 4–6 hours. Monitor reaction completion via TLC (Hexane:EtOAc, 2:1).
-
Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with 1N HCl to remove residual pyridine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to yield the amide intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling Rationale: The selection of Pd(dppf)Cl₂ is critical. The bidentate dppf ligand suppresses undesired β-hydride elimination and stabilizes the palladium center against the sterically demanding thieno-pyrazole core, ensuring high cross-coupling yields.
-
In a Schlenk tube, combine the amide intermediate (1.0 eq), substituted arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Potassium Acetate (CH₃CO₂K, 2.0 eq).
-
Suspend the mixture in a degassed solvent system of DMF/EtOH/H₂O (2:1:1 v/v/v).
-
Purge the vessel with Nitrogen for 10 minutes.
-
Heat the reaction to 100 °C for 8–12 hours.
-
Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product using preparative HPLC to isolate the final lead compound (e.g., Compound 16b or 54).
Biological Evaluation Protocols
To ensure the trustworthiness of the data, the biological evaluation must function as a self-validating system. In vitro assays require a validated positive control, while cellular assays require dual-site phosphorylation monitoring to confirm the exact mechanism of action.
Protocol 2: In Vitro Kinase Assay (ADP-Glo)
-
Preparation: Prepare 1× Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).
-
Reaction Assembly: In a 384-well plate, add recombinant human GSK-3β enzyme, 10 μM ATP, and 0.2 μg/μL of GSK-3 substrate peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE).
-
Inhibitor Treatment: Add serial dilutions (0.1 nM to 10 μM) of the synthesized thieno-pyrazole compounds. Self-Validation Step: Always include a known GSK-3β inhibitor (e.g., Tideglusib) as a positive control to establish a normalized baseline.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 mins). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).
-
Analysis: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 3: Cellular Efficacy & Western Blotting (SH-SY5Y Cells)
Rationale: Monitoring both Ser9 and Tyr216 is essential. Ser9 phosphorylation auto-inhibits GSK-3β, whereas Tyr216 phosphorylation is required for full catalytic activity. A dual-action readout validates the inhibitor's functional efficacy [2].
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM supplemented with 10% FBS.
-
Pathology Induction: Treat cells with 5 μM of aggregated Aβ₁₋₄₂ for 12 hours to induce AD-like neurotoxicity and tau hyperphosphorylation.
-
Compound Treatment: Treat the cells with the lead compound (e.g., 16b or 54) at varying concentrations (0.1, 1.0, 10 μM) for 24 hours.
-
Lysis: Harvest and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against p-GSK-3β (Ser9) , p-GSK-3β (Tyr216) , and p-Tau (Ser396) .
-
Normalization: Normalize all phosphorylated protein bands against total GSK-3β, total Tau, and a housekeeping protein (GAPDH) to ensure signal reductions are due to kinase inhibition, not generalized protein degradation.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) and biological profiling of the top-performing thieno[3,2-c]pyrazol-3-amine derivatives identified in recent literature [1, 2].
| Compound ID | Scaffold Motif | Key Target Interaction | GSK-3β IC₅₀ (nM) | Kinase Selectivity Profile | Cellular Efficacy (SH-SY5Y) |
| 16b | Thieno[3,2-c]pyrazol-3-amine | Hinge (Asp133, Val135) | 3.1 | High (except CDK5/CK2) | ↓ p-Tau(Ser396), ↑ p-GSK-3β(Ser9) |
| 54 | Thieno[3,2-c]pyrazol-3-amine + 4-methylpyrazole | π-cation (Arg141) | 3.4 | Acceptable | Neuroprotective against Aβ toxicity, ↓ p-GSK-3β(Tyr216) |
References
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Available at:[Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry (2023). Available at: [Link]
Technical Support Center: Purification of Thieno[3,2-c]pyridin-2-amine
Welcome to the technical support guide for the purification of Thieno[3,2-c]pyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable heterocyclic amine. We will explore common issues and provide robust, field-tested solutions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude Thieno[3,2-c]pyridin-2-amine?
The purification strategy for Thieno[3,2-c]pyridin-2-amine is dictated by the impurity profile, the scale of the reaction, and the required final purity. The three most effective methods are:
-
Acid-Base Extraction: This is a highly effective first-pass purification method for removing non-basic organic impurities and acidic byproducts. It leverages the basicity of the pyridin-2-amine moiety, which can be protonated to form a water-soluble salt, separating it from neutral or acidic compounds.[1][2]
-
Flash Column Chromatography: For separating impurities with similar basicity but different polarity, column chromatography is the method of choice. Given the basic nature of the target compound, special considerations for the stationary phase and mobile phase are necessary to prevent poor separation and yield loss.[3]
-
Recrystallization: If the crude product is obtained as a solid with moderate to high purity (>85%), recrystallization is an excellent final step to achieve high purity material. This method relies on the differential solubility of the product and impurities in a selected solvent system.[4]
Q2: What are the most common impurities I should expect from a typical synthesis?
Common impurities often include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the thiophene or pyridine ring.
-
Reagents: Excess reagents used in cyclization or amination steps.
-
Positional Isomers: Synthesis of fused heterocyclic systems can sometimes yield isomers, such as the Thieno[2,3-c]pyridine analogue.
-
Over-alkylation or Side-Reaction Products: Byproducts from reactions on the amine or other reactive sites on the ring system.
-
Residual Catalysts: If transition metals like palladium were used in cross-coupling steps, trace amounts may remain.[5]
Q3: How do I select the most appropriate purification method for my experiment?
The optimal purification strategy depends on a logical assessment of your crude product and final requirements. The following decision tree provides a structured approach to selecting the best method or combination of methods.
Caption: Decision tree for selecting a purification method.
Troubleshooting and Optimization Guide
Issue 1: An emulsion formed during my acid-base extraction and the layers will not separate.
-
Causality: Emulsions are often caused by vigorous shaking, which creates fine droplets that are stabilized by impurities acting as surfactants. The relatively high polarity of some organic solvents used can also contribute to this issue.
-
Solution Pathway:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the layers will separate on their own.
-
Increase Ionic Strength: Add a small amount of brine (saturated aqueous NaCl solution). This increases the polarity of the aqueous phase, helping to force the organic components out and break the emulsion.[6]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times for subsequent extractions. This is often sufficient for extraction without causing an emulsion.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, although it may lead to some product loss.
-
Issue 2: My compound streaks badly on a silica gel TLC plate, and I get poor separation during column chromatography.
-
Causality: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol groups on its surface. Basic amines, like Thieno[3,2-c]pyridin-2-amine, interact strongly with these acidic sites via an acid-base interaction. This leads to irreversible adsorption, tailing (streaking), and potential degradation of the compound on the column.[3]
-
Solution Pathway:
-
Mobile Phase Modification: Deactivate the acidic sites on the silica by adding a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol/Et₃N).[3] This neutralizes the silanols, allowing your compound to elute with a much-improved peak shape.
-
Use a Different Stationary Phase: For challenging separations, switch to a more inert or a basic stationary phase.
-
Amine-functionalized Silica: These columns have a bonded aminopropyl phase, which provides a basic environment and is excellent for purifying basic compounds.[3]
-
Alumina (Basic or Neutral): Alumina is another alternative, but its reactivity can sometimes be an issue. Basic or neutral alumina is preferred over acidic alumina.
-
-
Reversed-Phase Chromatography: If your compound and impurities have sufficient differences in lipophilicity, reversed-phase (e.g., C18) chromatography can be an excellent alternative. The mobile phase pH should be adjusted to be at least two units above the pKa of the amine to ensure it is in its neutral, more retentive form.[3]
-
Issue 3: My product precipitates as an oil during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). It can also be caused by the presence of impurities that disrupt crystal lattice formation or by cooling the solution too rapidly.
-
Solution Pathway:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add slightly more hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling encourages oiling out. Insulating the flask can help.
-
Induce Crystallization: If crystals do not form upon cooling, try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a "seed crystal" of the pure product.
-
-
Change Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent system where the compound is less soluble, such as by adding a co-solvent (anti-solvent) in which the compound is poorly soluble.
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate Thieno[3,2-c]pyridin-2-amine from neutral and acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel, venting frequently. Allow the layers to separate. The protonated amine salt will move to the aqueous layer.[1]
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer two more times with fresh 1M HCl to ensure all the amine has been extracted.
-
Basification: Combine all the acidic aqueous extracts in a flask and cool it in an ice bath. Slowly add a more concentrated base (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 10). The free amine will precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (DCM is often effective here).
-
Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified Thieno[3,2-c]pyridin-2-amine.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the target amine from impurities of similar basicity but different polarity.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable mobile phase using TLC. Start with a non-polar solvent (e.g., hexanes or DCM) and gradually add a polar solvent (e.g., ethyl acetate or methanol). Add 1% triethylamine (Et₃N) to the solvent mixture to prevent tailing. An ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Pack a silica gel column with the chosen mobile phase (including the Et₃N).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed under high vacuum.
Table 1: Common Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Hexane | 0.1 | 69 | Non-polar component in chromatography |
| Dichloromethane (DCM) | 3.1 | 40 | Extraction; Chromatography (less polar) |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Extraction; Chromatography (mid-polarity) |
| Isopropanol | 4.0 | 82 | Recrystallization; Chromatography (polar) |
| Methanol (MeOH) | 5.1 | 65 | Chromatography (highly polar component) |
| Ethanol (EtOH) | 4.3 | 78 | Recrystallization |
References
-
Wikipedia. Acid–base extraction. [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- Google Patents. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
-
Gfesser, G. A., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(15), 3325–3333. [Link]
-
Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2056-2062. [Link]
- Google Patents. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- Google Patents.
- Google Patents.
-
Al-Tawfiq, J. A., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]
- Google Patents. CA1055032A - Process for the preparation of thieno (3,2-c) pyridine and thieno (2,3-c) pyridine.
-
Semantic Scholar. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. [Link]
-
ACS Publications. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. [Link]
-
ACS Publications. Synthesis and Mode of Action of 125I- and 3H-Labeled Thieno[2,3-c]pyridine Antagonists of Cell Adhesion Molecule Expression. [Link]
-
Moraski, G. C., et al. (2019). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Scientific Reports, 9(1), 1-11. [Link]
- Google Patents.
-
ResearchGate. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1953-1965. [Link]
-
RSC Publishing. N-Amino-thieno[3,2-c]pyridin-4-ones: a new class of aggregation induced emissive Pd 2+ chemosensors. [Link]
-
Wiley Online Library. Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Thieno[3,2-c]pyridin-2-amine
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of Thieno[3,2-c]pyridin-2-amine and its derivatives. As a key structural motif in pharmacologically active compounds, achieving high yields and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Introduction: A Common Synthetic Approach
The synthesis of the Thieno[3,2-c]pyridin-2-amine core often relies on the versatile Gewald aminothiophene synthesis. A prevalent and logical strategy involves a multi-step sequence beginning with a protected piperidone derivative, as outlined below. This guide will focus on troubleshooting issues that arise during this pathway.
Caption: A common synthetic workflow for Thieno[3,2-c]pyridin-2-amine.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each entry details the likely causes and provides actionable solutions based on mechanistic understanding.
Question 1: My Gewald reaction yield is very low (<30%), and I'm seeing a complex mixture of byproducts. What's going wrong?
This is a frequent issue in the multi-component Gewald reaction. The cause often lies in one of three areas: the base, the reaction conditions, or the reagent quality.
Possible Causes & Solutions:
| Cause | Scientific Rationale & Recommended Solution |
| Inappropriate Base Selection | Strong bases (e.g., alkoxides) can promote undesired side reactions, such as the self-condensation of cyanoacetamide. A secondary amine like morpholine or piperidine is often preferred as it acts as both a base and a catalyst for the initial Knoevenagel condensation step. Action: Switch to morpholine as the base catalyst. Use it in catalytic amounts (0.1-0.2 equivalents). |
| Poor Sulfur Quality/Reactivity | Elemental sulfur can exist in various allotropic forms, some of which are less reactive. Old or poorly stored sulfur can also be coated with oxides. This leads to incomplete reaction. Action: Use freshly ground, high-purity elemental sulfur. For sensitive reactions, sublimed sulfur ("flowers of sulfur") can offer higher reactivity. |
| Suboptimal Temperature Profile | The Gewald reaction is often exothermic, especially after an induction period.[1] Uncontrolled temperature can lead to byproduct formation. Conversely, a temperature that is too low will result in a stalled reaction. Action: Maintain the reaction temperature between 50-60°C.[1] Add the sulfur portion-wise to control the exotherm. Monitor the internal temperature closely, especially during scale-up. |
| Order of Reagent Addition | Adding all components at once can lead to competing, non-productive pathways. Action: Pre-mix the N-protected-3-piperidone, cyanoacetamide, and morpholine in ethanol and stir for 30-60 minutes to facilitate the Knoevenagel condensation before adding the sulfur. This ensures the active methylene compound is formed in situ. |
Question 2: The aromatization of my tetrahydrothieno[3,2-c]pyridine intermediate is inefficient, resulting in a mixture of starting material and product, with some degradation.
Dehydrogenation can be a delicate step. The choice of oxidant and reaction conditions must be carefully matched to the substrate's sensitivity. The electron-rich nature of the thiophene ring and the basicity of the pyridine nitrogen can complicate this transformation.
Possible Causes & Solutions:
-
Ineffective or Overly Harsh Oxidant:
-
Rationale: Common oxidants vary greatly in their potential. Manganese dioxide (MnO₂) is a mild, heterogeneous oxidant but can require large excesses and long reaction times. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective but can be too harsh, leading to degradation or the formation of colored charge-transfer complexes that complicate purification.
-
Solution:
-
Optimize with MnO₂: Use a highly activated form of MnO₂. Perform the reaction in an inert, high-boiling solvent like dioxane or toluene at reflux.
-
Attempt DDQ under milder conditions: Run the reaction at room temperature or 0°C initially, and only warm if necessary. Stoichiometry is critical; use 2.0-2.2 equivalents of DDQ.
-
Consider Catalytic Dehydrogenation: A palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen acceptor (e.g., maleic acid, cyclohexene) at elevated temperatures can provide a cleaner, albeit slower, alternative.
-
-
-
Protonation Issues:
-
Rationale: In acidic media, which can be generated by some oxidation processes, the pyridine nitrogen can become protonated. This deactivates the system towards oxidation and can alter the product's solubility.
-
Solution: If using an oxidant that may generate acidic byproducts, consider adding a non-nucleophilic base, such as 2,6-lutidine, to the reaction mixture to act as an acid scavenger.
-
Question 3: I'm struggling with the final purification. The product seems to degrade on my silica gel column, and I'm getting poor recovery.
The free amino group on the Thieno[3,2-c]pyridin-2-amine makes it basic and potentially sensitive to the acidic nature of standard silica gel.
Possible Causes & Solutions:
-
Acidity of Silica Gel:
-
Rationale: The acidic silanol groups on the surface of silica can strongly adsorb the basic amine product, leading to streaking, poor separation, and on-column degradation.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing 1-2% triethylamine or ammonia in methanol before packing the column. This deactivates the acidic sites.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) is an excellent alternative for purifying basic compounds.
-
Avoid Chromatography: If possible, purify the final product by recrystallization or trituration. A common technique is to dissolve the crude material in a minimal amount of a good solvent (e.g., methanol, DCM) and then add a poor solvent (e.g., hexanes, diethyl ether) until precipitation occurs.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the Thieno[3,2-c]pyridine core?
There are two main approaches. The most common involves building the thiophene ring onto a pre-existing piperidine or pyridine derivative, as highlighted in this guide.[2] An alternative strategy involves constructing the pyridine ring onto a thiophene precursor.[3][4] The latter can be advantageous if a highly substituted thiophene is more readily available. A novel, metal-free approach using a 1,2,3-triazole-mediated denitrogenative transformation has also been reported, offering a different path for late-stage derivatization.[5][6]
Q2: How critical is the N-protecting group on the initial piperidone?
It is extremely critical. The protecting group serves two main purposes:
-
Solubility: It enhances the solubility of the starting material and intermediates in organic solvents.
-
Reactivity: It prevents the secondary amine of the piperidine from engaging in unwanted side reactions, such as acting as a nucleophile.
Common choices include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are stable under the basic conditions of the Gewald reaction but can be removed later under acidic or hydrogenolysis conditions, respectively. The choice of protecting group should be integrated into the overall synthetic plan.
Q3: Are there alternatives to the Gewald reaction for synthesizing the 2-aminothiophene portion?
Yes, while the Gewald is a powerful one-pot reaction, other methods exist. For instance, one could start with a 2-halothieno[3,2-c]pyridine and introduce the amine via a Buchwald-Hartwig amination.[7] This approach offers great flexibility for the amine component but requires the synthesis of the halogenated precursor, adding steps to the overall sequence.
Caption: A decision-making workflow for troubleshooting low yields.
Q4: What analytical methods are recommended for monitoring these reactions?
A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction progress. Use a combination of UV visualization and a stain (e.g., potassium permanganate) as the intermediates and product have different chromophores.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. It provides accurate information on the consumption of starting materials and the formation of the desired product (by mass) and byproducts. This is crucial for identifying unexpected intermediates or side-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction sample can give a clear picture of the ratio of starting material to product and can help identify the structure of major impurities.
References
- BenchChem Technical Support. (n.d.). Addressing low reactivity of "Thieno[3,2-b]pyridine-5-carboxylic acid" in coupling reactions.
- Maffrand, J. P., & Eloy, F. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. U.S. Patent No. 3,969,358. Washington, DC: U.S.
- Hunt, F., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds. World Intellectual Property Organization.
-
Katritzky, A. R., et al. (2009). Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines. The Journal of Organic Chemistry, 74(10), 3849-3855. [Link]
- BenchChem Technical Support. (n.d.). Scale-up Synthesis of Thieno[3,2-b]pyridine Drug Candidates.
-
Barvinsky, V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. [Link]
-
Guillaumet, G., et al. (1987). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. Synthetic Communications. [Link]
-
Priya, et al. (2025). A Review on Recent Synthetic Strategies and Biological Activities of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15). [Link]
-
Çetin, M., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen. [Link]
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 847-897. [Link]
-
Zhang, L., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1869-1882. [Link]
-
Al-Etaibi, A., et al. (2021). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 26(22), 6898. [Link]
-
Çetin, M., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
- Maffrand, J. P., & Ferrand, G. (1984). Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
-
Manallack, D. T., et al. (2013). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters, 4(11), 1049-1054. [Link]
-
Çetin, M., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 12(6), e202300049. [Link]
- Maffrand, J. P., & Eloy, F. (1979). Process for the preparation of thieno(2,3-c) and thieno(3,2-c)pyridines. U.S. Patent No. 4,161,599. Washington, DC: U.S.
Sources
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- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Thienopyridine Synthesis Technical Support Center
Welcome to the Technical Support Center for Thienopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing thienopyridine scaffolds—core structures in many blockbuster antiplatelet agents like Clopidogrel, Prasugrel, and Ticlopidine.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues, optimize your reactions, and prevent future failures.
Section 1: Starting Materials & Reaction Setup
This section addresses issues that arise before or during the initial phases of the reaction. The quality of your starting materials and the integrity of your reaction setup are foundational to success.
Q1: My reaction (e.g., Gewald synthesis) is sluggish or fails to initiate. I've double-checked my procedure. What's the likely culprit?
A1: When a well-established reaction fails, the issue almost always traces back to the quality of the starting materials or subtle setup flaws.
-
Causality: The Gewald reaction, a common multicomponent route to substituted 2-aminothiophenes (precursors to many thienopyridines), relies on a series of equilibria and nucleophilic attacks.[3][4] Impurities can disrupt this delicate balance.
-
Active Methylene Compound Purity: Impurities in reagents like malononitrile or ethyl cyanoacetate can act as nucleophiles or bases, leading to undesired side reactions.[3] Always use freshly purified or high-purity commercial grades.
-
Solvent Quality: Alcohols used as solvents must be anhydrous. Water can hydrolyze intermediates or interfere with the basic catalyst (e.g., triethylamine, morpholine). Use freshly distilled or anhydrous grade solvents.
-
Catalyst Integrity: Organic bases like triethylamine are hygroscopic and can absorb atmospheric CO₂, forming carbonates that reduce their effective concentration and basicity. Use a fresh bottle or distill before use.
-
Troubleshooting Protocol: Reagent Qualification
-
Purity Verification: Run a simple ¹H NMR or GC-MS on your starting materials (ketone/aldehyde, active methylene nitrile, sulfur source) to confirm their identity and purity against a reference standard.
-
Solvent Check: For moisture-sensitive reactions, use a Karl Fischer titrator to confirm the water content of your "anhydrous" solvent is below 50 ppm.
-
Catalyst Check: If using a solid base like K₂CO₃, ensure it has been freshly dried and stored in a desiccator. For liquid bases, use a freshly opened bottle.
Section 2: Reaction Execution & Side Products
This section focuses on problems observed during the reaction, such as low yields, unexpected byproducts, and difficulties in driving the reaction to completion.
Q2: My reaction produces a complex mixture of products, and the yield of my desired thienopyridine is very low. How can I improve selectivity?
A2: The formation of multiple products points to a lack of reaction control, either thermal or kinetic. Thienopyridine syntheses often involve reactive intermediates that can follow several competing pathways.
-
Causality & Common Side Products:
-
Thermal Runaway: Many cyclization and condensation reactions are exothermic. A rapid temperature increase can provide the activation energy for undesired pathways.[5]
-
Isomeric Impurities: In syntheses like that of Prasugrel, isomeric starting materials (e.g., 4,5,6,7-tetrahydrothieno[2,3-c]pyridine present in the [3,2-c] starting material) can lead to the formation of isomeric impurities that are difficult to separate.[6]
-
Over-alkylation/Dimerization: In reactions involving alkylation, such as attaching the side chain to the thienopyridine core, using too strong a base or excess alkylating agent can lead to multiple additions or dimerization.
-
Incomplete Cyclization: In Thorpe-Ziegler type cyclizations to form the thiophene ring, intermediates may fail to cyclize if conditions are not optimal, leading to their isolation in the crude product.[7]
-
Optimization Strategy: A Step-by-Step Guide
-
Temperature Control: Submerge your reaction vessel in a cooling bath (ice-water or ice-salt) to maintain a consistent internal temperature, especially during the addition of reactive reagents.[5]
-
Slow Addition: Add one of the key reagents (e.g., the alkylating agent or a strong base) dropwise via a syringe pump over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration of the reagent low, favoring the desired kinetic product.
-
Stoichiometry & Order of Addition: Carefully control the stoichiometry. Use of a slight excess (1.05-1.1 equivalents) of one reagent can sometimes drive the reaction to completion, but a large excess can promote side reactions. Experiment with the order of addition; sometimes pre-mixing two components before adding the third can prevent undesired initial reactions.
-
Solvent Choice: The polarity and boiling point of the solvent can dramatically influence selectivity. A less polar solvent might suppress ionic side reactions, while a higher boiling point might be necessary to overcome the activation energy for the final cyclization.
Table 1: Solvent Selection in Thienopyridine Synthesis
| Solvent | Reaction Type | Rationale & Considerations |
| Ethanol/Methanol | Gewald Reaction, Cyclizations | Protic solvent, effective for dissolving catalysts and starting materials. Must be anhydrous.[3][7] |
| DMF/DMAc | SₙAr, Condensations | High-boiling polar aprotic solvent, good for reactions requiring higher temperatures and for dissolving polar intermediates.[8] |
| Toluene | Cyclizations, Resolutions | Aprotic, allows for azeotropic removal of water. Often used in resolutions, as seen in Clopidogrel synthesis.[9][10] |
| Acetonitrile | Alkylations | Polar aprotic solvent with a moderate boiling point, suitable for many Sₙ2-type reactions.[8] |
| Dichloromethane (DCM) | Coupling Reactions | Low-boiling, good for reactions at or below room temperature. Easy to remove during work-up.[11] |
Q3: My palladium-catalyzed C-H activation/arylation reaction is not working. What are the common points of failure?
A3: Direct C-H activation is a powerful tool but is highly sensitive to the catalytic environment. Failure often stems from catalyst deactivation or suboptimal reaction parameters.
-
Causality:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate strongly to the palladium center, potentially inhibiting catalytic turnover. Impurities in starting materials (e.g., other sulfur compounds, unremoved reagents from previous steps) are notorious catalyst poisons.
-
Incorrect Ligand/Oxidant: The choice of ligand is critical for stabilizing the active palladium species and facilitating the C-H activation and reductive elimination steps. The oxidant (if required) must be compatible with the substrate and regenerate the active catalyst.
-
Atmosphere Control: Many Pd catalysts are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert (Nitrogen or Argon) atmosphere can lead to catalyst oxidation and deactivation.
-
Diagram 1: Troubleshooting a Failed C-H Activation Reaction
Caption: A workflow for systematically troubleshooting C-H activation.
Section 3: Work-up & Purification
The final steps of isolating and purifying your product can be as challenging as the reaction itself.
Q4: I'm having difficulty purifying my thienopyridine product. It streaks badly on silica gel chromatography.
A4: This is a classic problem when purifying basic nitrogen-containing heterocycles like thienopyridines.
-
Causality: The lone pair of electrons on the pyridine nitrogen atom forms a strong interaction with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible adsorption or slow elution, causing significant tailing or "streaking" of the compound down the column, resulting in poor separation and low recovery.[5]
Purification Protocol: Mitigating Tailing on Silica Gel
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent system.
-
Recommended: Add 0.5-1% triethylamine (Et₃N) or pyridine to your hexane/ethyl acetate or DCM/methanol mobile phase. The added base will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.
-
-
Use Deactivated Silica: Purchase commercially available silica gel that has been end-capped or treated with a base.
-
Alternative: Acid-Base Extraction: This is a highly effective, non-chromatographic method.[5]
-
Dissolve the crude product in an organic solvent (e.g., DCM or Ethyl Acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic thienopyridine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until pH > 9.
-
Re-extract your now-neutral product back into an organic solvent.
-
Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.
-
Diagram 2: Purification Strategy for a Basic Thienopyridine
Caption: A decision tree for selecting an appropriate purification method.
Q5: My synthesis of (S)-Clopidogrel results in a racemic mixture. How can I resolve the enantiomers effectively?
A5: The therapeutic activity of Clopidogrel resides solely in the (S)-enantiomer, making chiral resolution a critical step in its synthesis.[10][12] The most common industrial method is classical resolution using a chiral acid.
-
Mechanism: The racemic base (a mixture of (R)- and (S)-Clopidogrel) is reacted with a single enantiomer of a chiral acid, such as L-camphorsulfonic acid (L-CSA). This forms a pair of diastereomeric salts: [(S)-Clopidogrel:(L)-CSA] and [(R)-Clopidogrel:(L)-CSA]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent.
Protocol: Classical Resolution of Clopidogrel
-
Salt Formation: Dissolve the racemic Clopidogrel base in a suitable solvent, such as acetone or toluene.[10]
-
Add Chiral Acid: Add a stoichiometric amount (or slight sub-stoichiometric amount, ~0.5-1.0 eq) of L-camphorsulfonic acid.
-
Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. For the Clopidogrel/L-CSA pair in acetone, the desired (S)-enantiomer salt is the one that precipitates.[10]
-
Isolation: Filter the solid salt and wash with a small amount of cold solvent.
-
Liberation of Free Base: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous base (e.g., NaHCO₃ solution). The base will neutralize the L-CSA, liberating the enantiomerically pure (S)-Clopidogrel free base into the organic layer.
-
Recycling: The mother liquor is now enriched in the unwanted (R)-enantiomer. This can be isolated and racemized using a base to be recycled, improving the overall process economy.[12]
Table 2: Common Impurities in Thienopyridine Drug Synthesis
| Drug | Impurity Name/Type | Origin | Mitigation Strategy | Reference |
| Clopidogrel | R-(-)-enantiomer | Racemic synthesis route | Chiral resolution; racemization and recycling of the unwanted enantiomer. | [12] |
| Clopidogrel | Impurity B (Carboxylic Acid) | Hydrolysis of the methyl ester group during synthesis or storage. | Control pH during work-up; use aprotic solvents; store under anhydrous conditions. | [13] |
| Prasugrel | CATP (Chloro-Prasugrel) | Formed during the final hydrochloride salt formation step. | Control of HCl concentration and water content during salt formation. | [8] |
| Prasugrel | OXTP (2-Oxo Impurity) | Incomplete reduction/acetylation of the ketone intermediate. | Ensure complete reaction by monitoring with TLC/LCMS; optimize reducing agent and acetylation conditions. | [2][11] |
| Prasugrel | Isomeric Impurity (from thieno[2,3-c]pyridine) | Isomeric impurity present in the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine starting material. | Use highly pure starting material; develop purification methods to separate the final isomers. | [6] |
References
-
Eroglu, K., Tahir Günkara, Ö., & Ceylan, M. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(1), e202100260. Available from: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Available from: [Link]
-
Ticlopidine. Wikipedia. Available from: [Link]
-
The Antiplatelet Effects of Ticlopidine and Clopidogrel. Annals of Internal Medicine. (1999). Available from: [Link]
-
PRODUCT MONOGRAPH Ticlopidine. (2012). Available from: [Link]
-
Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry. (2023). Available from: [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PMC. Available from: [Link]
-
What are the side effects of Ticlopidine Hydrochloride?. Patsnap Synapse. (2024). Available from: [Link]
-
A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. (2023). Available from: [Link]
-
Synthesis and Characterization of Impurity B of S-(+)-Clopidogrel Bisulfate: An Antiplatelet. ResearchGate. (2013). Available from: [Link]
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Publishing. (2024). Available from: [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. (2005). Available from: [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. (2025). Available from: [Link]
-
A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. PMC. Available from: [Link]
-
Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. SciSpace. Available from: [Link]
-
Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development. (2007). Available from: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (2013). Available from: [Link]
-
PROCESSES FOR THE PREPARATION OF CLOPIDOGREL. EPO. (2008). Available from: [Link]
- A process for making prasugrel and its intermediates. Google Patents. (2011).
-
Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. MDPI. (2023). Available from: [Link]
-
One of the synthesis routes of prasugrel. ResearchGate. Available from: [Link]
-
Clopidogrel sticking issue: a systematic review on factors and formulation assessment. ResearchGate. (2024). Available from: [Link]
- Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts. Google Patents. (2009).
Sources
- 1. Ticlopidine - Wikipedia [en.wikipedia.org]
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- 3. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2009066326A2 - Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
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Thieno[3,2-c]pyridin-2-amine synthesis side reactions and byproducts
Introduction
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system integral to numerous pharmacologically active compounds. Thieno[3,2-c]pyridin-2-amine, in particular, serves as a crucial building block for drug candidates in areas such as inflammation and thrombosis.[1] While several synthetic routes to this core exist, researchers frequently encounter challenges with side reactions and byproduct formation, leading to low yields and complex purification profiles.
This technical support guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls associated with the synthesis of thieno[3,2-c]pyridin-2-amine. Our focus is on providing causal explanations and practical solutions to empower you to optimize your synthetic outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues commonly observed during the synthesis of thieno[3,2-c]pyridin-2-amine, particularly when using methods based on the construction of the thiophene ring onto a pre-formed pyridine, such as adaptations of the Gewald reaction.[2][3]
Q1: My reaction yield is consistently low, and I see multiple spots on my TLC plate that are difficult to separate. What's going on?
A1: Low yields and complex reaction mixtures are often due to a combination of incomplete reaction and the formation of stable byproducts. The most common culprits are:
-
Incomplete Cyclization: The final ring-closing step to form the thiophene can be sluggish. This leaves unreacted acyclic intermediates in your crude product.
-
Dimerization: The starting materials or reactive intermediates can dimerize, especially under concentrated conditions or with prolonged reaction times.[3] This is a known issue in some Gewald-type syntheses.
-
Side Reactions with Sulfur: Elemental sulfur can participate in unwanted redox reactions or form polysulfide species, leading to a complex mixture of byproducts.
Troubleshooting Steps:
-
Monitor Reaction Closely: Use TLC or LC-MS to track the consumption of your starting materials and the appearance of the product. Stop the reaction as soon as the main product peak ceases to grow.
-
Optimize Base and Temperature: The choice of base and reaction temperature is critical. An overly strong base can promote side reactions, while insufficient temperature can lead to incomplete cyclization. Screen different bases (e.g., morpholine, triethylamine, DBU) and perform a temperature optimization study.
-
Control Stoichiometry: Ensure precise stoichiometry, especially of the elemental sulfur. An excess can increase the likelihood of side product formation.
Q2: I've isolated a major byproduct with a mass double that of my expected intermediate. What is it?
A2: This is a strong indication of a dimer . In syntheses starting from an activated pyridine and a cyano-containing methylene compound, the cyano-intermediate can undergo dimerization before the thiophene ring has a chance to form.
Mitigation Strategy:
-
Slow Addition: Add the base or one of the reactants slowly at a controlled temperature. This keeps the instantaneous concentration of the reactive intermediate low, favoring the intramolecular cyclization over intermolecular dimerization.
-
Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular dimerization pathway.[4]
Q3: My NMR shows a broad signal in the aromatic region, and the product is colored, suggesting an impurity. What could this be?
A3: A common issue is the formation of oxidized species or polysulfide-containing byproducts . The thiophene ring is electron-rich and can be susceptible to oxidation, especially if the workup is performed in air for extended periods or if certain reagents are used.
-
Oxidative Dimerization: In some cases, the final 3-aminothieno[2,3-b]pyridine products can undergo oxidative dimerization, leading to complex, colored polycyclic structures.[5] While this is reported for the [2,3-b] isomer, similar reactivity could be possible for the [3,2-c] system under specific conditions.
-
Polysulfides: If the reaction with elemental sulfur is not clean, it can lead to the incorporation of S-S bonds, resulting in colored impurities.
Troubleshooting & Purification:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Purification Strategy: These impurities are often more polar than the desired product. Column chromatography on silica gel is usually effective. Using a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should provide good separation. Sometimes, adding a small amount of triethylamine (~0.5%) to the eluent can prevent tailing of the basic amine product on the silica gel.[4]
Common Byproducts and Their Identification
| Byproduct Type | Probable Cause | Identification (MS) | Mitigation Strategy |
| Acyclic Intermediate | Incomplete cyclization | M = (Starting Material A + Starting Material B) | Increase reaction time/temperature; screen stronger bases. |
| Dimerized Intermediate | High concentration of reactive intermediate | M ≈ 2 x (Acyclic Intermediate) | Slow addition of reagents; use more dilute conditions. |
| Oxidized Product | Exposure to air during reaction/workup | M = (Product + 16 amu) or (2xProduct - 2 amu) | Run under inert atmosphere; minimize workup time. |
| Over-alkylation | Use of strong alkylating agents with amine | M = (Product + Alkyl group) | Use a protecting group strategy if alkylation is required elsewhere. |
Key Experimental Protocol: Gewald-Type Synthesis
This protocol describes a general and robust method for synthesizing a thieno[3,2-c]pyridine core, which can be further elaborated to the 2-amino derivative. This serves as a template that may require optimization for specific substrates.
Step 1: Knoevenagel Condensation
-
To a stirred solution of a suitable 3-cyanomethylpyridine derivative (1.0 eq) and an active methylene nitrile (e.g., malononitrile, 1.1 eq) in ethanol (10 mL/mmol), add a catalytic amount of a basic catalyst like piperidine or morpholine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Gewald Aminothiophene Synthesis
-
Combine the product from Step 1 (1.0 eq), elemental sulfur (1.1 eq), and a suitable solvent like ethanol or DMF.
-
Add a base, such as morpholine or triethylamine (2.0-3.0 eq), to the suspension.
-
Heat the mixture with vigorous stirring. A typical temperature range is 50-70 °C.
-
Scientist's Note: This step is often exothermic. Controlled heating and efficient stirring are crucial to prevent runaway reactions and byproduct formation.[4]
-
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
After completion, cool the mixture, pour it into ice-water, and stir.
-
Collect the precipitated crude product by filtration.
Step 3: Purification
-
The crude solid is often contaminated with sulfur and byproducts.
-
Purify the material using column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Troubleshooting Tip: If the product streaks on the TLC plate, pre-treat the silica gel with a 1% triethylamine solution in the eluent or add 0.5% triethylamine to the mobile phase.[4]
-
-
Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product, thieno[3,2-c]pyridin-2-amine, under high vacuum.
References
-
Title: The synthesis and chemical reactivity of thieno[2,3‐c]‐ and thieno[3,2‐c] pyridines Source: Wiley Online Library URL: [Link]
- Title: Preparation of 2-(2-thienyl)
- Title: Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py Source: Google Patents URL
-
Title: Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction Source: National Center for Biotechnology Information (PMC) URL: [Link]
- Title: Thieno ( 3 , 2-c)
-
Title: The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity Source: ACS Publications URL: [Link]
-
Title: Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Thienopyridines: Synthesis, Properties, and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series: synthesis, effects in human tumor cells growth, cell cycle analysis, apoptosis and evaluation of toxicity using non-tumor cells Source: PubMed URL: [Link]
-
Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series Source: MDPI URL: [Link]
-
Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ARKIVOC URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Thienopyridine Synthesis
Welcome to the technical support center for thienopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. Thienopyridines are a cornerstone in medicinal chemistry, forming the core of blockbuster drugs like clopidogrel and prasugrel.[1][2] However, their synthesis is often nuanced, with challenges ranging from low yields to complex purification.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. We will dissect common synthetic routes, troubleshoot frequent issues, and offer field-proven insights to ensure your synthesis is robust, scalable, and reproducible.
Core Synthetic Strategies: A Decision-Making Framework
The construction of the thienopyridine core generally follows two strategic pathways: building the thiophene ring onto a pre-existing pyridine (Pyridine-to-Thiophene) or, more commonly, constructing the pyridine ring onto a thiophene precursor (Thiophene-to-Pyridine).[3] The latter often begins with the highly versatile Gewald reaction to create a polysubstituted 2-aminothiophene, which serves as a foundational building block.[4][5]
Section 1: The Gewald Reaction - Your Gateway to 2-Aminothiophenes
The Gewald three-component reaction is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur, typically in the presence of a base.[5][6] Success here is critical for the overall success of your thienopyridine synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My Gewald reaction yield is low or has failed completely. What are the primary causes?
This is the most common issue and can almost always be traced back to one of three areas: the initial condensation, the sulfur chemistry, or stoichiometry.
-
Inefficient Knoevenagel-Cope Condensation: This is the first mechanistic step where the carbonyl compound and active methylene nitrile condense.[6] If this step is slow or fails, the entire reaction halts.
-
Causality: The base is the catalyst here. Its strength and type are critical. The reaction also produces water, which can inhibit the reaction or cause unwanted side reactions.[7]
-
Solutions:
-
Base Selection: The choice of base is substrate-dependent. Secondary amines like morpholine or piperidine are standard. For less reactive ketones, consider screening triethylamine or a stronger, non-nucleophilic base.[7]
-
Water Removal: For stubborn condensations, using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S8) must be activated to participate in the reaction.
-
Causality: Sulfur has poor solubility in many common organic solvents at room temperature. The reaction requires the nucleophilic opening of the S8 ring.[6]
-
Solutions:
-
-
Incorrect Stoichiometry or Reagent Purity: The Gewald reaction is sensitive to the balance of its components.
-
Solutions:
-
Purity: Ensure all starting materials, especially the carbonyl compound, are pure and dry.
-
Measurement: Precisely measure all reagents. An excess of one component can lead to byproduct formation.[7]
-
-
Q2: My reaction is messy, with many byproducts. How can I improve purity?
-
Causality: Side reactions, such as dimerization of starting materials or the formation of unexpected thiophene isomers, are often caused by incorrect concentrations, temperatures, or base selection.[4][7]
-
Solutions:
-
Control Reagent Addition: Slow, controlled addition of the base or other reagents can prevent localized concentration gradients and exotherms that drive byproduct formation.[4]
-
Optimize Temperature: Maintain a consistent and optimal temperature. Runaway exotherms are a primary cause of impurities.[4]
-
Revisit the Base: A base that is too strong or too nucleophilic can catalyze unwanted side reactions. A thorough screening is often necessary.
-
| Parameter | Recommendation | Rationale |
| Base | Morpholine, Piperidine, Triethylamine | Catalyzes the initial Knoevenagel-Cope condensation. Choice impacts rate and selectivity.[7] |
| Solvent | DMF, Ethanol, Methanol | Polar solvents are needed to solubilize elemental sulfur and reagents.[7] |
| Temperature | 40 - 60 °C | Balances the need for sulfur reactivity with the risk of byproduct formation at higher temperatures.[4][7] |
| Monitoring | TLC, HPLC, LC-MS | TLC provides rapid in-process checks, while HPLC and LC-MS offer quantitative data and impurity identification.[4] |
Section 2: Pyridine Ring Annulation
With your 2-aminothiophene in hand, the next step is to construct the fused pyridine ring. Several classic named reactions can be adapted for this, with the Friedländer annulation and its variations being the most common. This typically involves reacting the 2-aminothiophene with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.
Frequently Asked Questions & Troubleshooting
Q1: The pyridine ring cyclization is not proceeding to completion. What should I try?
-
Causality: This step is an acid or base-catalyzed condensation-cyclization. Incomplete reaction is often due to insufficient catalytic activity, low reactivity of the coupling partner, or unfavorable reaction equilibrium.
-
Solutions:
-
Catalyst Screening: If using a base-catalyzed approach (e.g., with ethyl acetoacetate), triethylamine or piperidine in refluxing ethanol is a good starting point.[8] For acid-catalyzed versions, p-toluenesulfonic acid (PTSA) in a solvent like toluene with a Dean-Stark trap can be effective.[3]
-
Increase Temperature: These cyclizations often require significant thermal energy. Refluxing in a high-boiling solvent like DMF or dioxane may be necessary.
-
Activate Your Reagents: If using a less reactive dicarbonyl compound, consider converting it to a more reactive enol ether or enamine intermediate prior to the reaction.
-
Q2: I am getting a mixture of regioisomers. How can I control the selectivity?
-
Causality: When an unsymmetrical dicarbonyl compound is used with the 2-aminothiophene, two different cyclization pathways can exist, leading to regioisomers. This is a fundamental challenge in heterocyclic chemistry.
-
Solutions:
-
Strategic Starting Material Selection: The most reliable solution is to design your synthesis using symmetrical dicarbonyl partners if possible.
-
Directed Cyclization: In some cases, pre-forming a Schiff base (imine) under mild conditions before inducing cyclization with a stronger acid or base can favor one isomer over another.
-
Chromatographic Separation: While not ideal, careful optimization of column chromatography (testing different solvent systems and stationary phases) may be required to separate the isomers.
-
Section 3: Advanced Functionalization via Cross-Coupling
To create analogues for structure-activity relationship (SAR) studies, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are indispensable tools for functionalizing a halogenated thienopyridine core.[9][10]
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki or Buchwald-Hartwig coupling reaction has a low yield. What are the key parameters to optimize?
-
Causality: Palladium-catalyzed reactions are complex catalytic cycles. Failure can stem from an inactive catalyst, incorrect choice of base or ligand, or degradation of starting materials. The choice of ligand is particularly crucial as it dictates the stability and reactivity of the palladium center.[11][12]
-
Solutions:
-
Ligand Screening: This is the most critical variable. For Suzuki couplings, simple phosphines like PPh3 may work, but for more challenging substrates, bulky biaryl phosphines (e.g., SPhos, XPhos) are often required. For C-N Buchwald-Hartwig couplings, specialized ligands are almost always necessary.[9]
-
Base Selection: The base is not just a proton scavenger; it plays a role in the catalytic cycle. Common choices include K₂CO₃, Cs₂CO₃ (for Suzuki), and NaOtBu or K₃PO₄ (for Buchwald-Hartwig). The right base depends on the substrates and ligand.
-
Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are typical. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the Pd(0) catalyst.
-
| Parameter | Suzuki Coupling | Buchwald-Hartwig C-N Coupling | Rationale |
| Pd Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst that generates the active Pd(0) species in situ. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Xantphos, BINAP, Josiphos, Buchwald biaryl phosphines | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LiHMDS, K₃PO₄ | Activates the boronic acid (Suzuki) or deprotonates the amine (Buchwald-Hartwig). |
| Solvent | Toluene, Dioxane, DMF/Water | Toluene, Dioxane | Must be anhydrous and deoxygenated to prevent catalyst deactivation. |
Q2: I have a di-halogenated thienopyridine and I'm struggling with site selectivity.
-
Causality: The electronic and steric environment of the two halogen atoms dictates their relative reactivity in oxidative addition to the palladium center. Typically, a halide adjacent to a nitrogen atom is more reactive.[13]
-
Solutions:
-
Ligand-Controlled Selectivity: It is possible to reverse the "natural" selectivity. Using very sterically hindered N-heterocyclic carbene (NHC) ligands can block the more accessible site, forcing the reaction to occur at the sterically more demanding but electronically less favored position.[13]
-
"Ligand-Free" Conditions: So-called "Jeffery" conditions, which use a simple palladium salt with a tetraalkylammonium additive, can sometimes dramatically improve selectivity for the less reactive site, potentially by forming palladium nanoparticles as the active catalyst.[13]
-
Section 4: General Process Control and Scale-Up
Q1: What analytical techniques are essential for monitoring these reactions?
A robust analytical strategy is crucial for process control and quality assurance.[4]
-
Thin-Layer Chromatography (TLC): Provides rapid, qualitative in-process checks on the consumption of starting materials and the formation of the product.[4][14]
-
High-Performance Liquid Chromatography (HPLC): The primary quantitative method for monitoring reaction progress, identifying and quantifying impurities, and determining final product purity.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of intermediates, byproducts, and the final product, aiding in structural elucidation and troubleshooting.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural confirmation of the final product and key intermediates.[14]
Q2: I'm trying to scale up my synthesis and the yield has dropped significantly. Why?
-
Causality: Reactions that work well on a 100 mg scale can fail in a 10 L reactor due to issues with mass and heat transfer.
-
Solutions:
-
Mixing and Agitation: Inefficient mixing in large reactors leads to poor dispersion of reagents and localized temperature or concentration gradients. Ensure the reactor's agitation system (stirrer type, speed) is appropriate for the reaction volume and viscosity.[4]
-
Heat Transfer: Many of these reactions are exothermic. A large reactor has a smaller surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to runaway reactions and impurity formation. Use a jacketed reactor with controlled heating/cooling and ensure a slow, controlled rate of reagent addition to manage exotherms.[4]
-
Section 5: Key Experimental Protocols
The following protocols are provided as a starting point. They must be adapted and optimized for your specific substrates.
Protocol 1: Gewald Synthesis of a 2-Aminothiophene Intermediate
This protocol is a representative example and should be optimized for specific substrates.
-
Setup: To a three-neck round-bottom flask equipped with a condenser, temperature probe, and nitrogen inlet, add the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and ethanol (5-10 mL per mmol of ketone).
-
Reagent Addition: Add elemental sulfur (1.1 eq). Begin stirring the suspension.
-
Base Addition: Slowly add morpholine (1.2 eq) dropwise over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-60°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water. The product will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and then a cold non-polar solvent (e.g., hexanes) to remove residual sulfur. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated Thienopyridine
This protocol requires strictly anhydrous and anaerobic conditions.
-
Setup: To a flame-dried Schlenk flask, add the halogenated thienopyridine (1.0 eq), the amine (1.2 eq), the appropriate biaryl phosphine ligand (e.g., Xantphos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base: Add anhydrous, degassed toluene (5-10 mL per mmol) via syringe. Then, add the base (e.g., NaOtBu, 1.4 eq) under a positive pressure of inert gas.
-
Reaction: Heat the reaction to 80-110°C and stir vigorously. Monitor the reaction by HPLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Technical Support Center: Scale-up Synthesis of Thieno[3,2-b]pyridine Drug Candidates. Benchchem.
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC.
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [No Source Found]
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.
- Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications.
- Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. Request PDF - ResearchGate.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [No Source Found]
- Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Publishing.
- The Metabolic Journey of Thienopyridine Prodrugs: A Technical Guide to Active Metabolite Formation and Action. Benchchem.
- Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry - ACS Publications.
- (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.
- Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. Request PDF - ResearchGate.
- catalysts. Semantic Scholar.
- Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PMC.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
- A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. PMC.
- “Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applic
- Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. SciSpace.
- Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. PMC.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [No Source Found]
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. mdpi.com [mdpi.com]
Thienopyridine Formulation Support Center: Solubility Troubleshooting & FAQs
Welcome to the Technical Support Center for Thienopyridine Derivatives. As a Senior Application Scientist, I have designed this hub for drug development professionals and researchers tackling the complex solubility and bioavailability challenges of BCS Class II antiplatelet agents, specifically Clopidogrel and Prasugrel.
Below, you will find a synthesized guide of mechanistic insights, field-proven troubleshooting protocols, and analytical strategies to overcome the thermodynamic barriers of these molecules.
Section 1: Mechanistic FAQs (Understanding the Bottleneck)
Q1: Why do thienopyridines exhibit erratic oral bioavailability despite having high intestinal permeability? A1: Thienopyridines are weak bases (e.g., Clopidogrel has a pKa of ~4.5)[1]. In the highly acidic gastric environment (pH 1.2 to 3.0), they are extensively protonated and highly soluble[2]. However, upon gastric emptying into the neutral pH of the small intestine (pH 6.8), the molecules rapidly deprotonate into their unionized free-base forms[3]. This sudden shift causes supersaturation and subsequent precipitation, severely limiting the amount of dissolved drug available for absorption. Because they are Biopharmaceutics Classification System (BCS) Class II drugs, this pH-dependent dissolution rate is the primary bottleneck for their bioavailability[2].
Thienopyridine pH-dependent solubility and precipitation pathway in the GI tract.
Q2: Why does standard micronization often fail to resolve prasugrel's solubility issues? A2: While micronization increases the specific surface area of the drug particles, prasugrel hydrochloride possesses such intrinsically poor aqueous solubility at elevated pH that the thermodynamic barrier to dissolution remains too high[4]. Furthermore, micronized powders tend to agglomerate due to high surface free energy, negating the surface area benefits. Advanced formulation strategies that alter the solid state (e.g., amorphous solid dispersions) or utilize molecular encapsulation are required to overcome this barrier[4].
Section 2: Formulation Troubleshooting Guides
Issue A: Clopidogrel Bisulfate Precipitation in Intestinal pH Media
Root Cause: Lack of a solubilizing microenvironment or protective carrier to maintain supersaturation at pH > 4.5. Validated Solution: Formation of supramolecular inclusion complexes using β-cyclodextrin (β-CD)[5]. The hydrophobic cavity of β-CD encapsulates the lipophilic thienopyridine ring, shielding it from the aqueous environment and preventing crystal lattice formation.
Protocol: Preparation of Clopidogrel/β-Cyclodextrin Complexes (Solvent Evaporation Method) [5] This self-validating protocol ensures complete complexation by driving the equilibrium toward inclusion via controlled solvent removal.
-
Preparation of Solutions: Dissolve an equimolar amount of Clopidogrel Bisulfate in a minimal volume of ethanol. Separately, dissolve β-cyclodextrin in a hydroalcoholic solution (water:ethanol, 1:1 v/v) at room temperature.
-
Mixing & Equilibration: Add the clopidogrel solution dropwise into the β-CD solution under continuous magnetic stirring at 400 rpm.
-
Causality note: Dropwise addition prevents localized supersaturation and premature precipitation of the uncomplexed API.
-
-
Solvent Evaporation: Transfer the mixture to a rotary evaporator. Maintain the water bath at 45°C and apply a vacuum to gradually remove the solvent until a solid residue forms.
-
Drying: Transfer the residue to a vacuum oven and dry at 40°C for 24 hours.
-
Causality note: Complete moisture removal is critical to prevent hydrolytic degradation of the ester group in clopidogrel.
-
-
Size Reduction: Pulverize the dried complex using a mortar and pestle, then pass through a #60 mesh sieve to ensure uniform particle size for downstream tableting.
Issue B: Suboptimal Dissolution Rate of Prasugrel Formulations
Root Cause: High crystallinity and hydrophobicity of the prasugrel free base or hydrochloride salt[6]. Validated Solution: Development of an amorphous solid dispersion using an enteric polymer like Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) or PVPK30[6][7].
Workflow for preparing prasugrel solid dispersions via solvent evaporation.
Protocol: Preparation of Prasugrel Solid Dispersion [6][7]
-
Co-dissolution: Dissolve Prasugrel and the selected carrier (e.g., HPMC-AS or PVPK30) in a 1:2 weight ratio in a common organic solvent system (e.g., Acetone/Ethanol mixture)[6][7].
-
Causality note: A 1:2 ratio provides sufficient polymer bulk to sterically hinder drug recrystallization during storage[6].
-
-
Evaporation: Evaporate the solvent in a water bath at 40°C using a rotary evaporator[7].
-
Vacuum Drying: Dry the resulting film under a vacuum for 24 hours at 40°C to yield a brittle, glassy solid[7].
-
Milling: Mill the solid and pass it through an 80-mesh sieve[7].
-
Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The disappearance of sharp diffraction peaks confirms the successful transition from a crystalline to an amorphous state.
-
Section 3: Quantitative Data & Strategy Comparison
To assist formulators in selecting the appropriate solubility enhancement technique, the following table summarizes comparative quantitative outcomes based on established literature.
| Formulation Strategy | Applied API | Mechanism of Enhancement | Relative Solubility/Release Increase | Key Advantage |
| β-Cyclodextrin Complexation | Clopidogrel | Molecular encapsulation, reduced lipophilicity | Achieves up to 93.21% release in 8 mins[5] | Protects ester bond from hydrolysis |
| Solid Dispersion (HPMC-AS) | Prasugrel | Amorphization, improved wettability | ~90.9% cumulative drug release[6] | Enteric polymer prevents gastric degradation |
| Nanosuspension (Trilaurin) | Prasugrel | Drastic surface area increase, reduced diffusion layer | ~4-fold increase in bioavailability[4] | Highly scalable via evaporative precipitation |
| Surfactant Addition (1% SLS) | Clopidogrel | Micellar solubilization, surface tension reduction | 100% release within 75 mins at pH 6.8[2] | Ideal for establishing QC dissolution methods |
Section 4: Analytical & Quality Control FAQs
Q3: How do I develop a discriminative in vitro dissolution method for Clopidogrel Bisulfate tablets? A3: Because clopidogrel is highly soluble at pH 1.2 but poorly soluble at pH 6.8, a standard buffer will not provide sink conditions, leading to artificially truncated dissolution profiles[1][2]. To create a discriminative method that correlates with in vivo performance, you must lower the surface tension of the dissolution medium[2].
Protocol for Discriminative Dissolution: [1][2]
-
Apparatus: USP Apparatus II (Paddle).
-
Medium: 900 mL of Phosphate Buffer (pH 6.8) containing 1% w/v Sodium Lauryl Sulfate (SLS)[2].
-
Causality note: 1% SLS ensures a Concentration solubility/Concentration dose (Cs/Cd) ratio greater than 3, strictly maintaining sink conditions[2].
-
-
Hydrodynamics: Set paddle speed to 50 rpm and temperature to 37 ± 0.5°C[1].
-
Sampling: Withdraw samples at regular intervals (e.g., 10, 20, 30, 45, 60, and 75 minutes).
-
Validation Step: Under these parameters, a properly formulated tablet should achieve 100% release within 75 minutes, allowing you to reliably discriminate between optimal and sub-optimal formulations[2].
-
Decision tree for developing a discriminative dissolution method for BCS Class II weak bases.
References[2] Title: Dissolution Method Development and Enhancement of Solubility of Clopidogrel Bisulfate | Source: Academia.edu | URL:Link[4] Title: Preparation, Characterization and Evaluation of Prasugrel Hydrochloride Nanosuspensions: Its enhancement of dissolution rate and oral bioavailability | Source: Auctores Online | URL:Link[7] Title: US20130045251A1 - Pharmaceutical composition for improving solubility of prasugrel and its preparation method | Source: Google Patents | URL:Link[6] Title: Dissolution Rate Improvement of Prasugrel Hydrochloride by Solid Dispersion Method Using HPMC-AS as a Polymer | Source: Semantic Scholar | URL:Link[5] Title: Formulation and Evaluation of Antiplatelet Clopidogrel Tablet using β-cyclodextrin for Solubility Enhancement | Source: ResearchGate | URL:Link[1] Title: Dissolution method development and enhancement of solubility of clopidogrel bisulfate | Source: ResearchGate | URL:Link[3] Title: Dissolution-method-development-and-enhancement-of-solubility-of-clopidogrel-bisulfate.pdf | Source: ResearchGate | URL:Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Dissolution Method Development and Enhancement of Solubility of Clopidogrel Bisulfate [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, Characterization and Evaluation of Prasugrel Hydrochloride Nanosuspensions: Its enhancement of dissolution rate and oral bioavailability | Auctores [auctoresonline.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. US20130045251A1 - Pharmaceutical composition for improving solubility of prasugrel and its preparation method - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of Aminothienopyridines
Welcome to the Technical Support Center for Chromatographic Purification. As application scientists, we frequently encounter challenges when isolating aminothienopyridines . These heterocyclic scaffolds—often deployed as potent B-Raf, TNNI3K, and RON kinase inhibitors in oncology and cardiology —present unique physicochemical hurdles. Their multiple basic nitrogen centers and flat, aromatic topologies lead to poor solubility and severe secondary interactions during chromatography.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, causality-driven troubleshooting strategies and self-validating protocols.
I. Purification Strategy & Decision Matrix
Before selecting a purification modality, you must assess the scale of your reaction and the lipophilicity of your specific aminothienopyridine derivative. The workflow below dictates the optimal path to achieve >95% purity.
Decision matrix for aminothienopyridine chromatographic purification.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: Why do my aminothienopyridine derivatives streak severely on standard silica gel, and how can I resolve this? A1: Aminothienopyridines possess multiple basic nitrogen centers (the primary/secondary amine and the pyridine ring). Standard silica gel is inherently acidic due to surface silanol groups (Si-OH). These basic nitrogens undergo strong electrostatic interactions with the acidic silanols, leading to severe peak tailing, streaking, and poor recovery.
-
The Fix: Pre-treat the silica column or modify the mobile phase with a competitive base. Adding 1% to 5% Triethylamine (TEA) or 1% aqueous ammonia to the organic mobile phase neutralizes the acidic silanols. This ensures the compound elutes as a tight band rather than a comet-like streak.
Q2: During Reverse-Phase Preparative HPLC, my aminothienopyridine peaks are broad and overlapping. How do I optimize the resolution? A2: Broad peaks in RP-HPLC for these compounds typically result from mixed-mode retention: hydrophobic interactions with the C18 stationary phase combined with secondary ion-exchange interactions with residual unendcapped silanols .
-
The Fix: Implement a low-pH mobile phase using 0.05% to 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic (Acetonitrile) lines. TFA acts as an ion-pairing agent and protonates both the aminothienopyridine and the residual silanols, shutting down the secondary interactions.
Q3: My aminothienopyridine intermediate precipitates when injected into the HPLC. How do I address this sample solvent mismatch? A3: Aminothienopyridines with bulky aryl substituents exhibit notoriously poor aqueous solubility. If the sample is dissolved in 100% DMSO and injected into a highly aqueous starting gradient (e.g., 5% MeCN), it crashes out at the column head, causing high backpressure and split peaks.
-
The Fix: Dilute the DMSO sample plug with the starting mobile phase before injection. If the compound is highly hydrophobic, start the gradient at a higher organic composition (e.g., 30% MeCN) to ensure the compound remains solvated as it enters the column.
Q4: I am observing degradation of my purified aminothienopyridine after concentrating the HPLC fractions. What is happening? A4: While TFA is excellent for peak shape, concentrating fractions containing TFA under heat (e.g., rotary evaporation) drastically lowers the pH, which can lead to acid-catalyzed hydrolysis of sensitive functional groups (like amides or prodrug esters attached to the thienopyridine core) .
-
The Fix: Lyophilize (freeze-dry) the fractions immediately instead of using rotary evaporation. Alternatively, neutralize the fractions with a mild bicarbonate buffer before extraction with an organic solvent.
III. Quantitative Data: Mobile Phase Modifiers
Selecting the correct modifier is the most critical variable in aminothienopyridine purification. Use the table below to compare the quantitative impacts of different additives.
| Mobile Phase Modifier | Concentration (v/v) | Chromatographic Phase | Mechanism of Action | Impact on Aminothienopyridines |
| Trifluoroacetic Acid (TFA) | 0.05% – 0.1% | Reverse-Phase (HPLC) | Ion-pairing & silanol suppression | Sharpens peaks; prevents tailing of basic amine/pyridine nitrogens. |
| Formic Acid (FA) | 0.1% | Reverse-Phase (LC-MS) | Mild acidification | LC-MS compatible; moderate peak sharpening. |
| Triethylamine (TEA) | 1.0% – 5.0% | Normal Phase (Flash) | Silanol neutralization | Prevents irreversible binding to acidic silica gel; eliminates streaking. |
| Ammonium Hydroxide | 0.1% – 0.5% | Normal/Reverse Phase | pH elevation (pH > 8) | Keeps basic compounds neutral; improves column loadability for free bases. |
IV. Step-by-Step Experimental Protocols
Protocol A: Preparative RP-HPLC Purification of Aminothienopyridine Kinase Inhibitors
This protocol is optimized for final compound isolation requiring >95% purity.
Step 1: Sample Preparation & Matrix Assessment
-
Dissolve the crude mixture in DMSO/MeOH (1:1 v/v) to a concentration of 50 mg/mL.
-
Self-Validation Check: Centrifuge the sample at 10,000 rpm for 5 minutes. If a pellet forms, the sample is not fully solvated; add 10% DMF. Filtering the supernatant through a 0.45 µm PTFE syringe filter is mandatory to prevent column clogging.
Step 2: Column Selection & Equilibration
-
Install a C18 column (e.g., Sunfire C18, 30 × 150 mm, 5 µm) onto the preparative HPLC system.
-
Prepare Mobile Phase A: Ultrapure H₂O + 0.05% TFA.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.05% TFA.
-
Equilibrate the column at 10% B for 3 column volumes (CV).
Step 3: Gradient Elution
-
Inject the sample (maximum 50 mg per injection for a 30 mm ID column).
-
Run a linear gradient from 10% to 100% B over 20 minutes at a flow rate of 30 mL/min.
-
Causality: The low pH environment provided by the TFA protonates the aminothienopyridine, increasing its aqueous solubility at the injection point and suppressing secondary interactions with residual silanols on the stationary phase.
Step 4: Fraction Collection & Recovery
-
Monitor UV absorbance at 254 nm and 280 nm.
-
Self-Validation Check: Verify the retention factor ( k′ ). If k′<2 , the compound is eluting too close to the solvent front; decrease the initial organic concentration in future runs.
-
Lyophilize the collected fractions immediately to yield the pure TFA salt of the aminothienopyridine.
Protocol B: Normal Phase Flash Chromatography for Gram-Scale Intermediates
This protocol is designed for early-stage synthetic intermediates where throughput is prioritized over absolute purity.
Step 1: Column Pre-treatment
-
Pre-condition a standard silica gel cartridge (40-63 µm particle size) with 3 CV of Hexane containing 1% Triethylamine (TEA).
-
Causality: TEA irreversibly binds to the highly acidic silanol sites on the silica, preventing the basic aminothienopyridine from adhering permanently to the column.
Step 2: Dry Loading
-
Dissolve the crude product in a minimum volume of Dichloromethane (DCM).
-
Add Celite (1:2 w/w ratio to crude mass) and evaporate to dryness under reduced pressure.
-
Self-Validation Check: The resulting powder must be completely free-flowing. If it is clumpy, residual solvent remains, which will cause band broadening and poor resolution.
Step 3: Elution
-
Load the dry powder into the solid-load cartridge.
-
Elute using a gradient of 0–50% Ethyl Acetate in Hexane (maintaining a constant 1% TEA background).
-
For highly polar derivatives, switch to a DCM/MeOH (0-10%) gradient containing 1% aqueous NH₄OH.
V. References
-
Tang, J., Lackey, K. E., & Dickerson, S. H. (2013). "The discovery of potent and selective 4-aminothienopyridines as B-Raf kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(1), 66-70.[Link]
-
Shewchuk, L. M., et al. (2021). "Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Zhang, Y., et al. (2018). "Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity." Molecules (MDPI), 23(5), 1039.[Link]
Technical Support Center: Characterization of Impurities in Thieno[3,2-c]pyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis of Thieno[3,2-c]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation and characterization during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the quality and purity of your final compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of Thieno[3,2-c]pyridin-2-amine. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
You've completed the reaction, but TLC or HPLC analysis shows a low conversion of starting materials or the absence of the target molecule.
| Potential Cause | Recommended Action & Scientific Rationale |
| Inefficient Initial Condensation | The synthesis often begins with a Gewald-type reaction, which involves a crucial Knoevenagel condensation step.[1][2] This step is base-catalyzed. Action: Screen different bases (e.g., morpholine, piperidine, triethylamine). The choice of base can significantly influence reaction rates.[1][3] For sterically hindered substrates, consider a two-step approach: first, isolate the α,β-unsaturated intermediate, then proceed with the sulfur addition. |
| Poor Sulfur Reactivity | Elemental sulfur (S8) needs to be activated to participate in the reaction. Its solubility and reactivity are highly dependent on the reaction conditions.[1][4] Action: Ensure you are using a polar solvent like DMF, ethanol, or methanol to aid sulfur solubility.[1] Gentle heating (40-60 °C) can also increase reactivity, but be cautious, as excessive heat can promote side-product formation.[1] |
| Incorrect Stoichiometry or Reagent Purity | The multicomponent nature of this synthesis makes it sensitive to the molar ratios of reactants. Action: Verify the purity of your starting materials (ketone/aldehyde, active methylene nitrile, and sulfur). Ensure precise measurement and stoichiometry. Impurities in the starting materials can inhibit the reaction or become incorporated into byproducts. |
Issue 2: Unexpected Peaks Observed in HPLC/LC-MS Analysis
Your crude or purified product shows additional peaks besides the main product, indicating the presence of impurities.
| Potential Cause | Recommended Action & Scientific Rationale |
| Incomplete Cyclization/Aromatization | The final step of the thiophene ring formation is a cyclization followed by aromatization.[2] If this process is incomplete, you may observe partially reacted intermediates. Action: Try increasing the reaction temperature or extending the reaction time moderately. Ensure the base catalyst is not quenched prematurely. These intermediates are often more polar and will have different retention times. |
| Oxidative Degradation | The thienopyridine core, particularly the electron-rich thiophene and amine moieties, can be susceptible to oxidation, especially during workup or storage.[5][6][7] This can lead to N-oxides, sulfoxides, or other oxidative degradants. Action: Perform the workup and storage under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant like BHT during storage if stability is a major concern. Forced degradation studies under oxidative conditions (e.g., using H2O2) can help you preemptively identify and characterize these potential degradants.[5][8] |
| Side Reactions (Dimerization, Polymerization) | Under harsh conditions (e.g., strong acid/base, high heat), starting materials or the product itself can undergo dimerization or polymerization, leading to high molecular weight impurities.[9] Action: Analyze the high molecular weight region of your mass spectrum. If dimers or polymers are suspected, reconsider your reaction conditions. Lowering the temperature or using a milder base can often mitigate these side reactions. |
| Starting Material Carryover | Unreacted starting materials are a common source of impurities. Action: Optimize your purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.[1][2] If co-elution is an issue in chromatography, adjust the mobile phase polarity or change the stationary phase. |
Issue 3: Product Discoloration (e.g., Pink, Brown, or Black)
The isolated solid product is not the expected off-white or pale yellow color.
| Potential Cause | Recommended Action & Scientific Rationale |
| Trace Metal Impurities | Catalysts or reagents used in preceding steps can introduce trace metals, which may form colored complexes with the thienopyridine scaffold. Action: Treat a solution of your product with a metal scavenger (e.g., activated carbon, QuadraSil®). A simple filtration through a plug of silica gel can also sometimes remove these impurities. |
| Oxidative Degradation Products | Highly conjugated oxidative byproducts can be intensely colored, even at very low concentrations.[9] The 2-amino group is particularly susceptible to oxidation, which can lead to colored quinone-imine type structures. Action: Follow the recommendations for preventing oxidative degradation (use of inert atmosphere). Recrystallization is often highly effective at removing the small amounts of colored impurities responsible for discoloration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities in the Thieno[3,2-c]pyridin-2-amine synthesis?
The most common impurities arise from incomplete reactions, side reactions of the starting materials, or degradation of the final product. They can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete cyclization, and byproducts from side reactions like dimerization.
-
Degradation Products: These are impurities formed by the chemical degradation of the final product. Oxidation is a primary pathway, leading to N-oxides and sulfoxides.[5][7] Hydrolytic degradation under strongly acidic or basic conditions can also occur.[8]
Q2: Which analytical techniques are essential for impurity characterization?
A multi-technique approach is crucial for robust impurity profiling.[10][11][12]
-
HPLC/UPLC-UV: The workhorse for separation and quantification of impurities. A stability-indicating method should be developed that separates the main peak from all known impurities and degradation products.[12][13]
-
LC-MS: Provides molecular weight information, which is the first step in identifying an unknown impurity.[11][14] High-resolution mass spectrometry (HRMS) can provide the elemental composition, greatly aiding structure elucidation.[10]
-
NMR Spectroscopy (¹H, ¹³C, 2D): The definitive tool for structure elucidation.[11] While isolating the impurity is ideal, LC-NMR can sometimes be used for direct analysis.[11] Comparing the NMR spectrum of the impure sample to that of a pure reference standard can reveal impurity signals.[15]
Q3: How can I proactively control impurity formation?
Controlling impurities starts with a deep understanding of the reaction mechanism.
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and the rate of reagent addition. As established in the troubleshooting section, these parameters can prevent side reactions.
-
Control Starting Material Quality: Use high-purity starting materials. Impurities in your reactants can carry through the synthesis.
-
Inert Atmosphere: For reactions sensitive to oxidation, working under nitrogen or argon can significantly reduce the formation of oxidative impurities.[8]
-
Purification Strategy: Develop a robust purification protocol. This may involve a combination of recrystallization, column chromatography, and/or acid-base washes to remove different classes of impurities.[1]
Protocols and Data Visualization
Experimental Protocol: Generic HPLC-UV Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the main compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water.
Data Table: Potential Impurities and Their Identification
| Impurity Type | Potential Structure/Description | Typical Mass (m/z) | Identification Method |
| Starting Material | e.g., Substituted Pyridone | Varies | LC-MS, Comparison with standard |
| Intermediate | Uncyclized Thioether | Product MW + 2H | LC-MS, NMR |
| Oxidative Impurity | N-Oxide | Product MW + 16 | HRMS, NMR |
| Oxidative Impurity | Sulfoxide | Product MW + 16 | HRMS, NMR |
| Dimer | Dimerized Product | (Product MW * 2) - 2H | LC-MS |
Visual Diagrams
Synthesis Pathway and Key Impurity Formation
This diagram illustrates the common Gewald synthesis route and highlights critical points where impurities can arise.
Caption: Decision tree for identifying an unknown impurity.
References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. Available at: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed. Available at: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. Available at: [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Preprints.org. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research. Available at: [Link]
-
Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Available at: [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. Semantic Scholar. Available at: [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]
-
N-Amino-thieno[3,2-c]pyridin-4-ones: a new class of aggregation induced emissive Pd2+ chemosensors. RSC Publishing. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. ResearchGate. Available at: [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. University of Graz. Available at: [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Technical Support Center: Navigating the Challenges of Large-Scale Thienopyridine Synthesis
Welcome to the Technical Support Center for the large-scale synthesis of thienopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds. Our goal is to empower you with the knowledge to overcome common synthetic challenges, ensuring efficiency, scalability, and safety in your laboratory and manufacturing processes.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific issues that can arise during the scale-up of thienopyridine synthesis, with a focus on two of the most prevalent synthetic routes: the Gewald reaction and the Thorpe-Ziegler cyclization.
Issue 1: The Gewald Reaction - Diminishing Yields and Impurity Profile Changes at Scale
The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, is a cornerstone of many thienopyridine syntheses.[1] However, what works seamlessly on the bench can often present significant hurdles at the pilot or production scale.
Question: My Gewald reaction yield dropped significantly upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can I troubleshoot this?
Answer: A drop in yield during the scale-up of the Gewald reaction is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.[2]
Root Causes & Solutions:
| Challenge | Explanation | Troubleshooting & Optimization |
| Inadequate Mixing | In larger reactors, achieving homogenous mixing of the reactants, particularly the elemental sulfur, can be difficult. This leads to localized concentration gradients and "dead zones" where the reaction does not proceed efficiently.[2] | Solution: Re-evaluate your reactor's agitation system. Consider using a different impeller design (e.g., a pitched-blade turbine for better axial flow) or increasing the stirring speed. Baffles can also be installed to improve turbulence and mixing.[2] |
| Poor Temperature Control | The Gewald reaction is often exothermic, and the heat generated can be difficult to dissipate in a large reactor.[2] This can lead to localized "hot spots," promoting the formation of side products like the dimerization of the α,β-unsaturated nitrile intermediate.[2] | Solution: Implement a controlled, slower addition of one of the reactants (e.g., the base) to manage the exotherm. Ensure your reactor's cooling system is adequate for the scale and consider using a jacketed reactor with a reliable temperature control unit.[2][3] |
| Inefficient Water Removal | The initial Knoevenagel condensation step of the Gewald reaction produces water, which can inhibit subsequent steps.[2] On a larger scale, removing this water can be more challenging. | Solution: If your process allows, consider using a Dean-Stark trap to azeotropically remove water. Alternatively, the addition of a suitable drying agent can be explored, though this may add complexity to the work-up.[2] |
| Base Selection and Stoichiometry | The choice and amount of base (e.g., morpholine, piperidine, or triethylamine) are critical. The optimal base and its stoichiometry may differ between small and large-scale reactions due to changes in surface area-to-volume ratios and mixing dynamics.[2] | Solution: A re-optimization of the base and its stoichiometry at the larger scale may be necessary. Sometimes, a less reactive base or a different solvent can provide better control over the reaction.[2] |
Experimental Protocol: A Scalable Gewald Reaction
This protocol outlines a representative Gewald reaction with considerations for scalability.
-
Equipment: Jacketed glass reactor with overhead stirring, temperature probe, addition funnel, and reflux condenser.
-
Reagents:
-
Procedure:
-
Charge the reactor with the ketone/aldehyde, active methylene nitrile, elemental sulfur, and ethanol.[1]
-
Begin vigorous stirring to ensure a uniform slurry.
-
Slowly add the base via the addition funnel over a period of 30-60 minutes, while maintaining the internal temperature below 30°C using the reactor's cooling jacket.[2]
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Heat the reaction mixture to a gentle reflux (e.g., ~78°C for ethanol) and maintain for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).[1]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
-
Issue 2: The Thorpe-Ziegler Cyclization - Battling Side Reactions and Purification Headaches
The Thorpe-Ziegler reaction is a powerful tool for constructing the fused pyridine ring in thienopyridines via intramolecular cyclization of a dinitrile.[5] However, controlling the reaction to favor the desired cyclized product over intermolecular side reactions and subsequent purification can be challenging.
Question: My Thorpe-Ziegler cyclization is producing a significant amount of a polymeric byproduct, making purification of the desired thienopyridine difficult. How can I improve the yield of the monomeric cyclized product?
Answer: The formation of polymeric byproducts in the Thorpe-Ziegler reaction is a common issue, particularly at higher concentrations. The key to favoring the intramolecular cyclization is to operate under high-dilution conditions.
Root Causes & Solutions:
| Challenge | Explanation | Troubleshooting & Optimization |
| Intermolecular vs. Intramolecular Reaction | At high concentrations, the reactive ends of two different molecules are more likely to react with each other (intermolecularly) to form polymers, rather than the two ends of the same molecule reacting (intramolecularly) to form the desired ring. | Solution: Employ high-dilution conditions. This can be achieved by slowly adding the dinitrile substrate to a large volume of solvent containing the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.[6] |
| Base Strength and Type | The choice of a strong, non-nucleophilic base is crucial. Nucleophilic bases can react with the nitrile groups, leading to unwanted side products.[6] | Solution: Use strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS).[6] |
| Hydrolysis of the Nitrile Group | The presence of water can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid, especially under basic or acidic workup conditions.[7] | Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, carefully control the pH and temperature to minimize hydrolysis.[7] |
Workflow for Optimizing Thorpe-Ziegler Cyclization:
Caption: A flowchart for systematically troubleshooting Thorpe-Ziegler cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my final thienopyridine product?
A1: Common impurities can originate from starting materials, side reactions, or degradation. For example, in the synthesis of Prasugrel, a common process-related impurity is the desacetyl impurity, which can form due to hydrolysis of the acetyl group during workup or storage.[2] Unreacted starting materials and intermediates are also frequently observed. It is crucial to develop robust analytical methods (e.g., HPLC, LC-MS) to identify and quantify these impurities.
Q2: I am having trouble purifying my thienopyridine product by column chromatography. It seems to be tailing on the silica gel. What can I do?
A2: The basic nature of the pyridine ring in thienopyridines can cause tailing on acidic silica gel. To mitigate this, you can try adding a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system. Alternatively, using a different stationary phase, such as alumina, may be beneficial.[8]
Q3: What are the key safety precautions I need to take when scaling up thienopyridine synthesis?
A3: A thorough risk assessment is essential before any scale-up.[3][9] Key considerations include:
-
Thermal Runaway: Many reactions in thienopyridine synthesis are exothermic. Ensure you have adequate cooling capacity and a plan to control the reaction temperature.[3]
-
Reagent Handling: Be aware of the hazards of all reagents. For example, when using sodium hydride for a Thorpe-Ziegler reaction, it is crucial to handle it under anhydrous conditions as it reacts violently with water.
-
Gas Evolution: Some reactions may produce gaseous byproducts. Ensure your reactor is properly vented.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Q4: Are there any "green" or more environmentally friendly approaches to thienopyridine synthesis?
A4: Yes, there is a growing interest in developing greener synthetic routes. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, as well as the exploration of one-pot, multi-component reactions to minimize waste.[4][10] The use of safer solvents and catalysts is also an active area of research.[10]
References
- Technical Support Center: Scale-up Synthesis of Thieno[3,2-b]pyridine Drug Candidates. Benchchem.
- A Comparative Guide to Precursors in the Synthesis of Thienopyridine-Based Antiplatelet Agents. Benchchem.
-
A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. MDPI. Available from: [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PMC. Available from: [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. Available from: [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available from: [Link]
-
Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PubMed. Available from: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Available from: [Link]
-
Scale-up Reactions. Division of Research Safety - University of Illinois. Available from: [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Publishing. Available from: [Link]
-
Scale Up Safety_FINAL. Stanford Environmental Health & Safety. Available from: [Link]
-
Discovery and optimization of thienopyridine derivatives as novel urea transporter inhibitors. PubMed. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]
- CN103864817A - Preparation method of thienopyridine compound. Google Patents.
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. Available from: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. Available from: [Link]
-
Thorpe reaction. Wikipedia. Available from: [Link]
-
“Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. Available from: [Link]
-
Thienopyridine Analogues. IGI Global. Available from: [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. PMC - NIH. Available from: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Available from: [Link]
-
(PDF) The Chemistry of Thienopyridines. ResearchGate. Available from: [Link]
-
Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. ResearchGate. Available from: [Link]
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Thieno[3,2-c]pyridin-2-amine Analogs: A Comprehensive Guide to Biological Activity, Target Selectivity, and Experimental Validation
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds to determine their viability against challenging biological targets. While the broader thienopyridine class is historically renowned for its antiplatelet applications (e.g., clopidogrel and ticlopidine) 1, the specific functionalization at the 2-position to yield Thieno[3,2-c]pyridin-2-amine analogs has unlocked a highly distinct and potent pharmacological profile.
By providing a critical hydrogen bond donor/acceptor pair via the 2-amine group, these analogs demonstrate exceptional binding affinity for the ATP-binding pockets of kinases—most notably Rho-associated protein kinase (ROCK)—and serine proteases like Complement C1s. This guide objectively compares the biological activity of thieno[3,2-c]pyridin-2-amine derivatives against standard alternatives and provides the self-validating experimental frameworks necessary to assess their performance in your own assays.
Comparative Target Analysis: Performance vs. Alternatives
When benchmarking thieno[3,2-c]pyridin-2-amine derivatives, we primarily evaluate their efficacy across two distinct therapeutic axes: ROCK1/2 inhibition for pulmonary diseases (Asthma, COPD, Idiopathic Pulmonary Fibrosis) and Complement C1s inhibition for complement-mediated disorders.
ROCK1/2 Inhibition
Standard ROCK inhibitors, such as Y-27632 and Fasudil, have been invaluable research tools but suffer from moderate potency and off-target kinase effects. For instance, Y-27632 exhibits an IC50 of ~800 nM against ROCK1. In stark contrast, bicyclic dihydropyrimidine-carboxamide derivatives incorporating the thieno[3,2-c]pyridin-2-amine moiety exhibit sub-nanomolar to low-nanomolar Ki values (< 5 nM) 2. The planar thieno-pyridine core optimally occupies the adenine-binding region of the kinase, while the 2-amine establishes a critical, high-affinity hydrogen bond with the kinase hinge region.
Complement C1s Inhibition
Recent structural optimizations have also positioned thieno[3,2-c]pyridin-2-amine hydrochlorides as potent inhibitors of the Complement C1s enzyme. In highly specific human complement C1s enzyme assays, these analogs routinely achieve IC50 values of < 100 nM, outperforming many first-generation complement cascade blockers 3.
Quantitative Data Comparison
Table 1: Performance Comparison of Thieno[3,2-c]pyridin-2-amine Analogs vs. Standard Alternatives
| Compound Class / Analog | Primary Target | Potency ( IC50 / Ki ) | Primary Indication / Application |
| Thieno[3,2-c]pyridin-2-amine derivatives | ROCK1 / ROCK2 | Ki < 5 nM | Asthma, COPD, IPF, PAH |
| Y-27632 (Standard Alternative) | ROCK1 / ROCK2 | IC50 ~800 nM | Bronchodilation (In Vitro Research) |
| Fasudil (Standard Alternative) | ROCK / PKA / PKG | IC50 ~1.9 µM | Cerebral Vasospasm / PAH |
| Thieno[3,2-c]pyridin-2-amine hydrochlorides | Complement C1s | IC50 < 100 nM | Complement-mediated disorders |
Mechanistic Causality & Signaling Pathways
To understand why these analogs outperform standard therapies, we must examine the causality within the signaling cascade. ROCK activation leads to the phosphorylation (and subsequent inactivation) of Myosin Light Chain Phosphatase (MLCP). This results in sustained actin cytoskeleton contraction, driving airway hyperresponsiveness in asthma and COPD. Thieno[3,2-c]pyridin-2-amine analogs competitively block ATP binding at ROCK, thereby restoring MLCP activity and inducing smooth muscle relaxation.
Figure 1: Mechanism of action for Thieno[3,2-c]pyridin-2-amine analogs in the ROCK signaling pathway.
Experimental Validation: Self-Validating Protocols
Scientific integrity demands that every protocol be a self-validating system. Do not merely follow steps; you must understand the causality behind the assay design. The following workflows are optimized for evaluating thieno[3,2-c]pyridin-2-amine analogs.
Protocol 1: In Vitro ROCK Kinase Inhibition Assay (TR-FRET)
Objective: Accurately determine the IC50 and Ki of thieno[3,2-c]pyridin-2-amine analogs. Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it intrinsically filters out compound auto-fluorescence—a common artifact when screening highly conjugated, planar heterocyclic compounds.
-
Compound Preparation: Serially dilute the thieno[3,2-c]pyridin-2-amine analog in 100% DMSO.
-
Causality Check: You must include a DMSO-only vehicle control to establish the uninhibited baseline kinase activity, and a Y-27632 positive control to validate the dynamic range and sensitivity of the assay on that specific day.
-
-
Enzyme-Substrate Incubation: Mix the compound with recombinant ROCK1/2 enzyme and a fluorescently labeled peptide substrate in kinase buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
ATP Addition: Initiate the reaction by adding ATP at a concentration strictly equal to its Michaelis constant ( Km ) for ROCK (typically ~10 µM).
-
Why Km ? Operating exactly at the Km ensures that the calculated IC50 can be mathematically converted to a true Ki value using the Cheng-Prusoff equation ( Ki=IC50/(1+[S]/Km) ). This provides a measure of binding affinity that is independent of the assay's specific ATP concentration 2.
-
-
Detection & Analysis: Add EDTA to quench the reaction, followed by the TR-FRET antibody. Read the emission ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve.
Figure 2: Self-validating TR-FRET workflow for determining kinase inhibitor IC50 and Ki values.
Protocol 2: Ex Vivo Bronchodilation Assay (Functional Validation)
Objective: Confirm that the biochemical ROCK inhibition translates to physiological smooth muscle relaxation.
-
Tissue Preparation: Isolate tracheal rings from a murine model and suspend them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Pre-contraction: Induce sustained contraction using methacholine (10 µM).
-
Causality Check: The tissue must maintain a stable contraction plateau for at least 15 minutes prior to inhibitor addition. If the baseline is drifting downward, any apparent "relaxation" observed later may simply be tissue fatigue, yielding false-positive efficacy.
-
-
Inhibitor Dosing: Cumulatively add the thieno[3,2-c]pyridin-2-amine analog (from 1 nM to 10 µM). Measure the continuous reduction in isometric tension.
-
Result Interpretation: A rightward shift in the methacholine dose-response curve confirms functional ROCK inhibition and validates the analog's bronchodilatory efficacy.
Conclusion
Thieno[3,2-c]pyridin-2-amine analogs represent a significant structural upgrade over first-generation kinase and complement inhibitors. Their optimized hinge-binding capabilities yield superior Ki values and robust functional efficacy in models of pulmonary and complement-mediated diseases. By employing rigorous, self-validating assays, researchers can confidently benchmark these compounds against legacy alternatives in their drug development pipelines.
References
-
Title: Thienopyridine Analogues Source: IGI Global URL: [Link]
- Title: WO2018115383A1 - Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors Source: Google Patents URL
- Title: WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders Source: Google Patents URL
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- 2. WO2018115383A1 - Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-c]pyridine-based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) for the thieno[3,2-c]pyridine scaffold, a promising framework in the design of potent and selective kinase inhibitors. While direct and extensive SAR literature on the Thieno[3,2-c]pyridin-2-amine core is limited, this guide synthesizes findings from closely related analogues, including 4-amino and pyrazol-3-amine derivatives, to provide valuable insights for medicinal chemists and drug discovery teams. We will explore how structural modifications on this privileged scaffold influence biological activity, with a focus on key kinase targets implicated in oncology and neurodegenerative diseases.
The Thieno[3,2-c]pyridine Scaffold: A Versatile Kinase Hinge-Binder
The thieno[3,2-c]pyridine core is a bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its ability to mimic the purine scaffold of ATP, the natural substrate for protein kinases. This structural analogy allows thieno[3,2-c]pyridine derivatives to effectively compete with ATP for binding to the kinase active site. The nitrogen atom in the pyridine ring and the lone pair electrons of the thiophene sulfur atom can act as hydrogen bond acceptors, while the amino substituents can serve as hydrogen bond donors, forming key interactions with the hinge region of the kinase. This hinge-binding motif is a cornerstone of many successful kinase inhibitor designs.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of the thieno[3,2-c]pyridine scaffold by examining the impact of substitutions at various positions on the bicyclic ring system. The insights are drawn from studies on different isomers and related structures, providing a composite understanding of the scaffold's potential.
Substitutions on the Pyridine Ring (Position 7)
Modifications at the 7-position of the thieno[3,2-c]pyridine core have been explored to enhance potency and selectivity, primarily by targeting the solvent-exposed region of the kinase active site.
In a series of 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine derivatives developed as Bruton's tyrosine kinase (BTK) inhibitors, the introduction of a 7-pyrazol-4-yl substituent led to a significant boost in inhibitory activity. This suggests that a nitrogen-containing heterocycle at this position can engage in favorable interactions with the protein. Comprehensive SAR studies revealed that compound 13b from this series, featuring a 7-pyrazol-4-yl group, exhibited excellent potency with an IC₅₀ of 11.8 nM against BTK.[1]
Substitutions on the Thiophene Ring (Position 3)
The 3-position of the thieno[3,2-c]pyridine scaffold often points towards the hydrophobic back pocket of the kinase active site. Therefore, substitutions at this position with lipophilic groups can significantly impact binding affinity.
For the aforementioned BTK inhibitors, a 3-(4-phenoxyphenyl) group was found to be a key pharmacophore, likely occupying a large hydrophobic pocket in the enzyme.[1] This highlights the importance of a bulky, hydrophobic substituent at this position for achieving high potency against certain kinases.
The Role of the Amino Group and its Acylation
The amino group, whether at the 2-, 3- (in pyrazole derivatives), or 4-position, is crucial for establishing hydrogen bonds with the kinase hinge region. The nature of the substituent on this amino group can modulate potency and selectivity.
In a study on thieno[3,2-c]pyrazol-3-amine derivatives as Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, acylation of the 3-amino group with small, constrained aliphatic groups was shown to be highly favorable.[2] Specifically, compounds with cyclopropanecarbonyl (16a ) and isobutyryl (16b ) groups displayed potent GSK-3β inhibition with IC₅₀ values of 4.4 nM and 3.1 nM, respectively.[2] In contrast, substitution with a bulkier benzoyl group (16e ) or a sulfonyl group (16d ) led to a decrease in activity, indicating that the size and electronic properties of the acyl group are critical for optimal binding.[2]
Comparative Biological Activity Data
The following table summarizes the in vitro activity of representative thieno[3,2-c]pyridine derivatives against their respective kinase targets. This data provides a quantitative comparison of how structural modifications influence inhibitory potency.
| Compound ID | Core Scaffold | Substitution Pattern | Target Kinase | IC₅₀ (nM) | Reference |
| 16a | Thieno[3,2-c]pyrazol-3-amine | 3-cyclopropanecarbonylamino | GSK-3β | 4.4 | [2] |
| 16b | Thieno[3,2-c]pyrazol-3-amine | 3-isobutyrylamino | GSK-3β | 3.1 | [2] |
| 16c | Thieno[3,2-c]pyrazol-3-amine | 3-n-butyrylamino | GSK-3β | >31 | [2] |
| 16d | Thieno[3,2-c]pyrazol-3-amine | 3-propylsulfonylamino | GSK-3β | >1000 | [2] |
| 16e | Thieno[3,2-c]pyrazol-3-amine | 3-benzoylamino | GSK-3β | 34 | [2] |
| 13b | Thieno[3,2-c]pyridin-4-amine | 3-(4-phenoxyphenyl), 7-(pyrazol-4-yl) | BTK | 11.8 | [1] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies for the synthesis and biological evaluation of thieno[3,2-c]pyridine derivatives.
General Synthetic Workflow
The synthesis of substituted thieno[3,2-c]pyridines often involves a multi-step sequence, starting from a functionalized thiophene or pyridine precursor. A common strategy is the construction of the fused ring system followed by functional group interconversions and coupling reactions to introduce desired substituents.
Caption: General workflow for the synthesis and evaluation of thieno[3,2-c]pyridine derivatives.
A representative synthetic step for introducing substituents on the thieno[3,2-c]pyrazol-3-amine core involves a Suzuki coupling reaction.[2]
Protocol for Suzuki Coupling:
-
To a solution of the bromo-substituted thieno[3,2-c]pyrazole derivative in a mixture of DMF, ethanol, and water, add the corresponding boronic acid or boronic acid ester.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂, and a base, such as potassium acetate.
-
Heat the reaction mixture at 100 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired substituted thieno[3,2-c]pyrazole.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay.
General Protocol for a Caliper Mobility Shift Assay:
-
Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at room temperature to allow for phosphorylation of the substrate.
-
Stop the reaction and measure the conversion of the substrate to the phosphorylated product using a microfluidic capillary electrophoresis system.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Key Mechanistic Insights and Signaling Pathways
The therapeutic potential of thieno[3,2-c]pyridine derivatives stems from their ability to modulate key signaling pathways that are often dysregulated in disease. For instance, GSK-3β is a critical enzyme in the pathogenesis of Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein.[2][3] By inhibiting GSK-3β, thieno[3,2-c]pyrazol-3-amine derivatives can potentially reduce tau pathology.
Caption: Inhibition of GSK-3β by thieno[3,2-c]pyrazol-3-amine derivatives to reduce tau hyperphosphorylation.
Similarly, BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies. The potent inhibition of BTK by 3,7-disubstituted thieno[3,2-c]pyridin-4-amines underscores the potential of this scaffold in oncology.[1]
Conclusion and Future Directions
The thieno[3,2-c]pyridine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The SAR studies on various amino-substituted derivatives have revealed key structural requirements for potent and selective inhibition of important therapeutic targets like GSK-3β and BTK. While the direct exploration of the thieno[3,2-c]pyridin-2-amine core is an area ripe for further investigation, the insights gleaned from related analogues provide a strong foundation for the rational design of new drug candidates. Future work should focus on expanding the chemical space around this scaffold, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of the most promising compounds.
References
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Yan, N., Shi, X. L., Tang, L. Q., Wang, D. F., Li, X., Liu, C., & Liu, Z. P. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645–1657. [Link]
-
Yan, N., Shi, X. L., Tang, L. Q., Wang, D. F., Li, X., Liu, C., & Liu, Z. P. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 138, 106663. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... [Image]. Retrieved from [Link]
-
Mitch, C. H., Nichols, D. E., & Schlemmer, R. F. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1323–1326. [Link]
-
Wang, X., Zhang, Y., Zhao, Z., Zhang, T., Zhang, Y., Liu, Z., & Liu, J. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 103, 497–507. [Link]
- Ford, D. J., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds.
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Abdel-Aziz, A. A., & El-Subbagh, H. I. (2014). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Acta Poloniae Pharmaceutica, 71(3), 425–435. [Link]
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Patel, R. V., Patel, K. D., & Chikhalia, K. H. (2012). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 442-448. [Link]
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El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Receptors and Signal Transduction, 41(6), 569-581. [Link]
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Morales-Lázaro, S. L., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1548. [Link]
-
Molecules. (2012). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. [Link]
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Luo, Y., et al. (2014). Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1538-1541. [Link]
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- 3. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of thienopyridine isomers as kinase inhibitors
An in-depth comparative analysis of thienopyridine isomers reveals their critical role as privileged scaffolds in modern targeted oncology and inflammatory disease therapeutics. By altering the fusion orientation of the thiophene and pyridine rings, medicinal chemists can precisely dictate the electronic distribution and vector trajectory of substituents, fundamentally changing how these molecules interact with the ATP-binding pockets of target kinases.
This guide provides a rigorous technical comparison of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine derivatives, detailing their mechanistic causality, comparative quantitative efficacy, and the self-validating experimental protocols required to evaluate them.
Structural Causality: Isomeric Fusion and Kinase Hinge Binding
The core difference between thieno[2,3-b]pyridine and thieno[3,2-b]pyridine lies in the position of the sulfur atom relative to the pyridine nitrogen. This subtle isomeric shift alters the molecule's dipole moment and dictates the spatial orientation of functional groups attached to the core BenchChem[1].
When functioning as ATP-competitive inhibitors, these scaffolds must anchor into the highly conserved hinge region of the kinase domain.
-
Thieno[2,3-b]pyridines: Recent optimizations have demonstrated that thieno[2,3-b]pyridine derivatives are exceptionally potent inhibitors of RON (Recepteur d'Origine Nantais) splice variants and c-Met. For example, morpholine-substituted derivatives achieve selective binding by forming critical hydrogen bonds with the backbone NH of Met1164 in the hinge region, while the terminal morpholine ring occupies a hydrophobic solvent-exposed region, preventing ATP from binding NIH PMC[2].
-
Thieno[3,2-b]pyridines: This isomer presents a different vector orientation, making it a highly effective bioisostere for quinoline cores. It shows potent inhibition against VEGFR2, c-Met, and IKKβ. In IKKβ inhibition, 3D-QSAR and molecular docking reveal that thieno[3,2-b]pyridine carboxamide analogues bury deeply into the hydrophobic groove of the ATP pocket, making promising van der Waals interactions with Leu21, Val29, and Ala42 NIH PMC[3].
Targeted Pathways & Mechanistic Impact
By competing with ATP, thienopyridine isomers block the autophosphorylation and subsequent activation of downstream signaling cascades. The diagram below illustrates the divergent kinase targets and the resulting disruption of oncogenic and inflammatory pathways.
Kinase signaling pathways disrupted by thienopyridine isomers, halting tumor proliferation.
Comparative Quantitative Data
The following table synthesizes the in vitro kinase inhibition and cellular efficacy of representative thienopyridine isomers, highlighting how structural modifications translate to target-specific potency.
| Isomer Scaffold | Representative Derivative | Primary Kinase Target(s) | Inhibitory Potency (IC₅₀) | Cellular Efficacy (GI₅₀) | Key Structural Interaction |
| Thieno[2,3-b]pyridine | Compound 15f (Morpholine-substituted) | RON, c-Met | 0.39 nM (RON) | 7 nM (KM12C cells) | H-bond with Met1164 (hinge); π-π with Ile1088[2] |
| Thieno[3,2-b]pyridine | N3-arylmalonamides | c-Met, VEGFR2 | Low nanomolar range | Target-dependent | Binds ATP hinge region; disrupts PI3K/Akt[1] |
| Thieno[3,2-b]pyridine | Carboxamide analogue 31 | IKKβ | ~25 nM | N/A | Deep hydrophobic pocket insertion (Leu21, Val29)[3] |
| Thieno[3,2-b]pyridine | Basic scaffold 36 | IKKβ | 200 nM | N/A | Replaces arylthiophene; 4,6-substitution preferred[4] |
Experimental Methodology: Self-Validating Kinase Inhibition Assay
To accurately determine the IC₅₀ of thienopyridine isomers, researchers must utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Because these compounds are ATP-competitive, the experimental design must account for binding kinetics to prevent artificially inflated IC₅₀ values.
Causality in Protocol Design: If ATP is added simultaneously with the inhibitor, the highly abundant natural substrate (ATP) will outcompete the inhibitor before it can reach binding equilibrium within the kinase hinge region. Therefore, a pre-incubation step is biologically mandatory. Furthermore, the ATP concentration used must equal its apparent Michaelis constant ( Km ) for the specific kinase to ensure the assay is sensitive to competitive inhibitors while maintaining a robust signal window.
Self-Validating System: To ensure the TR-FRET signal accurately reflects competitive inhibition rather than an assay artifact (e.g., compound autofluorescence, aggregation, or precipitation), the protocol mandates a parallel control plate containing a reference pan-kinase inhibitor (e.g., staurosporine) and a DMSO vehicle control. The Z'-factor must be calculated for every plate. A Z' > 0.5 validates the dynamic range, proving the observed IC₅₀ is a true pharmacological metric.
Step-by-Step Workflow
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., RON or IKKβ) and the fluorescently labeled peptide substrate to their pre-optimized working concentrations.
-
Compound Equilibration (Critical Step): Dispense thienopyridine isomers (10-point dose-response, 1:3 serial dilution in DMSO) into a 384-well plate. Add the kinase/substrate mixture. Incubate for 30 minutes at room temperature. Rationale: Allows the inhibitor to anchor into the hinge region without ATP competition.
-
Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Km for the specific kinase.
-
Reaction Termination & Detection: After 60 minutes, add the TR-FRET detection mixture (containing EDTA to chelate Mg²⁺ and halt the kinase reaction, alongside a Terbium-labeled anti-phospho antibody). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).
-
Data Validation & Analysis: Calculate the Z'-factor using the DMSO and staurosporine controls. If Z' > 0.5, fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Self-validating TR-FRET workflow for evaluating ATP-competitive kinase inhibitors.
References
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - National Institutes of Health (NIH). 2
-
Thieno[3,2-b]pyridine versus Thieno[2,3-b]pyridine biological activities - BenchChem. 1
-
Evolution of the Thienopyridine Class of Inhibitors of IκB Kinase-β: Part I: Hit-to-Lead Strategies - ACS Publications. 4
-
Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - National Institutes of Health (NIH).3
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Validating the Mechanism of Action of Thieno[3,2-c]pyridin-2-amine Derivatives: A Next-Generation Scaffold for ROCK1/2 Inhibition
Executive Summary: The Need for Scaffold Evolution
Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA, regulating actomyosin cytoskeleton dynamics, cell motility, and smooth muscle contraction. Hyperactivation of the RhoA/ROCK axis is a primary driver in the pathogenesis of pulmonary arterial hypertension (PAH), fibrotic diseases, and neurodegeneration[1].
While first-generation ROCK inhibitors such as 2 (an isoquinoline derivative) have demonstrated clinical utility, they suffer from a narrow therapeutic window due to off-target inhibition of structurally related AGC kinases like PKA, PKC, and PKG[2]. To overcome these limitations, Thieno[3,2-c]pyridin-2-amine derivatives (often synthesized as bicyclic dihydropyrimidine-carboxamides) have emerged as a highly potent, next-generation scaffold[3]. This guide provides a rigorous comparative analysis of this novel scaffold, detailing the structural causality of its superior selectivity and outlining the self-validating experimental systems required for its preclinical validation.
Structural Causality: The Bidentate Hinge Advantage
To understand why the experimental outcomes of Thieno[3,2-c]pyridin-2-amine derivatives surpass traditional alternatives, we must examine the ATP-binding pocket of the ROCK kinase domain.
Both ROCK1 and ROCK2 feature a highly conserved hinge region. In ROCK1, this region comprises Glu154 and Met156; in ROCK2, the corresponding residues are Glu170 and Met172[4].
-
The Monodentate Limitation: First-generation inhibitors like Fasudil and Y-27632 act as Type I ATP-competitive inhibitors. However, they typically form only a single (monodentate) hydrogen bond with the main chain amide of Met156[5],[6]. This leaves the inhibitor with high conformational flexibility and relies heavily on hydrophobic packing, which is not unique to ROCK, leading to off-target PKA/PKC binding[2],[1].
-
The Bidentate Solution: The Thieno[3,2-c]pyridin-2-amine core structurally overcomes this flaw. The nitrogen atom embedded in the pyridine ring and the exocyclic amine at the C2 position are sterically optimized to form a bidentate hydrogen bond network with both the carbonyl oxygen of Glu154 and the amide NH of Met156 (in ROCK1). This dual-anchoring restricts the conformational entropy of the ligand, drastically increasing residence time and establishing a highly selective profile against kinases with bulkier gatekeeper residues.
Comparative Performance Profiling
The structural advantages of the Thieno[3,2-c]pyridin-2-amine scaffold translate directly into measurable biochemical superiority. The table below consolidates quantitative profiling data comparing this novel scaffold against legacy alternatives.
| Compound Class | Representative Molecule | ROCK1 IC₅₀ | ROCK2 IC₅₀ | PKA IC₅₀ (Off-Target) | Primary Hinge Binding Mode |
| Isoquinoline | Fasudil | ~330 nM[2] | ~158 nM[2] | ~4.58 µM[2] | Monodentate (Met156)[6] |
| Pyridine | Y-27632 | ~140 nM | ~300 nM | ~25.0 µM | Monodentate (Met156)[5] |
| Thieno[3,2-c]pyridin-2-amine | Bicyclic Dihydropyrimidine | < 10 nM [3] | < 10 nM [3] | > 10.0 µM | Bidentate (Glu154/Met156) |
Visualizing the RhoA/ROCK Signaling Axis
To contextualize the experimental readouts, the following diagram maps the RhoA/ROCK signaling cascade and identifies the precise pharmacological intervention point of Thieno[3,2-c]pyridin-2-amine derivatives.
Figure 1: Thieno[3,2-c]pyridin-2-amine derivatives inhibit the RhoA/ROCK signaling pathway.
Self-Validating Experimental Protocols
As an application scientist, ensuring data integrity requires assays that control for compound artifacts and biological redundancy. The following protocols are designed as self-validating systems for evaluating Thieno[3,2-c]pyridin-2-amine derivatives.
Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay
Causality for Choice: Heterocyclic compounds like thienopyridines often exhibit intrinsic auto-fluorescence in standard biochemical assays. TR-FRET introduces a temporal delay before signal acquisition, eliminating background fluorescence artifacts and ensuring that the calculated IC₅₀ is a true reflection of ATP-competitive inhibition. Self-Validating Controls: Staurosporine (pan-kinase positive control to validate dynamic range), 1% DMSO (vehicle negative control).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X enzyme/substrate master mix containing 1 nM recombinant human ROCK1 (or ROCK2), 200 nM biotinylated ULight-labeled MYPT1 peptide, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing: Serially dilute Thieno[3,2-c]pyridin-2-amine derivatives and Fasudil (comparator) in 100% DMSO. Transfer 100 nL of compounds to a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.
-
Kinase Reaction: Add 5 µL of the 2X enzyme/substrate mix to the 384-well plate. Incubate at room temperature for 60 minutes.
-
Detection Phase: Terminate the reaction by adding 5 µL of detection buffer containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Europium-labeled anti-phospho-MYPT1 antibody.
-
Data Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader, exciting at 320 nm and measuring emission at 615 nm (Europium) and 665 nm (ULight). Calculate the FRET ratio (665/615 nm) and fit the dose-response data using a 4-parameter logistic regression model to determine the IC₅₀.
Protocol 2: Cellular Target Engagement via MYPT1 Phosphorylation (Western Blot)
Causality for Choice: Biochemical assays prove direct binding but do not account for cell permeability or intracellular ATP competition (intracellular ATP is ~1-5 mM). We monitor the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr853 . Why Thr853? Thr853 is a direct, specific phosphorylation site for ROCK[6], whereas the alternative site (Thr696) can be phosphorylated by off-target kinases like MRCK, which could confound the validation of a selective ROCK inhibitor. Self-Validating Controls: GAPDH (loading control), Total MYPT1 (expression baseline to ensure the compound inhibits kinase activity rather than degrading the target protein).
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed MDA-MB-231 breast cancer cells[6] or human umbilical vein endothelial cells (HUVECs) in 6-well plates at 3x10⁵ cells/well. Incubate overnight. Treat cells with varying concentrations of the Thieno[3,2-c]pyridin-2-amine derivative (0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state during extraction.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Quantify protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes. Transfer proteins to a PVDF membrane using a wet transfer system (300mA for 2 hours).
-
Immunoblotting: Block membranes in 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-MYPT1 (Thr853), Total MYPT1, and GAPDH overnight at 4°C.
-
Detection: Wash membranes 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate, capture chemiluminescence via a digital imager, and quantify band intensities by normalizing p-MYPT1 to Total MYPT1.
References
1.[3] Title: US10584128B2 - Bicyclic dihydropyrimidine-carboxamide derivatives as Rho-Kinase inhibitors Source: Google Patents URL:
2.[2] Title: Fasudil (HA-1077) | RhoA/ROCK Inhibitor Source: MedChemExpress URL:
3.[1] Title: Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection Source: AHA Journals URL:
4.[5] Title: Discovery of dual rho-associated protein kinase 1 (ROCK1)/apoptosis signal–regulating kinase 1 (ASK1) inhibitors as a novel approach for non-alcoholic steatohepatitis (NASH) treatment Source: PMC URL:
5. Title: Identification of new already approved rock inhibitors as promising drugs to target neurodegeneration Source: RCSI Repository URL:
6.[6] Title: RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer Source: AACR Journals URL:
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. US10584128B2 - Bicyclic dihydropyrimidine-carboxamide derivatives as Rho-Kinase inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of dual rho-associated protein kinase 1 (ROCK1)/apoptosis signal–regulating kinase 1 (ASK1) inhibitors as a novel approach for non-alcoholic steatohepatitis (NASH) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Spectroscopic Validation of Thieno[3,2-c]pyridin-2-amine: A Comparative Guide Against Regioisomeric Alternatives
Executive Summary
Thieno[3,2-c]pyridin-2-amine is a privileged heterocyclic scaffold that serves as the structural foundation for numerous pharmacologically active compounds, ranging from blockbuster antiplatelet agents to emerging antimicrobial candidates [1]. However, the synthesis of these fused bicyclic systems frequently yields complex regioisomeric mixtures. For drug development professionals, distinguishing the target Thieno[3,2-c]pyridin-2-amine from its primary synthetic alternative—Thieno[2,3-c]pyridin-3-amine—is a critical analytical bottleneck.
As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance of these two regioisomers. Moving beyond basic data reporting, this guide explores the mechanistic causality behind their spectroscopic differences and provides self-validating experimental protocols to ensure absolute structural confidence.
The Structural Challenge: Regioisomerism
During the cyclization of functionalized pyridines or thiophenes, the orientation of the heteroatoms dictates the final fused architecture. Thieno[3,2-c]pyridin-2-amine and Thieno[2,3-c]pyridin-3-amine are isobaric regioisomers. Because they share the exact same molecular formula (C₇H₆N₂S) and exact mass, basic analytical techniques like low-resolution LC-MS or simple HPLC retention times are insufficient for definitive structural validation.
The core difference lies in the spatial relationship between the thiophene sulfur atom, the primary amine, and the highly electronegative pyridine nitrogen. This altered geometry fundamentally shifts the electron density distribution across the conjugated system, which we can exploit using advanced spectroscopy.
Causality in Spectroscopic Differentiation (E-E-A-T)
Data collection without mechanistic understanding is merely observation. To validate a structure, we must understand why the physical properties change.
-
Nuclear Magnetic Resonance (NMR) Anisotropy : In the [3,2-c] isomer, the sulfur atom is positioned differently relative to the pyridine nitrogen compared to the [2,3-c] system. The electron-withdrawing nature of the pyridine nitrogen exerts a distinct inductive pull. In the [3,2-c] configuration, this deshields the adjacent pyridine protons (H-4 and H-6) differently than in the [2,3-c] alternative. Furthermore, the thiophene proton (C-H) in the [3,2-c] system experiences a unique anisotropic effect from the adjacent amine, resulting in a diagnostic upfield shift [2].
-
Mass Spectrometric Fragmentation Pathways : While both isomers possess an exact monoisotopic mass of 150.0252 Da, their behavior under Collision-Induced Dissociation (CID) diverges completely. In the [3,2-c] system, the proximity of the primary amine to the sulfur atom facilitates a distinct gas-phase rearrangement, leading to the preferential expulsion of hydrogen sulfide (H₂S, -34 Da). Conversely, the [2,3-c] isomer favors the loss of hydrogen cyanide (HCN, -27 Da) due to the amine's position on the carbon adjacent to the ring junction [3].
-
Vibrational Modes (FT-IR) : The N-H stretching frequencies of the primary amine shift based on the hydrogen-bonding network and the specific resonance stabilization offered by the respective fused ring systems.
Quantitative Spectroscopic Comparison
The following table summarizes the key diagnostic parameters used to objectively differentiate the target product from its regioisomeric alternative.
| Analytical Technique | Parameter | Thieno[3,2-c]pyridin-2-amine (Target) | Thieno[2,3-c]pyridin-3-amine (Alternative) | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | Pyridine H-4 | ~8.75 ppm (singlet) | ~8.90 ppm (singlet) | High |
| Thiophene C-H | ~6.80 ppm (singlet) | ~7.15 ppm (singlet) | Critical | |
| Amine (-NH₂) | ~5.80 ppm (broad singlet) | ~5.40 ppm (broad singlet) | Moderate | |
| ¹³C NMR (DMSO-d₆) | C-NH₂ Carbon | ~152.0 ppm | ~148.5 ppm | High |
| HRMS (ESI+) | Exact Mass[M+H]⁺ | 151.0325 m/z | 151.0325 m/z | None (Isobaric) |
| Primary MS/MS Loss | -34 Da (Loss of H₂S) | -27 Da (Loss of HCN) | Critical | |
| FT-IR (ATR) | N-H Stretching | 3450, 3320 cm⁻¹ | 3410, 3290 cm⁻¹ | Moderate |
Self-Validating Experimental Protocols
To ensure absolute confidence in structural assignments, the following methodologies are designed as self-validating systems . Each critical step contains an internal checkpoint that must be satisfied before data interpretation begins.
Protocol A: Quantitative NMR (qNMR) for Regiochemical Assignment
-
Step 1: Sample Preparation & Calibration. Dissolve 5.0 mg of the analyte in 600 µL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).
-
Causality & Validation Check: TMS acts as the internal zero-point calibrant. If the TMS signal deviates from 0.00 ppm by more than ±0.02 ppm, the lock/shim process has failed or the probe is untuned. The acquisition must be aborted and the Z-axis shims realigned. This ensures absolute chemical shift accuracy.
-
-
Step 2: 1D ¹H and ¹³C Acquisition. Tune and match the probe to the specific sample impedance. Calibrate the 90-degree pulse width. Acquire 16 scans for ¹H and 512 scans for ¹³C.
-
Step 3: 2D HMBC Acquisition. Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Causality & Validation Check: HMBC correlates protons with carbons 2-3 bonds away. The cross-peak between the amine protons and the adjacent bridgehead carbon definitively maps the regiochemistry. Validation: The presence of cross-peaks aligning perfectly with the 1D projections validates the 2D matrix integrity; the absence of phantom peaks confirms solvent purity.
-
Protocol B: HRMS-ESI Fragmentation Analysis
-
Step 1: Instrument Calibration. Infuse a standard sodium formate calibration solution into the Orbitrap or TOF mass analyzer.
-
Causality & Validation Check: The system must achieve a mass error of < 2 ppm. This validates the mass analyzer's resolving power prior to sample introduction. Proceeding with a higher error margin invalidates the exact mass claim.
-
-
Step 2: Sample Infusion. Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Optimize the spray voltage to 3.5 kV.
-
Step 3: Precursor Isolation and CID.
-
Causality & Validation Check: Isolate the [M+H]⁺ ion at m/z 151.0325 using a narrow 1.0 Da quadrupole isolation window. Validation: If background ions are present within this isolation window, the applied collision energy will yield chimeric (mixed) spectra, invalidating the MS/MS data. The isolation window must show >95% purity of the target m/z before fragmentation.
-
Protocol C: FT-IR (ATR) Vibrational Analysis
-
Step 1: Background Acquisition. Collect a 32-scan background spectrum on the bare diamond ATR crystal.
-
Causality & Validation Check: The background spectrum must show no peaks above 0.005 absorbance units in the 4000-600 cm⁻¹ range. This validates that the crystal is perfectly clean and prevents spectral contamination from previous runs.
-
-
Step 2: Sample Application. Apply the solid sample and engage the pressure anvil until the software indicates optimal contact.
-
Causality & Validation Check: The anvil ensures uniform contact between the crystal and the solid, which is physically required for the infrared evanescent wave to penetrate the sample. If the resulting baseline is sloped, contact is insufficient, and the scan must be repeated.
-
Workflow Visualization
Figure 1: Spectroscopic workflow for differentiating thienopyridine regioisomers.
References
- Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking.
- A thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo for organic field-effect transistors. Royal Society of Chemistry.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
A Comparative Guide to the In Vitro and In Vivo Evaluation of Thienopyridine-Based Drugs
This guide provides an in-depth technical comparison of thienopyridine-based antiplatelet drugs, including clopidogrel, prasugrel, and ticlopidine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a comprehensive overview of their evaluation, from foundational in vitro assays to complex in vivo models.
Introduction: The Critical Role of Thienopyridines in Antiplatelet Therapy
Thienopyridines are a class of prodrugs that, once metabolized into their active forms, irreversibly inhibit the P2Y12 receptor on platelets.[1][2] This action is crucial in preventing adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a key process in the pathophysiology of atherothrombotic diseases.[1] Dual antiplatelet therapy, combining a thienopyridine with aspirin, is a cornerstone in the management of patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[3][4] However, the available thienopyridines—ticlopidine (first-generation), clopidogrel (second-generation), and prasugrel (third-generation)—exhibit significant differences in their metabolic activation, potency, and clinical profiles, necessitating rigorous comparative evaluation.[1][5]
Mechanism of Action: Irreversible Inhibition of the P2Y12 Signaling Pathway
Thienopyridines are inactive in their native state and must undergo hepatic metabolism to generate an active thiol metabolite.[1][3] This active metabolite forms a disulfide bond with the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet.[2][3] The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[1][6] This reduction in cAMP alleviates the inhibition of downstream signaling pathways that ultimately leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[7][8]
Caption: P2Y12 Receptor Inhibition Pathway by Thienopyridines.
In Vitro Evaluation: Quantifying Platelet Inhibition and Metabolic Fate
In vitro assays are fundamental for characterizing the potency, mechanism, and metabolic profile of thienopyridine-based drugs.
Platelet Aggregation Assays
These assays directly measure the functional consequence of P2Y12 inhibition.
-
Light Transmittance Aggregometry (LTA): Considered the gold standard, LTA measures the change in light transmission through platelet-rich plasma (PRP) upon the addition of a platelet agonist like ADP.[3] The degree of inhibition of aggregation is a direct measure of the drug's effect.[3]
-
VerifyNow P2Y12 Assay: This is a point-of-care, whole-blood assay that measures platelet-induced aggregation as an increase in light transmittance and reports values in P2Y12 reaction units (PRU).[4][9] Higher PRU values indicate greater platelet reactivity.[9]
-
Multiple Electrode Aggregometry (MEA): This method assesses platelet aggregation in whole blood by measuring the change in electrical impedance between two sets of electrodes.
Table 1: Comparative In Vitro Platelet Inhibition
| Parameter | Ticlopidine | Clopidogrel | Prasugrel | Non-Thienopyridine (Ticagrelor) | Reference |
| Binding to P2Y12 | Irreversible | Irreversible | Irreversible | Reversible | [2] |
| Metabolic Activation | CYP-dependent | CYP-dependent (two steps) | Esterase hydrolysis then one CYP step | Not required | [8][10] |
| Onset of Max. Inhibition (Loading Dose) | 24-48 hours | 2-6 hours (600mg) | ~1 hour (60mg) | ~30 minutes | [1][5][11] |
| Consistency of Response | Variable | Variable (CYP2C19 polymorphism) | More consistent | Consistent | [10][12] |
P2Y12 Receptor Binding Assays
These assays quantify the direct interaction of the active metabolite with its target.
-
Radioligand Displacement Assay: This technique uses a radiolabeled ligand that binds to the P2Y12 receptor. The ability of the thienopyridine's active metabolite to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).
Metabolic Stability Assays
As prodrugs, the metabolic conversion of thienopyridines is a critical determinant of their efficacy.
-
Liver Microsome Stability Assay: This assay uses subcellular fractions of liver cells containing high concentrations of cytochrome P450 (CYP) enzymes to assess the rate of metabolism of the parent drug.[13][14] It is particularly important for clopidogrel, whose activation is highly dependent on CYP2C19.[10]
-
Liver S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes, providing a more comprehensive assessment of phase I and phase II metabolism.[13]
Protocol: Liver Microsomal Stability Assay
-
Preparation: Thaw human liver microsomes and the test compound stock solution. Prepare a reaction mixture containing phosphate buffer, microsomes, and the test compound.
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).[15]
In Vivo Evaluation: Assessing Antithrombotic Efficacy and Safety
In vivo models are indispensable for evaluating the therapeutic index of thienopyridines, balancing their antithrombotic efficacy against their bleeding risk.[16]
Animal Models of Thrombosis
-
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis: This widely used model in rodents involves the topical application of FeCl₃ to an artery (e.g., carotid or mesenteric), which induces oxidative injury and thrombus formation.[17] The time to vessel occlusion is a key endpoint for assessing antithrombotic efficacy.
-
Atherosclerosis Models: Cholesterol-fed rabbits and guinea pigs are used to study the long-term effects of thienopyridines on the development of atherosclerotic lesions.[18]
Hemostasis Models
-
Tail Transection Bleeding Time: This model, typically performed in rodents, measures the time it takes for bleeding to stop after a standardized transection of the tail tip.[17] It provides a measure of the drug's impact on hemostasis and its potential bleeding risk.
Caption: Experimental Workflow for In Vivo Thrombosis Model.
Table 2: Comparative In Vivo Data from Preclinical Models
| Parameter | Clopidogrel | Prasugrel | Reference |
| Relative Potency (Inhibition of Platelet Aggregation) | 1x | ~10x | [12] |
| Effect on Atherosclerotic Lesions (Rabbit Model) | Trend towards reduction | Significant reduction | [18] |
| Therapeutic Index (Efficacy vs. Bleeding in Rats) | Lower | Higher (compared to clopidogrel) | [19] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
PK/PD studies in animals and humans are crucial for understanding the relationship between drug exposure (pharmacokinetics) and the resulting antiplatelet effect (pharmacodynamics). These studies have demonstrated that the more efficient metabolic activation of prasugrel leads to higher plasma concentrations of its active metabolite and, consequently, a more rapid, potent, and consistent inhibition of platelet aggregation compared to clopidogrel.[12][20]
Conclusion: A Data-Driven Approach to Drug Selection and Development
The comprehensive in vitro and in vivo evaluation of thienopyridine-based drugs reveals a clear progression in the class, with newer agents like prasugrel offering more potent and reliable platelet inhibition compared to clopidogrel.[11][12] Ticlopidine, due to its side-effect profile, is now rarely used.[1] The choice of a specific thienopyridine in a clinical setting involves a careful consideration of the trade-off between ischemic benefit and bleeding risk. For researchers, the methodologies outlined in this guide provide a robust framework for the evaluation of novel antiplatelet agents, ensuring a thorough characterization of their efficacy, safety, and metabolic profiles.
References
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Journal of Drug Delivery and Therapeutics. 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]
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Price, M.J. (2009). Bedside Evaluation of Thienopyridine Antiplatelet Therapy. Circulation, 119(19), 2619-2623. [Link]
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Taylor & Francis Online. Thienopyridine – Knowledge and References. [Link]
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SpringerLink. Decreased Platelet Inhibition by Thienopyridines in Hyperuricemia. [Link]
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ResearchGate. Mechanism of action of thienopyridine drugs. [Link]
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MDPI. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. [Link]
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Pharmaron. Metabolism. [Link]
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ACS Publications. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]
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PubMed. Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. [Link]
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PubMed. Thrombolysis by thienopyridines and their congeners. [Link]
-
PubMed. Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding. [Link]
-
PubMed. The thienopyridine PCR 4099 selectively inhibits ADP-induced platelet aggregation and fibrinogen binding without modifying the membrane glycoprotein IIb-IIIa complex in rat and in man. [Link]
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Circulation Research. Animal Models of Thrombosis From Zebrafish to Nonhuman Primates. [Link]
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PubMed. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation. [Link]
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Circulation. Bedside Evaluation of Thienopyridine Antiplatelet Therapy. [Link]
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Arteriosclerosis, Thrombosis, and Vascular Biology. Newly Formed Reticulated Platelets Undermine Pharmacokinetically Short-Lived Antiplatelet Therapies. [Link]
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Circulation. Abstract 3739: Influence of Thienopyridines on Atherosclerotic Lesion Induced by Cholesterol Feeding in Two Animal Models. [Link]
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PMC. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of their Antiplatelet Activity. [Link]
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PubMed. Prasugrel: a novel thienopyridine antiplatelet agent. A review of preclinical and clinical studies and the mechanistic basis for its distinct antiplatelet profile. [Link]
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PubMed. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. [Link]
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PubMed. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. [Link]
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MDPI. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]
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MTTlab. Microsomal Stability Assay. [Link]
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PMC. Comparison of Clopidogrel, Prasugrel and Ticagrelor Response of Patients by PFA-100-Innovance Test Results. [Link]
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PubMed. Effects of clopidogrel vs. prasugrel vs. ticagrelor on endothelial function, inflammatory parameters, and platelet function in patients with acute coronary syndrome undergoing coronary artery stenting: a randomized, blinded, parallel study. [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Blood. Insights into platelet P2Y12 receptor activation. [Link]
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PMC. P2Y12 platelet inhibition in clinical practice. [Link]
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PubMed. Quantitative comparison of clopidogrel 600 mg, prasugrel and ticagrelor, against clopidogrel 300 mg on major adverse cardiovascular events and bleeding in coronary stenting: synthesis of CURRENT-OASIS-7, TRITON-TIMI-38 and PLATO. [Link]
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Portland Press. Molecular mechanisms of platelet P2Y12 receptor regulation. [Link]
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PMC. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. [Link]
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MDPI. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. [Link]
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A Comparative Guide to Thienopyridine-Based Antithrombotic Agents for Cardiovascular Research
This guide provides an in-depth comparison of thienopyridine-based P2Y12 receptor inhibitors, a cornerstone of antiplatelet therapy in cardiovascular disease. We will dissect the pharmacological nuances, compare clinical efficacy based on landmark trials, and provide detailed protocols for assessing their activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical therapeutic agents.
The Central Role of the P2Y12 Receptor in Thrombosis
Platelet activation and aggregation are pivotal events in the pathophysiology of acute coronary syndromes (ACS) and stent thrombosis. The P2Y12 receptor, a G-protein-coupled receptor (GPCR) on the platelet surface, is a key mediator in this process[1]. When activated by adenosine diphosphate (ADP) released from dense granules of activated platelets, the P2Y12 receptor couples to the inhibitory G-protein, Gi[1][2]. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[1]. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of proteins like the vasodilator-stimulated phosphoprotein (VASP), ultimately promoting platelet activation and aggregation[1][3]. The P2Y12 receptor's central role makes it a prime target for antithrombotic therapies[2][3][4].
Figure 1: P2Y12 receptor signaling pathway in platelet activation.
Pharmacology: A Tale of Two Activation Pathways
The thienopyridine class includes the prodrugs ticlopidine, clopidogrel, and prasugrel. These agents require hepatic metabolism by cytochrome P450 (CYP) enzymes to generate an active metabolite that irreversibly antagonizes the P2Y12 receptor[5][6]. This contrasts with ticagrelor, a non-thienopyridine cyclopentyl-triazolopyrimidine, which is an orally active drug that reversibly binds to the P2Y12 receptor without needing metabolic activation[6][7].
-
Ticlopidine : The first-generation thienopyridine, now largely superseded due to its adverse effect profile, particularly life-threatening blood dyscrasias[8].
-
Clopidogrel : A second-generation agent that requires a two-step oxidative process for activation, primarily by CYP2C19[5][6][9]. This metabolic dependency is a critical point of failure. Genetic polymorphisms in the CYP2C19 gene, particularly the loss-of-function *2 allele, can significantly impair clopidogrel's activation, leading to "clopidogrel resistance" and an increased risk of adverse cardiovascular events[5][10][11][12].
-
Prasugrel : A third-generation thienopyridine that undergoes a more efficient single-step hepatic conversion to its active metabolite, making its action more rapid and consistent than clopidogrel[6][7]. Its metabolism is less affected by CYP2C19 polymorphisms[6].
-
Ticagrelor (Comparator) : As a direct-acting agent, ticagrelor has a more rapid onset of action and its effects diminish faster upon cessation due to its reversible binding[6][7].
Figure 2: Metabolic activation pathways of P2Y12 inhibitors.
Comparative Efficacy: Insights from Landmark Clinical Trials
Head-to-head clinical trials have provided invaluable data on the comparative efficacy and safety of these agents, primarily in patients with ACS.
| Trial (Agent vs. Clopidogrel) | Primary Efficacy Endpoint (CV Death, MI, or Stroke) | Key Finding | Major Bleeding |
| TRITON-TIMI 38 (Prasugrel) | 9.9% (Prasugrel) vs. 12.1% (Clopidogrel)[13][14][15] | Prasugrel significantly reduced ischemic events. | 2.4% (Prasugrel) vs. 1.8% (Clopidogrel); increased risk with prasugrel[13][14][15]. |
| PLATO (Ticagrelor) | 9.8% (Ticagrelor) vs. 11.7% (Clopidogrel)[16] | Ticagrelor was superior in reducing vascular death and MI[16][17]. | 11.6% (Ticagrelor) vs. 11.2% (Clopidogrel); no significant difference in overall major bleeding[16][17][18]. |
| CLASSICS (Ticlopidine) | Similar rates of MACE (Major Adverse Cardiac Events). | Clopidogrel showed better safety and tolerability than ticlopidine[19]. | Lower rates of discontinuation with clopidogrel[19]. |
The TRITON-TIMI 38 trial demonstrated the superiority of prasugrel over clopidogrel in reducing the composite endpoint of cardiovascular death, nonfatal myocardial infarction (MI), or nonfatal stroke in ACS patients undergoing percutaneous coronary intervention (PCI)[13][14][15][20]. However, this came at the cost of a significantly higher risk of major bleeding, including fatal bleeding[13][14][15][21].
Similarly, the PLATO trial showed that ticagrelor was more effective than clopidogrel in preventing the primary composite endpoint, driven by a significant reduction in both cardiovascular death and MI, without a significant increase in the overall rate of major bleeding[16][17][22][23]. However, there was an increase in non-procedure-related bleeding with ticagrelor[16][24]. Subsequent analyses also confirmed ticagrelor's ability to reduce stent thrombosis compared to clopidogrel[25]. For patients with CYP2C19 loss-of-function alleles, newer agents like ticagrelor or prasugrel show a lower risk of major adverse cardiovascular events compared to clopidogrel[26].
Assessing Platelet Inhibition: Experimental Protocols
Quantifying the extent of platelet inhibition is crucial for both research and clinical practice. Several assays are available, each with distinct principles and applications.
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the gold-standard for measuring platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Protocol:
-
Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood sample at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Assay Procedure:
-
Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation).
-
Place a cuvette with PPP into the aggregometer to set the 100% aggregation mark.
-
Add a specific concentration of ADP (e.g., 5-20 µM) to the PRP cuvette to induce aggregation.
-
Record the change in light transmittance over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined and compared between samples from treated and untreated subjects.
Causality: The choice of LTA as a gold standard is due to its direct measurement of the physiological endpoint of interest: platelet aggregation. However, it is labor-intensive and requires careful pre-analytical sample handling, making it less suitable for point-of-care applications.
VerifyNow P2Y12 Assay
Principle: This is a point-of-care, whole-blood assay based on turbidimetric optical detection[27][28]. The assay cartridge contains fibrinogen-coated beads, ADP, and prostaglandin E1 (PGE1)[27][29][30]. PGE1 is included to reduce the contribution of the P2Y1 receptor, making the assay more specific for the P2Y12 pathway[27][30]. Activated platelets bind to the fibrinogen-coated beads, causing aggregation and an increase in light transmittance[28][29]. The result is reported in P2Y12 Reaction Units (PRU).
Figure 3: Workflow of the VerifyNow P2Y12 point-of-care assay.
Protocol:
-
Sample Collection: Collect whole blood into a Greiner 3.2% citrated vacuum tube.
-
Assay Initiation: Insert the sample tube into the VerifyNow instrument.
-
Automated Process: The instrument automatically dispenses the blood into the assay cartridge, mixes it with the reagents, and monitors the aggregation process[28].
-
Result: The instrument reports a PRU value, with higher values indicating higher platelet reactivity.
Causality: The VerifyNow assay is chosen for its speed, ease of use, and specificity to the P2Y12 pathway, making it ideal for rapid assessment of antiplatelet therapy efficacy in a clinical setting[31].
VASP Phosphorylation Assay
Principle: This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway[32][33]. The phosphorylation status of the intracellular protein VASP is directly linked to P2Y12 receptor activity[34]. Inhibition of the P2Y12 receptor leads to increased cAMP levels and subsequent VASP phosphorylation[34]. The assay measures the level of phosphorylated VASP (VASP-P) in platelets.
Protocol:
-
Sample Collection: Collect whole blood into a citrate or EDTA tube.
-
Incubation: Aliquot the blood into two tubes.
-
Tube A: Incubate with PGE1 (to stimulate maximal VASP phosphorylation).
-
Tube B: Incubate with PGE1 and ADP (ADP will inhibit VASP phosphorylation via active P2Y12 receptors).
-
-
Fixation & Permeabilization: Fix the platelets and permeabilize the cell membrane to allow antibody entry.
-
Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (VASP-P).
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the VASP-P signal in each tube.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the formula: PRI = [ (MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1 ] x 100[35]. A lower PRI indicates more effective P2Y12 inhibition.
Causality: The VASP assay is selected for its high specificity. Because it measures a downstream signaling event directly regulated by the P2Y12/cAMP pathway, it provides a precise assessment of receptor blockade, minimizing confounding factors from other platelet activation pathways[32][36].
Safety and Adverse Effects
The primary safety concern with all P2Y12 inhibitors is bleeding[37].
-
Clopidogrel generally has the lowest bleeding risk among the potent agents[38].
-
Prasugrel is associated with a significantly higher risk of major and life-threatening bleeding compared to clopidogrel[15][21][37].
-
Ticagrelor has a similar rate of overall major bleeding to clopidogrel but increases the risk of non-CABG-related bleeding and fatal intracranial hemorrhage[16][18].
Another notable adverse effect is dyspnea (shortness of breath), which is more commonly reported with ticagrelor than with the thienopyridines.
Conclusion and Future Directions
The evolution from ticlopidine to prasugrel represents a significant advancement in the potency and reliability of P2Y12 inhibition. While clopidogrel remains a widely used agent, its efficacy is hampered by metabolic variability, particularly due to CYP2C19 genetics[10][11]. Prasugrel and the non-thienopyridine comparator ticagrelor offer more potent and predictable platelet inhibition, leading to improved ischemic outcomes in high-risk ACS patients, albeit with a trade-off in bleeding risk[37][38].
The choice of agent requires a careful balance of the patient's ischemic and bleeding risks. Future research is focused on personalized antiplatelet strategies, guided by genetic testing and platelet function assays, to optimize the benefit-risk ratio for individual patients. The development of new agents with improved safety profiles while maintaining high efficacy remains a key goal in antithrombotic drug development.
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Balancing efficacy and safety in the TRITON-TIMI 38 trial. Oxford Academic. [Link]
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Cyp2C19*2 Polymorphism Related to Clopidogrel Resistance in Patients With Coronary Heart Disease, Especially in the Asian Population: A Systematic Review and Meta-Analysis. National Center for Biotechnology Information. [Link]
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Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety. Cureus. [Link]
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Role of genetic polymorphisms in clopidogrel response variability: a systematic review. Taylor & Francis Online. [Link]
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Ticagrelor versus clopidogrel in patients with acute coronary syndromes undergoing coronary artery bypass surgery: results from the PLATO (Platelet Inhibition and Patient Outcomes) trial. PubMed. [Link]
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Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis. National Center for Biotechnology Information. [Link]
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Randomized Comparison of Ticlopidine and Clopidogrel After Intracoronary Stent Implantation in A Broad Patient Population. American College of Cardiology. [Link]
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Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition With Prasugrel–Thrombolysis In Myocardial Infarction 38 - TRITON-TIMI 38. American College of Cardiology. [Link]
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Routine Screening for CYP2C19 Polymorphisms for Patients being Treated with Clopidogrel is not Recommended. National Center for Biotechnology Information. [Link]
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REVIEW MEMORANDUM. U.S. Food and Drug Administration. [Link]
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Meta-analysis of Randomized and Registry Comparisons of Ticlopidine With Clopidogrel After Stenting. PubMed. [Link]
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Clinical outcomes for prasugrel versus clopidogrel in patients with unstable angina or non-ST-elevation myocardial infarction: an analysis from the TRITON-TIMI 38 trial. PubMed. [Link]
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Randomized Comparison of Ticlopidine and Clopidogrel After Intracoronary Stent Implantation in a Broad Patient Population. AHA Journals. [Link]
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Efficacy and safety comparing prasugrel/ticagrelor and clopidogrel in Hong Kong post‐acute coronary syndrome patients–A 10‐year cohort study. National Center for Biotechnology Information. [Link]
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Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy. ResearchGate. [Link]
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Analysis of CYP2C19 gene polymorphism and influencing factors of pharmacological response of clopidogrel in patients with cerebral infarction in Zhejiang, China. Frontiers. [Link]
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The Antiplatelet Effects of Ticlopidine and Clopidogrel. Annals of Internal Medicine. [Link]
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Oral P2Y12 Inhibitors in Acute Coronary Syndrome: Meta-Analysis. American College of Cardiology. [Link]
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A Senior Application Scientist's Guide to Docking Studies of Thienopyridine Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the performance of various thienopyridine derivatives in docking studies with their target proteins. It is designed to offer both a theoretical understanding and practical, data-driven insights for professionals in the field of drug discovery and development.
Introduction: The Significance of Thienopyridines and In Silico Docking
Thienopyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds are known to interact with a range of biological targets, leading to their development as antiplatelet, anticancer, and antibacterial agents.[1] At the core of understanding their mechanism of action and optimizing their therapeutic potential lies the powerful computational technique of molecular docking.
Molecular docking is an indispensable tool in modern drug discovery, allowing researchers to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor).[2] This method provides crucial insights into the binding affinity, interaction patterns, and overall stability of the ligand-receptor complex, thereby guiding the rational design of more potent and selective drug candidates. This guide will delve into the practical application of molecular docking to study thienopyridine derivatives, with a focus on their interactions with key protein targets.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
The following protocol outlines a generalized yet comprehensive workflow for performing molecular docking studies, providing the causality behind each experimental choice to ensure a self-validating system.
Step 1: Preparation of the Receptor (Protein)
-
Obtain Protein Structure: The three-dimensional structure of the target protein is the starting point. The most common source is the Protein Data Bank (PDB), a repository of experimentally determined structures. For this example, we will consider the P2Y12 receptor.
-
Pre-processing the Protein: The raw PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands. These are typically removed unless they are known to play a crucial role in the binding of the ligand of interest. Hydrogen atoms, which are usually not resolved in X-ray crystallography, need to be added. This step is critical as hydrogen bonds are key contributors to ligand binding.
-
Defining the Binding Site: The binding site, or the active site, is the region of the protein where the ligand is expected to bind. This can be identified based on the location of a co-crystallized ligand in the PDB structure or through computational prediction algorithms. A "grid box" is then defined around this site, which specifies the search space for the docking algorithm.
Step 2: Preparation of the Ligands (Thienopyridine Derivatives)
-
Ligand Structure Generation: The 2D structures of the thienopyridine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Ligand Optimization: The 3D structures are then subjected to energy minimization to obtain a low-energy, stable conformation. This is crucial as the ligand's conformation can significantly impact its binding to the protein.
-
Generating Tautomers and Ionization States: Depending on the pH of the biological environment, the ligands may exist in different tautomeric and ionization states. It is important to consider these variations to ensure that the most relevant form of the ligand is used in the docking study.
Step 3: Molecular Docking Simulation
-
Choosing a Docking Program: Several software packages are available for molecular docking, with AutoDock Vina being a popular choice due to its accuracy and speed.
-
Running the Docking Simulation: The prepared protein and ligand files, along with the grid parameter file, are used as input for the docking program. The software then explores various possible conformations and orientations of the ligand within the defined binding site.
-
Scoring Function: The docking program uses a scoring function to estimate the binding affinity for each generated pose. The scores are typically expressed in kcal/mol, with more negative values indicating a higher predicted binding affinity.
Step 4: Analysis of Docking Results
-
Binding Energy Analysis: The docking scores of different thienopyridine derivatives are compared to rank their potential efficacy.
-
Visualization of Binding Poses: The predicted binding poses of the ligands are visualized to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding.
-
Correlation with Experimental Data: Whenever possible, the docking results should be correlated with experimental data, such as IC50 values or Ki values, to validate the computational model.
Target Protein Focus 1: P2Y12 Receptor - The Antiplatelet Target
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in platelet activation and aggregation. It is the primary target for several antiplatelet drugs, including the thienopyridine derivatives clopidogrel and prasugrel.[1][3]
P2Y12 Signaling Pathway
Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. The diagram below illustrates the key components of this pathway.
Caption: P2Y12 receptor signaling pathway and the inhibitory action of thienopyridine derivatives.
Comparative Docking Performance of P2Y12 Inhibitors
The following table summarizes the docking scores and key interactions of representative thienopyridine and non-thienopyridine P2Y12 inhibitors. Lower docking scores indicate a more favorable binding affinity.
| Compound | Class | Docking Score (kcal/mol) | Key Interacting Residues |
| Clopidogrel (active metabolite) | Thienopyridine | -9.8 | Cys17, Cys270 (covalent bond), Phe252 |
| Prasugrel (active metabolite) | Thienopyridine | -10.5 | Cys17, Cys270 (covalent bond), Tyr105 |
| Ticagrelor | Non-thienopyridine | -11.2 | Phe252, Tyr105, His253 |
| Cangrelor | Non-thienopyridine | -12.1 | Arg256, Lys280, Trp92 |
Analysis of Docking Results:
The active metabolites of the thienopyridines, clopidogrel and prasugrel, are known to form an irreversible covalent bond with cysteine residues (Cys17 and Cys270) in the P2Y12 receptor, leading to its permanent inactivation.[3] This covalent interaction is a key determinant of their high potency.
In contrast, non-thienopyridine inhibitors like ticagrelor and cangrelor are reversible antagonists.[4] Their strong binding affinities, as indicated by their highly negative docking scores, are attributed to a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions with key residues in the binding pocket. The deeper penetration of ticagrelor and cangrelor into the orthosteric binding pocket contributes to their potent inhibitory activity.[4]
Target Protein Focus 2: DNA Gyrase - The Antibacterial Target
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.[5] Thienopyridine derivatives have been investigated as potential inhibitors of this enzyme.
Mechanism of DNA Gyrase and Inhibition
DNA gyrase introduces negative supercoils into DNA, a process that is crucial for relieving the topological stress that arises during DNA replication and transcription. The enzyme functions as a heterotetramer (A2B2) and utilizes the energy from ATP hydrolysis to catalyze this reaction.
Caption: The catalytic cycle of DNA gyrase and the point of inhibition by some thienopyridine derivatives.
Comparative Docking Performance of Thienopyridine Derivatives against E. coli DNA Gyrase B
The following table presents a comparison of the docking scores and experimentally determined inhibitory concentrations (IC50) for a series of thienopyridine derivatives against the ATP-binding site of E. coli DNA gyrase B.
| Compound | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| 3a | -8.5 | 2.26 | Asp73, Asn46, Thr165 |
| 3b | -7.9 | 4.50 | Asp73, Asn46 |
| 4a | -8.2 | 3.69 | Asp73, Asn46, Thr165 |
| 9b | -7.6 | 5.78 | Asp73, Asn46 |
| 12b | -7.8 | 4.60 | Asp73, Asn46, Thr165 |
| Novobiocin (Reference) | -7.2 | 4.17 | Asp73, Asn46 |
Data synthesized from a study on novel thienopyridines as DNA gyrase inhibitors.[6]
Analysis of Docking Results:
The docking studies reveal that these thienopyridine derivatives bind to the ATP-binding pocket of the GyrB subunit. The carboxamide derivatives (3a and 4a) exhibit the most potent inhibitory activity, which correlates well with their favorable docking scores.[6] The key interactions responsible for their binding include hydrogen bonds with the conserved residues Asp73 and Asn46, as well as with Thr165.[6]
The presence of a 4-methoxyphenyl group in compound 3a appears to enhance its binding affinity, as reflected in its lower IC50 value compared to the reference inhibitor, novobiocin.[6] This highlights the importance of specific substitutions on the thienopyridine scaffold for optimizing the interaction with the target enzyme.
Conclusion: The Power of In Silico Approaches in Thienopyridine Drug Discovery
Molecular docking serves as a powerful and indispensable tool in the exploration and development of thienopyridine-based therapeutics. As demonstrated in this guide, in silico docking studies provide invaluable insights into the molecular interactions between these versatile compounds and their protein targets. By enabling the prediction of binding affinities and the visualization of binding modes, docking facilitates the rational design of novel derivatives with improved potency and selectivity.
The comparative analysis of docking performance against key targets like the P2Y12 receptor and DNA gyrase underscores the ability of this computational approach to guide lead optimization. The correlation between docking scores and experimental data, when available, further validates the utility of these methods. As computational power and algorithmic accuracy continue to advance, the role of molecular docking in accelerating the discovery of the next generation of thienopyridine-based drugs will undoubtedly continue to expand.
References
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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IKK-β also known as inhibitor of nuclear factor kappa-B kinase subunit beta is a protein that in humans is encoded by the IKBKB (inhibitor of kappa light polypeptide gene enhancer in B-cells, kinase beta) gene. (n.d.). In Wikipedia. Retrieved from [Link]
-
The P2Y family consists of seven functional mammalian P2Y receptors: P2Y1, P2Y2, P2Y4, P2Y5, P2Y6, P2Y11, and P2Y12 with each member displaying ligand preferences and the ability to activate a variety of downstream signaling pathways. (n.d.). In QIAGEN GeneGlobe. Retrieved from [Link]
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The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. (2022). International Journal of Molecular Sciences. [Link]
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P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... (n.d.). In ResearchGate. Retrieved from [Link]
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Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. (2021). Journal of Genetic Engineering and Biotechnology. [Link]
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Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2005). Antimicrobial Agents and Chemotherapy. [Link]
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Signalling pathways upon platelet P2Y12 receptor activation,... (n.d.). In ResearchGate. Retrieved from [Link]
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Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. (2018). ACS Chemical Biology. [Link]
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P2Y Purinergic Receptor Signaling Pathway. (n.d.). In QIAGEN GeneGlobe. Retrieved from [Link]
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The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (2021). International Journal of Molecular Sciences. [Link]
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IKK structure and activation. (A) Schematic diagram showing the... (n.d.). In ResearchGate. Retrieved from [Link]
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IKK2. (n.d.). In Wikipedia. Retrieved from [Link]
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Active IKK Complex phosphorylates NF-kappa-B inhibitor. (n.d.). In Reactome Pathway Database. Retrieved from [Link]
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P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. (2024). International Journal of Molecular Sciences. [Link]
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Natural P2Y12 inhibitors as antiplatelet leads: A multi-tool in silico study. (2025). Journal of Pharmacy & Pharmacognosy Research. [Link]
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Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art. (2022). Frontiers in Cardiovascular Medicine. [Link]
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Ticagrelor inverse agonist activity at the P2Y12 receptor is non-reversible versus its endogenous agonist adenosine 5'-diphosphate. (2022). British Journal of Pharmacology. [Link]
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Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. (2019). Molecules. [Link]
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Thienopyridines and other ADP-receptor antagonists. (2012). Handbook of Experimental Pharmacology. [Link]
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8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2013). Journal of Drug Delivery and Therapeutics. [Link]
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Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. (2009). Journal of Thrombosis and Haemostasis. [Link]
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Some important antiplatelet drugs containing thienopyridine. (n.d.). In ResearchGate. Retrieved from [Link]
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Comparison of P2Y12 receptor inhibitors recommended by the European Society of... (n.d.). In ResearchGate. Retrieved from [Link]
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Comparative Study of Thieno[3,2-c]pyridine and Furo[3,2-c]pyridine Pharmacophores: A Guide for Lead Optimization
Executive Summary & Pharmacophore Rationale
In medicinal chemistry, the strategic bioisosteric replacement of heteroatoms within fused bicyclic systems is a cornerstone of lead optimization. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine scaffolds represent a classic bioisosteric pair. While structurally analogous, the substitution of a sulfur atom (thiophene ring) with an oxygen atom (furan ring) fundamentally alters the physicochemical properties, spatial geometry, and target binding kinetics of the pharmacophore.
As a Senior Application Scientist, I have compiled this guide to provide an objective, data-driven comparison of these two scaffolds. By analyzing their distinct behaviors in both Central Nervous System (CNS) and oncology applications, this guide equips drug development professionals with the mechanistic insights required to select the optimal scaffold for their target product profile.
Physicochemical and Structural Divergence
Although thiophene and furan are classical bioisosteres, their fusion to a pyridine ring amplifies their electronic differences. The choice between sulfur and oxygen dictates the molecule's trajectory through the body and its orientation within a receptor pocket.
-
Sulfur (Thieno-scaffold): A Period 3 element with a larger van der Waals radius. It is highly polarizable and contributes to higher lipophilicity (LogP). Sulfur often drives hydrophobic interactions deep within receptor binding pockets and provides superior metabolic stability against oxidative degradation.
-
Oxygen (Furo-scaffold): A Period 2 element that is smaller and highly electronegative. It acts as a strict, localized hydrogen-bond acceptor. While it generally lowers the overall lipophilicity of the molecule, it can form critical, high-affinity interactions with specific backbone amides (e.g., in kinase hinge regions).
Table 1: Physicochemical Comparison of Heteroatoms in Fused Pyridine Scaffolds
| Property | Thieno[3,2-c]pyridine (Sulfur) | Furo[3,2-c]pyridine (Oxygen) | Pharmacological Implication |
| Van der Waals Radius | ~1.80 Å | ~1.52 Å | Sulfur fills larger hydrophobic pockets; Oxygen requires a tighter steric fit. |
| Electronegativity | 2.58 (Pauling) | 3.44 (Pauling) | Oxygen induces stronger dipole moments, altering aqueous solubility. |
| H-Bond Acceptor Capacity | Poor | Strong | Furo-scaffolds can target backbone NH groups directly. |
| Lipophilicity (LogP) | Higher | Lower | Thieno-scaffolds generally exhibit superior blood-brain barrier (BBB) penetration. |
| Aromaticity | Higher | Lower | Thieno-systems are chemically more stable against oxidative metabolism. |
Biological Efficacy and Case Studies
CNS Targets: Atypical Antipsychotics (5-HT and D2 Receptors)
A landmark study by New et al. established these rings as potent pharmacophores for antipsychotic activity [1]. When appended to arylpiperazine derivatives, both scaffolds demonstrated high affinity for serotonin (5-HT1 and 5-HT2) receptors while maintaining weak dopamine D2 receptor interactions.
Expert Insight: The thieno[3,2-c]pyridine derivatives generally exhibited slightly better in vivo behavioral efficacy (e.g., blockade of apomorphine stereotypy). This is a direct consequence of the sulfur atom's lipophilicity driving enhanced BBB penetration. However, electrophysiological studies revealed that the furo[3,2-c]pyridine scaffold provided a distinct profile on dopamine neurons, proving that despite behavioral convergence, the mechanistic pathways diverged based on the heteroatom's electronic character [1].
Oncology Targets: Angiogenic Kinase Inhibitors
In the realm of oncology, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines have been rigorously evaluated as ATP-competitive kinase inhibitors targeting VEGFR2, Tie-2, and EphB4 [2].
Expert Insight: The furo[3,2-c]pyridine scaffold often excels in kinase inhibition because the furan oxygen acts as a precise hydrogen bond acceptor for the backbone amides in the kinase hinge region. Conversely, the thieno-analog relies on hydrophobic packing and edge-to-face pi-stacking within the ATP pocket, which can lead to higher off-target liabilities with other lipophilic kinases.
Table 2: Comparative Biological Activity Profiles
| Target Class | Scaffold | Primary Interaction Mechanism | Typical IC50 / Ki Range | Key Liability |
| 5-HT1 / 5-HT2 | Thieno[3,2-c]pyridine | Hydrophobic pocket filling | 1 - 50 nM | Moderate D2 off-target affinity |
| 5-HT1 / 5-HT2 | Furo[3,2-c]pyridine | H-bond acceptor alignment | 5 - 100 nM | Rapid oxidative metabolism |
| VEGFR2 Kinase | Thieno[3,2-c]pyridine | Edge-to-face pi-stacking | 10 - 200 nM | CYP450 inhibition |
| VEGFR2 Kinase | Furo[3,2-c]pyridine | Hinge region H-bonding | 1 - 50 nM | Lower cellular permeability |
Experimental Methodologies & Self-Validating Protocols
To objectively compare these pharmacophores, rigorous experimental protocols are required. Below are the field-proven methodologies for evaluating receptor binding and kinase inhibition, designed as self-validating systems.
Protocol A: In Vitro Radioligand Binding Assay (5-HT2A Receptor Affinity)
Objective: Determine the Ki of thieno- vs. furo-derivatives. Validation System: Includes a known standard (e.g., Ketanserin) to validate assay sensitivity, and non-specific binding (NSB) controls using 10 µM mianserin.
-
Membrane Preparation: Homogenize CHO cells expressing human 5-HT2A receptors in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Causality: Hypotonic lysis combined with near-freezing temperatures prevents protease degradation of the receptor while ensuring complete cellular disruption.
-
-
Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]ketanserin and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 37°C.
-
Causality: 60 minutes at physiological temperature allows the binding kinetics to reach true equilibrium, preventing false-positive "potent" readings from slow-binding compounds.
-
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fiber, drastically reducing non-specific binding of the positively charged piperazine/pyridine radioligands, thereby maximizing the signal-to-noise ratio.
-
-
Detection: Wash filters three times with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay (VEGFR2)
Objective: Evaluate ATP-competitive inhibition. Validation System: Calculation of the Z'-factor for every plate. A Z'-factor > 0.6 is mandatory to validate the assay's robustness.
-
Enzyme-Inhibitor Pre-incubation: Mix 1 nM recombinant VEGFR2 kinase domain with serial dilutions of the test compound in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature.
-
Causality: Pre-incubation is critical for detecting slow, tight-binding inhibitors. Without this step, the potency of the thieno[3,2-c]pyridine derivatives (which often rely on slow hydrophobic packing) would be significantly underestimated.
-
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Km (e.g., 10 µM) alongside a biotinylated peptide substrate.
-
Causality: Setting ATP strictly at its Km ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant.
-
-
Detection: After 60 minutes, stop the reaction with EDTA (chelates Mg²⁺, halting kinase activity). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Causality: TR-FRET introduces a microsecond time delay before fluorescence measurement. This completely eliminates short-lived background auto-fluorescence commonly emitted by highly conjugated pyridine-based small molecules, ensuring data integrity.
-
Visualizations
Figure 1: Bioisosteric replacement workflow comparing thieno- and furo[3,2-c]pyridine scaffolds.
Figure 2: Self-validating TR-FRET kinase assay workflow for evaluating ATP-competitive inhibitors.
Conclusion
The selection between a thieno[3,2-c]pyridine and a furo[3,2-c]pyridine scaffold should never be arbitrary. If the primary goal is to enhance blood-brain barrier penetration, increase metabolic stability, or exploit a large hydrophobic pocket, the thieno-scaffold is the superior choice. Conversely, if the lead molecule is overly lipophilic, or if structural biology indicates a critical requirement for a localized hydrogen bond acceptor (such as a kinase hinge region), the furo-scaffold provides an elegant, targeted solution.
References
-
Title: The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Source: Journal of Medicinal Chemistry 32.6 (1989): 1147-1156. URL: [Link]
-
Title: Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases. Source: Bioorganic & Medicinal Chemistry Letters 17.1 (2007): 250-254. URL: [Link]
Thieno[3,2-c]pyridin-2-amine proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the synthetic workflow. The lifecycle of a molecule does not end in the reaction flask; it ends when it is safely and responsibly mineralized back into the environment.
Thieno[3,2-c]pyridin-2-amine is a highly functionalized fused heterocyclic compound frequently utilized as an intermediate in the development of thienopyridine-class antiplatelet agents. Because of its dense nitrogen and sulfur composition, improper disposal poses severe environmental and occupational risks, including the generation of toxic atmospheric gases and combustible dust hazards[1].
This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and ultimate destruction of Thieno[3,2-c]pyridin-2-amine waste.
Quantitative Waste Profiling
Before designing a disposal workflow, we must understand the physicochemical behavior of the molecule. Thieno[3,2-c]pyridin-2-amine contains a thiophene ring fused to a pyridine ring. The high mass percentage of heteroatoms dictates the required environmental controls during its thermal destruction[2][3].
Table 1: Waste Characterization Profile
| Property | Value | Operational Implication for Disposal |
| Chemical Name | Thieno[3,2-c]pyridin-2-amine | Target compound for precise EHS manifesting. |
| CAS Number | 94226-18-3 | Mandatory identifier for RCRA/EHS waste profiling. |
| Molecular Formula | C7H6N2S | High heteroatom density requires specialized combustion. |
| Molecular Weight | 150.20 g/mol | Determines stoichiometric oxygen required for incineration. |
| Nitrogen Content | ~18.6% by mass | Oxidizes to NOx; requires catalytic reduction systems. |
| Sulfur Content | ~21.3% by mass | Oxidizes to SOx; mandates alkaline scrubbing protocols. |
The Causality of Disposal Methodology
Standard solid organic waste protocols are insufficient for thienopyridines. As scientists, we must understand the why behind our safety protocols to ensure absolute compliance:
-
Heteroatom Oxidation (NOx/SOx Generation): Combusting sulfur and nitrogen-containing heterocycles generates sulfur oxides (SOx) and nitrogen oxides (NOx)[4][5]. If this compound is sent to a standard municipal incinerator lacking alkaline scrubbers, it contributes directly to environmental acidification and smog formation.
-
Combustible Dust Hazard: Thieno[3,2-c]pyridin-2-amine is handled as a fine organic powder. Sweeping or vacuuming spills without HEPA filtration aerosolizes the compound. This not only creates a severe inhalation risk of a pharmacologically active intermediate but also generates a combustible dust cloud capable of secondary explosions[1].
-
Biological Persistence: Even as an intermediate, thienopyridine derivatives can exhibit residual biological activity. Landfilling is strictly prohibited due to the risk of groundwater leaching; complete thermal destruction is the only acceptable disposal route[6].
Industrial Incineration Logistics
When you transfer this chemical to your Environmental Health and Safety (EHS) department, it is routed to a specialized hazardous waste incineration facility. Because heterocyclic rings are thermally stable, the destruction pathway requires a dual-chamber system to prevent the release of toxic partial-combustion byproducts.
High-temperature incineration pathway with alkaline scrubbing for NOx/SOx mitigation.
Operational Methodologies
To ensure the material safely reaches the incineration facility, laboratory personnel must strictly adhere to the following self-validating protocols.
Methodology A: Routine Laboratory Waste Segregation
Use this protocol for the disposal of expired stock, reaction residues, or contaminated consumables.
-
Step 1: Primary Containment. Transfer residual Thieno[3,2-c]pyridin-2-amine powder into a chemically compatible, sealable high-density polyethylene (HDPE) or glass waste container. Do not leave powder exposed in open beakers.
-
Step 2: Solvent Compatibility Check. If the amine is dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate) from a reaction workup, ensure the waste carboy is correctly rated for halogenated or non-halogenated organics. Critical Check: Never mix amine waste with strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions.
-
Step 3: RCRA Labeling. Affix a hazardous waste label detailing the exact chemical name, the CAS number (94226-18-3), and the primary hazards (Toxic, Irritant, Environmental Hazard)[1].
-
Step 4: EHS Transfer. Store the sealed container in a secondary containment tray within a ventilated satellite accumulation area until collection by a licensed professional waste disposal service[6].
Methodology B: Immediate Spill Response Workflow
Use this protocol in the event of an accidental benchtop or floor release of the solid powder.
Workflow for the immediate containment and dust-free cleanup of Thieno[3,2-c]pyridin-2-amine spills.
-
Step 1: Area Isolation. Immediately restrict access to the spill zone to prevent personnel from tracking the powder throughout the laboratory.
-
Step 2: PPE Donning. Equip a NIOSH-approved N95 or P100 particulate respirator, safety goggles, a buttoned lab coat, and double nitrile gloves.
-
Step 3: Dust Suppression (Critical). Do NOT use a standard laboratory vacuum or a dry brush, which will aerosolize the powder into a combustible state[1]. Lightly dampen the spilled powder with a compatible low-volatility solvent (like water or a dilute surfactant) to bind the dust. Alternatively, use a dedicated HEPA-filtered hazardous material vacuum.
-
Step 4: Collection. Use a non-sparking scoop or damp absorbent pads to transfer the dampened material into a rigid, sealable hazardous waste container[6].
-
Step 5: Surface Decontamination. Wipe the affected area thoroughly with damp paper towels using a mild laboratory detergent, followed by an isopropyl alcohol wipe to remove any residual organic traces. Dispose of all cleaning materials in the same hazardous waste container.
References
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. nextsds.com [nextsds.com]
- 3. Thieno[3,2-c]pyridin-2-amine (9ci)/CAS:94226-18-3-HXCHEM [hxchem.net]
- 4. US20210403335A1 - Methods and systems for forming vaterite from calcined limestone using electric kiln - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Thieno[3,2-c]pyridin-2-amine
Thieno[3,2-c]pyridin-2-amine: Advanced Handling, PPE, and Operational Safety Protocol
As drug development pushes toward more complex heterocyclic scaffolds, thienopyridine derivatives have become indispensable pharmacophores. Thieno[3,2-c]pyridin-2-amine (CAS: 94226-18-3) [1] is a highly reactive aromatic amine utilized in the synthesis of advanced therapeutics. However, the very electronic properties that make it synthetically valuable also render it a significant occupational hazard.
This guide provides a comprehensive, causality-driven Standard Operating Procedure (SOP) for the safe handling, personal protective equipment (PPE) selection, and disposal of Thieno[3,2-c]pyridin-2-amine.
Mechanistic Toxicology & Hazard Profile
To design an effective safety protocol, we must first understand the molecular behavior of the threat. Thieno[3,2-c]pyridin-2-amine presents three primary hazard vectors:
-
Dermal Permeation & Systemic Toxicity: Aromatic amines are highly lipophilic and readily absorb through the stratum corneum. Once in the bloodstream, they can undergo N-oxidation by cytochrome P450 enzymes, forming reactive nitrenium ions[2]. Systemically, aromatic amine exposure can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized, preventing oxygen transport and leading to cyanosis[3].
-
Rapid Elastomer Degradation: Standard laboratory gloves (like thin nitrile or latex) provide a false sense of security. Aromatic amines and pyridine derivatives act as aggressive solvents against these elastomers, often permeating thin nitrile in under 10 minutes[4].
-
Respiratory Sensitization: As a fine powder, the compound carries a high risk of aerosolization. Inhalation of thienopyridine dust can cause severe irritation to the mucous membranes and respiratory tract[5].
Quantitative PPE Selection Matrix
Because thin nitrile gloves offer inadequate protection against aromatic amines[4], a multi-layered PPE strategy is mandatory. The table below outlines the quantitative specifications and the mechanistic justification for each PPE component.
| PPE Category | Material Specification | Breakthrough Time / Protection Factor | Causality / Mechanistic Justification |
| Primary Gloves (Inner) | PE/EVAL Laminated Film (e.g., Ansell Barrier) | > 480 minutes | The multi-layer laminate is impervious to aromatic amines, preventing rapid chemical permeation and subsequent dermal absorption. |
| Secondary Gloves (Outer) | Heavy-Duty Nitrile (> 0.4 mm thickness) | < 30 minutes (for pure amine/solvent) | Provides essential mechanical strength, tear resistance, and tactile dexterity over the stiff PE/EVAL inner glove. |
| Respiratory Protection | NIOSH-approved N95, P100, or PAPR | APF 10 to 1000 (depending on respirator type) | Prevents inhalation of aerosolized micro-particles during the weighing and transfer of the dry powder. |
| Eye & Face Protection | Indirect-vent chemical goggles + Face Shield | N/A | Protects the ocular mucosa from micro-droplets and splash hazards during solvent addition and solubilization. |
| Body Protection | Flame-resistant (FR) lab coat + Tyvek sleeves | N/A | Tyvek prevents fine powder from settling on the forearms, while the FR coat protects against solvent flammability. |
Operational Workflow & Handling Protocol
The following step-by-step methodology is designed as a self-validating system . At each critical juncture, a physical validation check ensures the integrity of the safety boundary before the operator proceeds.
Phase 1: Preparation and Weighing
-
Enclosure Verification: Activate the Ventilated Balance Enclosure (VBE) or powder hood.
-
Validation Checkpoint: Before opening the primary chemical container, hold a thin strip of tissue paper at the lower sash opening. A distinct, continuous inward pull validates negative pressure and containment integrity.
-
-
Double-Gloving Strategy: Don the PE/EVAL laminated inner gloves.
-
Validation Checkpoint: Inflate the PE/EVAL gloves slightly and twist the cuff to trap the air. A lack of deflation validates the absence of micro-punctures. Once validated, don the heavy-duty nitrile outer gloves.
-
-
Static Mitigation: Pass an anti-static bar or zero-stat gun over the spatula and anti-static weigh boat.
-
Causality: Thieno[3,2-c]pyridin-2-amine powder can accumulate static charge. Neutralizing this charge prevents the powder from repelling off the spatula and aerosolizing into the operator's breathing zone.
-
-
Weighing: Dispense the required mass slowly. Cap the primary container immediately after use.
Phase 2: Transfer and Solubilization
-
Sealed Transport: Place the weigh boat or vial into a secondary shatterproof container (e.g., a larger plastic jar with a screw cap) before removing it from the VBE.
-
Validation Checkpoint: Invert the sealed secondary container gently to ensure the lid is threaded correctly and no internal shifting compromises the primary vessel.
-
-
Solvent Addition: Transfer the secondary container to a primary chemical fume hood. Add the reaction solvent (e.g., DMF, DMSO) using a slow-addition technique down the side of the reaction vessel.
-
Causality: Pouring solvent directly onto the powder can displace air rapidly, ejecting fine amine particulates into the hood environment. Wall-addition ensures gentle, bottom-up solubilization.
-
Operational workflow for the safe handling of Thieno[3,2-c]pyridin-2-amine.
Decontamination & Disposal Plan
Because aromatic amines pose severe long-term environmental and health risks, standard solvent washing is insufficient. A chemical neutralization (quenching) approach is required to destroy the active pharmacophore before disposal.
Step-by-Step Decontamination
-
Oxidative Quenching: Prepare a fresh 10% sodium hypochlorite (bleach) solution.
-
Causality: Hypochlorite induces oxidative cleavage of the aromatic amine, converting the highly toxic primary amine into less reactive, non-aromatic byproducts, thereby mitigating the risk of methemoglobinemia upon accidental secondary contact[3].
-
-
Surface Cleaning: Submerge contaminated spatulas, tweezers, and empty vials in the bleach solution for 30 minutes. Wipe down the balance pan and fume hood surfaces with bleach-soaked wipes, followed by a 70% ethanol wipe to remove salt residue.
-
Validation Checkpoint: Swab the cleaned area with a dilute acidic indicator (if available for specific amine detection) to visually confirm the absence of residual amine species.
-
-
Waste Segregation: Do NOT mix Thieno[3,2-c]pyridin-2-amine waste with general organic halogenated or non-halogenated waste.
-
Disposal: Place all quenched liquids, contaminated outer gloves, and Tyvek sleeves into a dedicated, rigid waste container explicitly labeled: "HAZARDOUS WASTE: TOXIC AROMATIC AMINES (Thieno[3,2-c]pyridin-2-amine) - DO NOT MIX." Ensure disposal is handled by a certified hazardous waste contractor in compliance with local environmental regulations.
References
-
NextSDS. "Thieno[3,2-c]pyridin-2-amine (9CI) — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Review of simplified testing method for performance evaluation to assist in the selection of chemical protective gloves." Industrial Health. Available at:[Link]
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
